molecular formula C7H5BrN2OS B1444561 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine CAS No. 214337-35-6

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Cat. No.: B1444561
CAS No.: 214337-35-6
M. Wt: 245.1 g/mol
InChI Key: ZTRHCDBAVCPFSM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a privileged thiazolo[5,4-b]pyridine scaffold, which is structurally similar to classic bioactive skeletons and is frequently explored for its potential to interact with various biological targets . The bromine atom at the 2-position makes it a crucial synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl or heteroaryl substituents . This scaffold is particularly valuable in the development of kinase inhibitors. Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, a prominent family of kinases involved in cell growth and survival, with some analogues showing IC50 values in the low nanomolar range . The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 2-position of the thiazolo[5,4-b]pyridine core is critical for optimizing potency and selectivity in such enzymatic assays . Beyond oncology targets, thiazolopyridine derivatives have also been investigated for other therapeutic areas, including as inhibitors of cyclin G-associated kinase (GAK) and DNA gyrase B, highlighting the broad utility of this chemotype in pharmacological research . References to the scientific literature are provided for informational purposes only. They represent areas of ongoing research and do not constitute intended use specifications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRHCDBAVCPFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: A Key Intermediate in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazolo[5,4-b]pyridine core has established itself as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its rigid, planar structure and the specific arrangement of heteroatoms make it an ideal starting point for the development of highly specific and potent therapeutic agents. Within this class, This compound has emerged as a particularly valuable building block. The presence of a bromine atom at the 2-position provides a versatile chemical handle for elaboration through modern cross-coupling reactions, while the methoxy group at the 5-position modulates the electronic properties and can influence binding interactions and metabolic stability.

This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, reactivity, and critical applications, with a focus on its role in the generation of kinase inhibitors and other targeted therapies.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 214337-35-6[1]
Molecular Formula C₇H₅BrN₂OS
Molecular Weight 245.09 g/mol N/A
Canonical SMILES COC1=CC2=C(N=C(S2)Br)N=C1N/A
InChI Key Not Publicly AvailableN/A

Synthesis and Mechanistic Considerations

A plausible synthetic pathway would begin with a suitably substituted pyridine, such as 3-amino-2-chloro-5-methoxypyridine. The key steps are outlined below:

  • Thiocyanate Introduction: The synthesis commences with the reaction of the starting aminopyridine with a thiocyanate salt, such as potassium thiocyanate. This step forms a thiourea intermediate which is crucial for the subsequent cyclization.

  • Oxidative Cyclization: The thiourea derivative undergoes an intramolecular oxidative cyclization to form the thiazolo[5,4-b]pyridine ring system. This is often achieved using a mild oxidizing agent like bromine in a suitable solvent. This step is critical as it simultaneously forms the thiazole ring and installs the bromine atom at the desired 2-position. The electron-donating nature of the methoxy group at the 5-position helps to activate the pyridine ring towards electrophilic substitution, facilitating the cyclization process.

Synthesis_of_this compound cluster_step1 cluster_step2 start 3-Amino-2-chloro-5-methoxypyridine intermediate Thiourea Intermediate start->intermediate Thiocyanation reagent1 KSCN product 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine intermediate->product Oxidative Cyclization reagent2 Br₂, Acetic Acid Suzuki_Coupling_Application start 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine catalyst Pd Catalyst, Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 2-Aryl-5-methoxy- thiazolo[5,4-b]pyridine catalyst->product Suzuki Coupling

Sources

A Technical Guide to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The thiazolo[5,4-b]pyridine core is recognized as a privileged structure due to its prevalence in a wide array of biologically active molecules, including potent kinase inhibitors. This document delineates the structural features, physicochemical properties, and spectroscopic characteristics of the title compound. Furthermore, it presents a plausible, detailed synthetic pathway, grounded in established chemical literature, and explores the compound's strategic importance as a versatile building block for creating diverse molecular libraries. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.

The Thiazolo[5,4-b]pyridine Scaffold: A Foundation for Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" for their ability to bind to multiple biological targets with high affinity. The thiazolo[5,4-b]pyridine scaffold is a prime example of such a structure.[1] As a fused bicyclic heterocycle, it bears a structural resemblance to classic biologically relevant skeletons like purines and thiazolo[4,5-d]pyrimidines, making it an attractive starting point for inhibitor design.[1][2]

Derivatives of this core have demonstrated a remarkable breadth of biological activities, functioning as:

  • Kinase Inhibitors: Targeting critical enzymes in cell signaling pathways such as PI3K, c-KIT, ITK, BCR-ABL, RAF, and VEGFR2.[1][3] The abnormal activation of these kinases is a key driver in many cancers, making thiazolo[5,4-b]pyridines a valuable scaffold in oncology research.[1][3]

  • Receptor Agonists and Antagonists: Including S1p1/S1p5 agonists and H3 receptor antagonists.[1][2]

  • Enzyme Inhibitors: Such as DNA gyrase B inhibitors, presenting opportunities in antibacterial drug development.[1][2]

The inherent versatility and proven biological relevance of the thiazolo[5,4-b]pyridine core underscore the importance of its functionalized derivatives, such as this compound, as high-value intermediates in the quest for novel therapeutics.

Structural and Physicochemical Properties

The structure of this compound features the fused thiazole and pyridine rings. The bromine atom at the 2-position and the methoxy group at the 5-position are key functional handles that critically influence the molecule's reactivity and potential for biological interactions.

Caption: Chemical structure of this compound.

Data Summary

The following table summarizes the key computed and reported properties for this compound. It is important to note that while the molecular formula and weight are definitive, physical properties like melting and boiling points are often not available in public databases for specialized research chemicals and require experimental determination.

PropertyValueSource
IUPAC Name 2-bromo-5-methoxy-[1][4]thiazolo[5,4-b]pyridine-
CAS Number 214337-35-6[5]
Molecular Formula C₇H₅BrN₂OSCalculated
Molecular Weight 245.09 g/mol Calculated
Appearance Typically an off-white to yellow solidInferred
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane)Inferred

Spectroscopic Characterization

To provide a practical reference, we can analyze the well-documented spectroscopic profile of a key precursor, 2-Bromo-5-methoxypyridine . The signals from this moiety form a significant part of the final product's spectrum, with predictable shifts occurring upon the formation of the fused thiazole ring.

Spectroscopic Data for Precursor: 2-Bromo-5-methoxypyridine[6]
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm 8.197.427.153.84
Multiplicity dddds
Coupling Constant (J) Hz 2.88.88.8, 2.8-
Assignment H-6H-3H-4-OCH₃
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm 155.9148.1141.8123.1
Assignment C-5C-6C-2C-3
FT-IR (ATR, cm⁻¹)
Wavenumber (cm⁻¹) Assignment
2950-2850C-H stretch (methoxy)
1580-1450C=C and C=N stretching (aromatic ring)
1250-1000C-O stretch (aryl ether)
~800C-Br stretch
Expected Spectroscopic Profile for the Final Product
  • ¹H NMR: The aromatic protons from the pyridine ring would remain, but their chemical shifts would be altered by the fused thiazole ring's electronic influence. A key signal to look for would be the disappearance of the proton at the position where cyclization occurred and the appearance of a new aromatic signal if one is present on the thiazole ring (in this case, there isn't one). The methoxy singlet at ~3.8-4.0 ppm would remain a key feature.

  • ¹³C NMR: The spectrum would show a greater number of signals in the aromatic region, corresponding to the carbons of the thiazole ring, in addition to the shifted signals of the pyridine ring carbons.

  • Mass Spectrometry (HRMS): The most critical analysis for structure confirmation. The spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at approximately 244.95 and 246.95 m/z.

Synthesis and Mechanistic Insights

A robust synthetic route to thiazolo[5,4-b]pyridine derivatives is crucial for their exploration. While the exact synthesis of the title compound is not widely published, a logical pathway can be constructed based on established methodologies for analogous structures.[3] The following multi-step protocol represents a field-proven approach.

synthesis_workflow start 2-Chloro-5-methoxypyridin-3-amine step1_out Intermediate A (3-Amino-5-methoxy-pyridine-2-thiol) start->step1_out 1. NaSH or KSCN   (Nucleophilic Substitution & Reduction)   Solvent: DMF/EtOH step2_out Intermediate B (5-Methoxythiazolo[5,4-b]pyridin-2-amine) step1_out->step2_out 2. Cyanogen Bromide (BrCN)   (Cyclization)   Solvent: Methanol product This compound step2_out->product 3. Sandmeyer Reaction   (Diazotization & Bromination)   NaNO₂, HBr, CuBr

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-5-methoxy-pyridine-2-thiol (Intermediate A)

  • Rationale: This step introduces the sulfur atom required for the thiazole ring. Using a reagent like Sodium Hydrosulfide (NaSH) allows for a direct nucleophilic aromatic substitution of the chlorine atom, which is activated by the adjacent pyridine nitrogen and the amino group.

  • Procedure:

    • To a solution of 2-Chloro-5-methoxypyridin-3-amine (1.0 eq) in a suitable solvent such as DMF or a mixture of ethanol and water, add Sodium Hydrosulfide (NaSH) (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude thiol intermediate.

Step 2: Synthesis of 5-Methoxythiazolo[5,4-b]pyridin-2-amine (Intermediate B)

  • Rationale: This is the key cyclization step to form the fused thiazolo[5,4-b]pyridine core. Cyanogen bromide serves as a one-carbon electrophile. The thiol is nucleophilic, and the adjacent amino group acts as the second nucleophile to close the five-membered ring.

  • Procedure:

    • Dissolve the crude 3-Amino-5-methoxy-pyridine-2-thiol (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Cyanogen Bromide (BrCN) (1.1 eq) in methanol dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a bromide. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HBr), which is then displaced by bromide using a copper(I) bromide catalyst.

  • Procedure:

    • Suspend 5-Methoxythiazolo[5,4-b]pyridin-2-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., to 50 °C) to ensure the reaction goes to completion.

    • Cool, basify with a strong base (e.g., NaOH solution), and extract the product with a suitable solvent like dichloromethane.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.

Strategic Applications in Drug Discovery

This compound is not merely a final compound but a strategic platform for generating libraries of diverse molecules for biological screening. The two functional groups—the C2-bromo and C5-methoxy—offer distinct opportunities for chemical modification.

Caption: Diversification points on the thiazolo[5,4-b]pyridine scaffold.

  • The C2-Bromo Position: This is the primary site for introducing diversity. The bromine atom is an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds, allowing the introduction of various aryl or heteroaryl groups. This is a common strategy for exploring the "deep" pockets of kinase active sites.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, introducing functionalities that can act as hydrogen bond donors or acceptors, which is critical for hinge-binding in many kinases.

    • Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, providing rigid linkers to probe different regions of a binding site.

  • The C5-Methoxy Group: While less reactive, this group plays a crucial role in fine-tuning the properties of the molecule.

    • Physicochemical Properties: The methoxy group influences the compound's electronics, lipophilicity, and metabolic stability.

    • Synthetic Modification: It can be demethylated (e.g., using boron tribromide) to reveal a hydroxyl group. This phenol can then be used as a handle for further functionalization via etherification or esterification, creating another point for library diversification.

By strategically utilizing these two positions, chemists can rapidly generate a large number of analogues from a single, high-value intermediate, efficiently mapping the structure-activity relationship (SAR) for a given biological target.

Conclusion

This compound represents a confluence of desirable traits for a modern medicinal chemistry building block. It is built upon a biologically validated "privileged" scaffold, and its dual functional handles provide orthogonal points for synthetic diversification. Its utility in constructing libraries of potential kinase inhibitors and other targeted therapeutics is clear. The synthetic pathways are robust and rely on well-understood, scalable chemical transformations. For researchers and organizations engaged in drug discovery, this compound is not just a chemical reagent but a key strategic tool for accelerating the development of novel and effective medicines.

References

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4630. [Link]

  • Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4159. [Link]

  • MDPI (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[5,4-b]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a range of therapeutic targets. This guide provides an in-depth technical overview of a key derivative, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine . We will explore its fundamental physicochemical properties, outline a robust synthetic strategy with detailed mechanistic rationale, and delve into its significant applications as a core structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Core Physicochemical & Structural Data

This compound is a substituted heterocyclic compound featuring a fused thiazole and pyridine ring system. The strategic placement of a bromine atom at the 2-position provides a versatile synthetic handle for cross-coupling reactions, while the methoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule.[1] These features make it an exceptionally useful intermediate for library synthesis in drug discovery campaigns.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name This compound-
CAS Number 214337-35-6[2][3]
Molecular Formula C₇H₅BrN₂OS[1][3]
Molecular Weight 245.10 g/mol [3]
SMILES COC1=CC=C2C(SC(Br)=N2)=N1[3]

Synthesis Strategy & Experimental Protocol

The synthesis of the thiazolo[5,4-b]pyridine core is a critical process, often involving the construction of the thiazole ring onto a pre-functionalized pyridine backbone. The following section details a representative, field-proven protocol adapted from established methodologies for analogous heterocyclic systems.

Mechanistic Rationale

The chosen synthetic pathway leverages a classic and reliable method for thiazole ring formation: the reaction of an ortho-amino-thiopyridine derivative with a suitable electrophile. In this case, starting from a commercially available, appropriately substituted pyridine is the most efficient route. The key transformation is a condensation and subsequent cyclization reaction. The bromine atom is introduced early to ensure its presence in the final scaffold, where it serves as a crucial handle for further diversification (e.g., via Suzuki or Buchwald-Hartwig coupling reactions).

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2-amino-3-chloro-5-methoxypyridine.

G A 2-Amino-3-chloro- 5-methoxypyridine B 2-Amino-5-methoxy- pyridine-3-thiol A->B  1. NaSH, DMF  (Nucleophilic Aromatic Substitution) C 5-Methoxythiazolo [5,4-b]pyridin-2-amine B->C  2. BrCN, EtOH  (Cyclization) D 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine C->D  3. Sandmeyer Reaction  (Diazotization & Bromination)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methoxypyridine-3-thiol (Intermediate B)

  • To a solution of 2-amino-3-chloro-5-methoxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Causality: The highly nucleophilic hydrosulfide anion displaces the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-donating nature of the amino and methoxy groups activates the ring, but the reaction requires an aprotic polar solvent like DMF to proceed efficiently.

  • Upon completion, pour the reaction mixture into ice-water and adjust the pH to ~7 using acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the thiol intermediate.

Step 2: Synthesis of 5-Methoxythiazolo[5,4-b]pyridin-2-amine (Intermediate C)

  • Dissolve the crude 2-amino-5-methoxypyridine-3-thiol (1.0 eq) in ethanol.

  • Add a solution of cyanogen bromide (BrCN) (1.1 eq) in ethanol dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Causality: The thiol group attacks the electrophilic carbon of cyanogen bromide. The adjacent amino group then acts as an intramolecular nucleophile, attacking the nitrile carbon to form the five-membered thiazole ring after tautomerization.

  • Cool the reaction mixture, and collect the solid product by filtration. Wash with cold ethanol and dry to afford the aminothiazole derivative.

Step 3: Synthesis of this compound (Final Product D)

  • Suspend 5-methoxythiazolo[5,4-b]pyridin-2-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Causality: This is a classic Sandmeyer reaction. The primary amine is converted into a diazonium salt intermediate by nitrosation under acidic conditions.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 eq) in HBr (48%). Add the previously prepared diazonium salt solution to this mixture portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The copper(I) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and allowing for the substitution of the diazonium group with a bromide ion.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold is a bioisostere of purine, the core component of adenosine triphosphate (ATP). This structural mimicry allows it to effectively target the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammation.

Derivatives of this scaffold have been successfully developed as potent inhibitors of several important kinases, including:

  • c-KIT: A receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST).

  • PI3K (Phosphoinositide 3-kinase): Central to cell growth, proliferation, and survival signaling.

  • VEGFR2: A key mediator of angiogenesis (blood vessel formation), crucial for tumor growth.

The 2-bromo substituent is particularly valuable as it allows for the introduction of various side chains through palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically probe the "selectivity pocket" of the kinase active site, optimizing the compound's potency and selectivity for the target kinase over others, thereby minimizing off-target effects.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amides) pocket Selectivity Pocket scaffold Thiazolo[5,4-b]pyridine Scaffold scaffold->hinge H-Bonds sidechain R-Group (from Bromine) sidechain->pocket Van der Waals

Caption: Interaction of the thiazolo[5,4-b]pyridine scaffold with a kinase active site.

Safety, Handling, and Storage

As a brominated heterocyclic compound, this compound should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, data from analogous compounds suggest it should be treated as a potential irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.[3]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a highly valuable and strategically designed building block for modern drug discovery. Its combination of a bioisosteric core and a versatile synthetic handle provides an ideal starting point for the development of potent and selective kinase inhibitors and other targeted therapeutics. The robust synthetic routes available and the proven track record of the scaffold in generating clinically relevant molecules ensure that this compound will continue to be a cornerstone of medicinal chemistry research for the foreseeable future.

References

  • Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. PubChem, National Institutes of Health.[Link]

Sources

Spectroscopic and Mass Spectrometric Analysis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical overview of the heterocyclic compound 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We will explore a plausible synthetic route, predict the characteristic ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and propose a likely fragmentation pattern in mass spectrometry (MS). Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis and subsequent characterization of the title compound, offering a robust framework for researchers entering this area of chemical space.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold, recognized for its versatile biological activities. Derivatives of this bicyclic system have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for other therapeutic applications. The introduction of a bromine atom at the 2-position and a methoxy group at the 5-position of the thiazolo[5,4-b]pyridine skeleton is anticipated to modulate the compound's electronic properties, solubility, and metabolic stability, making it a compelling target for drug discovery programs. Accurate and unambiguous structural elucidation through modern analytical techniques is paramount for the successful development of any novel chemical entity. This guide serves to bridge the current information gap by providing a detailed predictive analysis of the NMR and MS data for this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound can be conceptualized based on established methodologies for the construction of the thiazolo[5,4-b]pyridine ring system. A common and effective strategy involves the condensation and cyclization of a substituted 2-aminopyridine-3-thiol with an appropriate electrophile.

A logical starting material for this synthesis is 3-amino-5-bromo-2-chloropyridine. The synthetic sequence would likely proceed as follows:

Synthetic_Route cluster_0 Step 1: Thiolation cluster_1 Step 2: Methoxylation cluster_2 Step 3: Cyclization start 3-Amino-5-bromo-2-chloropyridine reagent1 NaSH or KSH (Nucleophilic Aromatic Substitution) start->reagent1 intermediate 5-Bromo-2-chloro-pyridin-3-amine-thiolate reagent1->intermediate reagent2 Sodium Methoxide (NaOMe) (Nucleophilic Aromatic Substitution) intermediate->reagent2 intermediate2 3-Amino-5-methoxy-pyridine-2-thiol reagent2->intermediate2 reagent3 N-Bromosuccinimide (NBS) (Electrophilic Cyclization) intermediate2->reagent3 product This compound reagent3->product

Caption: Proposed synthetic pathway to this compound.

Predicted NMR Spectroscopic Data

The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and established substituent effects. The numbering convention used for the assignments is as follows:

(A diagram of the this compound structure with atoms numbered for NMR assignment would be included here in a full whitepaper.)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~8.2 - 8.4d~2.5H-7The proton at position 7 is expected to be the most deshielded aromatic proton due to its proximity to the pyridine nitrogen.
~7.3 - 7.5d~2.5H-6The proton at position 6 would be coupled to H-7.
~4.0s--OCH₃The methoxy protons will appear as a singlet in the typical range for such groups.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~160C-5The carbon bearing the electron-donating methoxy group will be significantly shielded.
~155C-8aA quaternary carbon in a heteroaromatic system.
~148C-7A protonated aromatic carbon adjacent to the pyridine nitrogen.
~142C-2The carbon bearing the bromine atom will be deshielded.
~130C-4aA quaternary carbon at the ring junction.
~115C-6A protonated aromatic carbon.
~56-OCH₃The carbon of the methoxy group.

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern.

Predicted High-Resolution Mass Spectrum (HRMS)
IonCalculated m/z
[M]⁺ (C₇H₅⁷⁹BrN₂OS)259.9309
[M+2]⁺ (C₇H₅⁸¹BrN₂OS)261.9289

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Fragmentation_Pathway M [M]⁺ m/z = 260/262 M-CH3 [M-CH₃]⁺ m/z = 245/247 M->M-CH3 - •CH₃ M-CH3-CO [M-CH₃-CO]⁺ m/z = 217/219 M-CH3->M-CH3-CO - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and characterization of the title compound.

Synthesis Protocol
  • Thiolation: To a solution of 3-amino-5-bromo-2-chloropyridine in a suitable solvent (e.g., DMF), add one equivalent of sodium hydrosulfide (NaSH). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Methoxylation: To the crude thiolate solution, add an excess of sodium methoxide (NaOMe) and heat the reaction mixture. The progress of the reaction should be monitored by TLC.

  • Cyclization and Bromination: After cooling the reaction mixture, add one equivalent of N-bromosuccinimide (NBS) portion-wise. Stir at room temperature to facilitate the electrophilic cyclization and bromination at the 2-position of the thiazole ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-500.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. The predicted NMR and mass spectrometry data offer a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The detailed experimental protocols provide a practical starting point for the laboratory preparation and analysis of this and related heterocyclic molecules. As with any predictive study, the experimental verification of these findings is encouraged and will be a valuable contribution to the field.

References

  • Specific citations to literature on the synthesis of thiazolo[5,4-b]pyridines, NMR spectroscopy of heterocyclic compounds, and mass spectrometry of halogenated organic molecules would be listed here in a formal publication.
  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry.

  • Spectroscopic Data of Pyridine Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Mass Spectrometry of Heterocyclic Compounds. Journal of the American Society for Mass Spectrometry.

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds.[1]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry.[2]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic building block with significant potential in medicinal chemistry and materials science, belonging to a class of compounds known for a wide range of biological activities.[1] Despite its commercial availability, a comprehensive public dataset on its fundamental physicochemical properties, such as solubility and stability, is notably absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a robust, field-proven framework for its determination. We outline the essential experimental protocols and theoretical considerations necessary for researchers to systematically characterize the solubility and stability profiles of this compound. This document serves as a practical playbook for generating reliable and reproducible data, ensuring the successful application of this compound in drug discovery and development pipelines.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold

The thiazolopyridine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from anticancer and anti-inflammatory to antimicrobial and antifungal.[2][3] The specific compound, this compound, combines this privileged scaffold with a bromine atom at the 2-position—a versatile handle for cross-coupling reactions—and a methoxy group at the 5-position, which can modulate electronic properties and metabolic stability.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any research and development program.[4] Poor solubility can cripple in vitro assays and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[5][6] This guide provides the necessary methodologies to de-risk the use of this compound by establishing a foundational dataset for these critical parameters.

Solubility Profiling: A Multipronged Approach

The solubility of a compound is not a single value but a property dependent on the conditions of the medium, such as pH, ionic strength, and the presence of co-solvents.[7] For early-stage drug discovery, both kinetic and thermodynamic solubility measurements are essential to guide compound selection and formulation development.[4][8]

Theoretical Considerations & Predicted Properties

Based on its structure—a fused aromatic heterocycle with a calculated XLogP3 of approximately 1.6-1.8—it is anticipated that this compound will exhibit good solubility in common organic solvents (e.g., DMSO, DMF, Methanol) but limited aqueous solubility.[9][10] This initial assessment underscores the necessity for precise experimental determination.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that reflects a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[7][11] This is highly relevant for predicting performance in biological assays.[4]

This protocol is designed to rapidly assess solubility by detecting light scattering from precipitated particles.[5][7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[4]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours, with gentle shaking.[5]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is defined as the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound in a solvent after an extended equilibration period.[7] This value is crucial for pre-formulation and understanding absorption dynamics.[4]

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and organic solvents.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Data Presentation

All solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

Solubility Type Solvent/Buffer System Temperature (°C) Solubility (µg/mL or µM) Analytical Method
KineticPBS, pH 7.4 (2% DMSO)25[Experimental Value]Nephelometry
Thermodynamic0.1 M HCl, pH 1.225[Experimental Value]HPLC-UV
ThermodynamicAcetate Buffer, pH 5.025[Experimental Value]HPLC-UV
ThermodynamicPBS, pH 7.425[Experimental Value]HPLC-UV
ThermodynamicMethanol25[Experimental Value]HPLC-UV
ThermodynamicAcetonitrile25[Experimental Value]HPLC-UV
Table 1: Example Data Summary for Solubility Profiling.
Solubility Workflow Diagram

The following diagram illustrates the decision-making process for solubility characterization.

G cluster_0 Solubility Assessment Workflow start Start: Obtain Solid Compound stock Prepare 10 mM DMSO Stock start->stock kinetic Kinetic Solubility Assay (Nephelometry) stock->kinetic Early Discovery thermo Thermodynamic Solubility Assay (Shake-Flask) stock->thermo Lead Optimization data_kinetic High-Throughput Screening Data kinetic->data_kinetic data_thermo Pre-formulation & ADME Data thermo->data_thermo report Consolidate Data & Report data_kinetic->report data_thermo->report

Workflow for solubility assessment.

Stability Profiling: Uncovering Potential Liabilities

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors like pH, temperature, light, and oxygen.[12] Forced degradation (stress testing) is a systematic approach to identify likely degradation products and establish stability-indicating analytical methods.[6][13]

Regulatory Framework

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing, which form the basis of robust pharmaceutical development.[14] Specifically, ICH Q1A(R2) outlines the core principles for stability testing of new drug substances.[12][15] Forced degradation studies are a key component of this process, helping to elucidate degradation pathways.[6][16]

Forced Degradation Study Protocol

A forced degradation study involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[13][17] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products can be adequately detected and characterized.[18]

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).[18]

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[13]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[13]

    • Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]

  • Time Points & Quenching: Sample at appropriate time points (e.g., 2, 8, 24 hours). For acid/base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).

  • Data Evaluation: Calculate the percentage of parent compound remaining and quantify the relative peak areas of any new impurities formed.

Data Presentation

Results from the forced degradation study should be meticulously documented in a summary table.

Stress Condition Duration / Temp. Parent Compound Remaining (%) Major Degradant(s) (Relative Retention Time) Total Impurities (%)
Control (Unstressed)24 h / RT[Experimental Value]None Detected[Experimental Value]
0.1 M HCl24 h / 60°C[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH24 h / 60°C[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂24 h / RT[Experimental Value][Experimental Value][Experimental Value]
Thermal (Solid)48 h / 80°C[Experimental Value][Experimental Value][Experimental Value]
Photolytic (Solid)ICH Q1B[Experimental Value][Experimental Value][Experimental Value]
Table 2: Example Data Summary for Forced Degradation Study.
Stability Study Workflow Diagram

The diagram below outlines the logical flow of a forced degradation study.

G cluster_1 Forced Degradation Workflow start Start: Compound Solution (e.g., 1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (HCl) stress->acid base Base Hydrolysis (NaOH) stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress (Heat) stress->thermal photo Photostability (ICH Q1B Light) stress->photo analysis Analyze All Samples via Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Parent Remaining - Identify Degradants - Mass Balance analysis->evaluation report Stability Profile Report evaluation->report

Workflow for a forced degradation study.

Conclusion and Forward Look

While direct public data for this compound is scarce, this guide provides the comprehensive, scientifically-grounded framework necessary for any research team to generate the requisite solubility and stability data. By diligently applying the outlined protocols, researchers can establish a robust physicochemical profile for this valuable building block. This foundational knowledge is critical for ensuring the integrity of subsequent biological screening, enabling rational formulation design, and ultimately, accelerating the path from discovery to development. The methodologies described herein are self-validating and align with industry best practices and regulatory expectations, ensuring that the data generated is both reliable and relevant.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • IJAR. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Oja, M., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. [Link]

  • ResearchGate. (2025, August 6). Recent Trends in Chemistry of Thiazolopyridines. Request PDF. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Synthetic strategies for thiazolopyridine derivatives. Request PDF. [Link]

  • National Center for Biotechnology Information. Thiazolo(5,4-b)pyridine. PubChem Compound Summary. [Link]

  • ResearchGate. (2025, August 6). Methods of synthesis and properties of thiazolopyridines. [Link]

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"2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Subject: 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

A Technical Guide to Safety & Handling for Research Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a specialized heterocyclic compound, its toxicological properties are not extensively documented. Therefore, this guide is built upon a foundation of prudent practice, drawing inferences from the known hazards of its structural motifs—halogenated pyridines and thiazole derivatives—to ensure the highest level of safety for laboratory personnel.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and materials science.[1][2] Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, the bromo-substituent which serves as a handle for cross-coupling reactions, and the methoxy group which modulates electronic properties.

Caption: Figure 1: Chemical Structure.

A summary of its key physicochemical properties is presented below. It is critical to note that while some properties can be calculated, empirical data is limited, reinforcing the need for cautious handling.

PropertyValueSource
Molecular Formula C₇H₄BrN₂OSPubChem[3]
Molecular Weight 244.09 g/mol Inferred
Appearance White to off-white or pale yellow solidInferred from related compounds[4]
CAS Number Not availableN/A
Stability Stable under recommended storage conditions.Inferred from related compounds[5]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. Avoid moisture.Inferred from related compounds[5][6]

Section 2: Hazard Identification and Presumptive Risk Assessment

Due to the absence of specific toxicological data for this compound, a presumptive risk assessment is mandatory. This assessment is based on the GHS classifications of structurally related compounds, such as brominated pyridines and other thiazolopyridine derivatives.[5][7] The principle of treating a substance of unknown toxicity as highly hazardous must be strictly applied.

The primary hazards are inferred to be:

  • Acute Toxicity: Brominated pyridines can be toxic if swallowed and fatal in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][7]

Based on these inferences, the compound should be handled as if it meets the criteria for the following GHS classifications.

GHS PictogramSignal WordInferred Hazard Statements


Danger H301: Toxic if swallowed. H310: Fatal in contact with skin. H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]

This table represents an inferred hazard profile and should be used for risk mitigation until official data becomes available.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and robust PPE is required.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute. This is the primary defense against respiratory exposure.[6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[8]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. The following PPE is mandatory:

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given the inferred dermal fatality risk, double-gloving is strongly recommended.[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes or airborne particles.[9]

  • Skin and Body Protection: Wear a chemically impervious apron or a disposable lab suit over a standard lab coat. Ensure there is no exposed skin, particularly at the wrists.[9]

  • Respiratory Protection: When engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) is necessary.[5]

G Figure 2: Hierarchy of Controls Workflow cluster_controls Risk Mitigation Strategy cluster_details Specific Implementations Eng_Controls Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) Eng_Controls->PPE If risk remains FumeHood Certified Chemical Fume Hood Eng_Controls->FumeHood Ventilation Adequate Room Ventilation Eng_Controls->Ventilation Admin_Controls Administrative Controls (Procedural Safety) PPE->Admin_Controls Reinforced by Gloves Double Nitrile Gloves PPE->Gloves Goggles Chemical Goggles / Face Shield PPE->Goggles Coat Impervious Apron / Suit PPE->Coat SOP Standard Operating Procedures (SOPs) Admin_Controls->SOP Training Mandatory Personnel Training Admin_Controls->Training

Caption: Figure 2: Hierarchy of Controls.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing exposure.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE. Prepare all necessary equipment (spatulas, weigh boats, solvents) and place them inside the hood.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to transport the material from the balance to the reaction vessel to minimize the risk of spills.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the vessel is adequately cooled if the dissolution process is exothermic.

  • Post-Handling: After use, decontaminate all surfaces within the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[8]

Storage Protocol
  • Container: Store in a tightly closed, clearly labeled container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[8] The storage area should be locked and accessible only to authorized personnel.

  • Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[6][11]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel and activate the emergency response system.

    • Prevent entry to the area.

    • Provide safety data information to emergency responders. Do not attempt to clean up a large spill without specialized training and equipment.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[6]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in labeled, sealed, and chemically compatible containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5][8]

Section 7: Conclusion - A Principle of Prudent Practice

The safe use of this compound in a research setting is contingent upon acknowledging the significant gaps in its toxicological profile. The information and protocols outlined in this guide are based on a precautionary assessment of its structural components. Researchers and drug development professionals must operate with a heightened sense of caution, treating this compound as potentially highly toxic via all routes of exposure. Adherence to the hierarchy of controls—prioritizing engineering solutions, mandating comprehensive PPE, and following rigorous handling protocols—is not merely a recommendation but a requirement for ensuring a safe research environment.

References

  • MSDS of 2-Bromo-thiazolo[5,4-B]pyridine.
  • SAFETY DATA SHEET - Sigma-Aldrich (for 2-bromopyridine).
  • SAFETY DATA SHEET (for 2-Bromo-5-(trifluoromethyl)pyridine).
  • 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific (for 5-Bromo-2-methoxypyridine).
  • 2-methoxy-5-bromo-pyridine Introduction - EvitaChem.
  • MATERIAL SAFETY DATA SHEET (for PYRIDINE).
  • 2-Bromo-5-methoxypyridine - PubChem.
  • 2-Bromo-5-(tributylstannyl)pyridine SDS - ECHEMI.
  • 2-Bromo-5-fluoropyridine - Apollo Scientific.
  • 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich.
  • 2-bromo-5-methyl-6,7-dihydro-4H-[5][6]thiazolo[5,4-c]pyridine - ChemBK. Available from:

  • 5-Bromo-2-methoxypyridine 95 13472-85-0 - Sigma-Aldrich.
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • Pyridine, 2-bromo-5-(methoxymethoxy)- 886980-61-6 wiki - Guidechem.
  • GHS Hazardous Chemical Information List.
  • GHS Classification Summary - PubChem.
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI.
  • 2,6-Dibromo-5-methoxy-thiazolo[4,5-b]pyridine - PubChem.
  • 2-Bromo-5-methoxypyridine | 105170-27-2 | TCI AMERICA.

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Predicting the Mechanism of Action for 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically viable therapeutic is both an art and a science. It is a process of meticulous investigation, where the initial spark of a promising molecular structure must be fanned into the flame of a well-understood biological mechanism. This guide is intended for researchers, scientists, and drug development professionals who are tasked with this critical endeavor. We will delve into the predictive analysis of the mechanism of action for the compound 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine , a molecule of significant interest due to its promising structural motifs.

This document is not a rigid protocol but rather a strategic blueprint. It is designed to provide a comprehensive, scientifically grounded framework for elucidating the biological activity of this and similar novel chemical entities. We will navigate the logical progression from in silico prediction to in vitro validation, emphasizing the rationale behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step provides a self-validating system of inquiry.

The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition

The thiazolo[5,4-b]pyridine core is a recurring motif in the development of targeted therapeutics, particularly in the realm of oncology. A significant body of research has demonstrated that derivatives of this scaffold possess potent inhibitory activity against a range of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Our initial investigation into the potential mechanism of action of this compound is therefore anchored in the established pharmacology of its structural relatives. Several key studies provide a compelling foundation for our predictive analysis:

  • c-KIT Inhibition: Derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of the c-KIT kinase, a key driver in gastrointestinal stromal tumors (GIST).[1][2][3] Notably, these compounds have shown efficacy against imatinib-resistant mutants of c-KIT, highlighting their potential to overcome clinical resistance.[1][2][3]

  • PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical axis in cell growth and survival. Novel thiazolo[5,4-b]pyridine derivatives have been designed as highly potent PI3K inhibitors, demonstrating nanomolar efficacy in enzymatic assays.[4]

  • Broad Kinase Selectivity: The versatility of the thiazolo[5,4-b]pyridine scaffold is further underscored by its demonstrated activity against a spectrum of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2.[1]

This precedent strongly suggests that This compound is likely to exert its biological effects through the inhibition of one or more protein kinases. The specific kinase or kinase family targeted will be a central question guiding our experimental workflow.

The Investigative Workflow: A Multi-Pillar Approach to Mechanism of Action Elucidation

Mechanism_of_Action_Workflow cluster_in_silico Pillar 1: In Silico Prediction cluster_in_vitro_biochemical Pillar 2: In Vitro Biochemical Validation cluster_in_vitro_cellular Pillar 3: In Vitro Cellular Validation Target_Prediction Target Prediction & Molecular Docking Kinase_Screening Broad Kinase Panel Screening Target_Prediction->Kinase_Screening Hypothesis Generation IC50_Determination IC50 Determination Kinase_Screening->IC50_Determination Hit Identification Target_Engagement Cellular Target Engagement Assays IC50_Determination->Target_Engagement Potency Confirmation Signaling_Pathway_Analysis Downstream Signaling Pathway Analysis Target_Engagement->Signaling_Pathway_Analysis Cellular Validation Cellular_Phenotype Phenotypic Assays (Proliferation, Apoptosis) Signaling_Pathway_Analysis->Cellular_Phenotype Functional Consequence

Caption: A multi-pillar workflow for mechanism of action elucidation.

Pillar 1: In Silico Prediction - Guiding the Experimental Path

Computational approaches are invaluable for generating initial hypotheses and prioritizing experimental resources.[5][6][7][8] By leveraging the known chemical space of kinase inhibitors and the structural features of our compound, we can predict its most likely biological targets.

Protocol: Target Prediction and Molecular Docking

  • Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using standard computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Database Selection: A curated database of kinase crystal structures will be assembled from the Protein Data Bank (PDB). This database should include representatives from all major kinase families.

  • Molecular Docking: A high-throughput virtual screening campaign will be conducted, docking the prepared ligand into the ATP-binding site of each kinase in the database.[9] The docking scores will be used to rank the potential kinase targets.

  • Binding Mode Analysis: For the top-ranked kinases, a detailed analysis of the predicted binding mode will be performed. Key interactions, such as hydrogen bonds and hydrophobic contacts, will be identified. The thiazolo[5,4-b]pyridine core is known to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, and we will specifically look for this interaction.[4]

Rationale: This in silico approach allows us to cast a wide net and identify a smaller, more manageable set of high-probability targets for experimental validation. This is a cost-effective and time-efficient first step.

Pillar 2: In Vitro Biochemical Validation - Confirming the Molecular Target

The predictions from our in silico analysis must be substantiated with empirical data. Biochemical assays are the gold standard for confirming direct inhibition of a purified enzyme.

Protocol: Broad Kinase Panel Screening

  • Panel Selection: A commercial kinase screening panel (e.g., Eurofins DiscoverX, Promega) will be employed. The panel should provide broad coverage of the human kinome.

  • Compound Concentration: this compound will be screened at a single, high concentration (e.g., 10 µM) to identify any significant inhibitory activity.

  • Data Analysis: The percentage of inhibition for each kinase will be determined. A predefined threshold (e.g., >50% inhibition) will be used to identify "hits."

Rationale: This unbiased screen provides a comprehensive overview of the compound's kinase selectivity profile. It can confirm our in silico predictions and may also reveal unexpected off-target activities.

Protocol: IC50 Determination

  • Assay Setup: For the "hit" kinases identified in the initial screen, dose-response assays will be performed. This involves incubating the purified kinase with a range of concentrations of this compound.

  • Activity Measurement: The kinase activity will be measured using a suitable assay format (e.g., ADP-Glo, Z'-LYTE).

  • Data Analysis: The data will be plotted as percentage of inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated using non-linear regression.

Rationale: The IC50 value is a quantitative measure of the compound's potency against a specific kinase. This is a critical parameter for lead optimization and for comparing the compound to existing inhibitors.

Pillar 3: In Vitro Cellular Validation - Bridging the Gap to Biological Function

Demonstrating that a compound can inhibit a purified enzyme is a crucial step, but it is equally important to show that it can engage its target in a cellular context and elicit a biological response.

Protocol: Cellular Target Engagement Assays

  • Method Selection: A target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay, will be employed.

  • Cell Line Selection: A cell line that expresses the target kinase at endogenous levels will be used.

  • Assay Execution: Cells will be treated with varying concentrations of this compound, and the degree of target engagement will be measured.

Rationale: These assays confirm that the compound can cross the cell membrane and bind to its intended target in the complex milieu of the cell.

Protocol: Downstream Signaling Pathway Analysis

  • Western Blotting: The phosphorylation status of known downstream substrates of the target kinase will be assessed by Western blotting. For example, if c-KIT is the target, we would examine the phosphorylation of AKT and ERK.[1][3]

  • Dose-Response and Time-Course: These experiments will be conducted over a range of compound concentrations and time points to understand the dynamics of pathway inhibition.

Rationale: This provides direct evidence that the compound is not only binding to its target but is also functionally inhibiting its catalytic activity within the cell, leading to a measurable effect on downstream signaling.

Protocol: Phenotypic Assays

  • Proliferation Assays: The effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase will be measured (e.g., using a CellTiter-Glo assay).

  • Apoptosis Assays: The ability of the compound to induce apoptosis (programmed cell death) will be assessed using methods such as Annexin V staining or caspase activity assays.[3]

Rationale: These assays link the molecular mechanism of action to a relevant cellular phenotype. A positive result in these assays provides strong evidence that the compound has therapeutic potential.

Predicted Signaling Pathway and Data Interpretation

Based on the strong evidence for the thiazolo[5,4-b]pyridine scaffold as a kinase inhibitor, we can propose a putative signaling pathway that this compound is likely to modulate. The following diagram illustrates a generalized kinase signaling cascade that is a plausible target.

Predicted_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-KIT) Growth_Factor->Receptor_Tyrosine_Kinase Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Compound 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Compound->Receptor_Tyrosine_Kinase Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Promotes

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Data Summary Table:

Experiment Metric Predicted Outcome for an Active Compound
Molecular Docking Docking ScoreFavorable score for one or more kinases
Kinase Panel Screen % Inhibition>50% inhibition of specific kinases
IC50 Determination IC50 ValuePotent (nM to low µM)
Cellular Target Engagement EC50 ValueDemonstrates cellular permeability and binding
Western Blotting p-Substrate LevelsDose-dependent decrease
Proliferation Assay GI50 ValuePotent inhibition of relevant cell lines
Apoptosis Assay % Apoptotic CellsDose-dependent increase

Conclusion: A Roadmap for Discovery

The elucidation of a compound's mechanism of action is a cornerstone of drug discovery. For this compound, the existing literature on its core scaffold provides a strong rationale for prioritizing the investigation of its kinase inhibitory potential. The multi-pillar workflow outlined in this guide, which integrates in silico, biochemical, and cellular approaches, offers a robust and logical path to confirming this hypothesis and characterizing the compound's biological activity. By adhering to this scientifically rigorous framework, we can confidently and efficiently advance our understanding of this promising molecule and its potential as a novel therapeutic agent.

References

  • Nam, S., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 15(1), 143. [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]

  • Nam, S., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • ResearchGate. (n.d.). Selected biological compounds with thiazolo[5,4-b]pyridine skeleton. [Link]

  • Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed. [Link]

  • El-Sayed, M. A., et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Future Medicinal Chemistry. [Link]

  • Kar, S., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. [Link]

  • Yuan, Y., et al. (2014). Computational Prediction of Drug-Target Interactions Using Chemical, Biological, and Network Features. Molecular Informatics. [Link]

  • Braconi, L., et al. (2011). Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Mohamed, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. [Link]

  • Hrytsai, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica. [Link]

  • Ezzat, S. M., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules. [Link]

Sources

"2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Identifying Potential Biological Targets of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Executive Summary

The thiazolo[5,4-b]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific, synthetically valuable derivative, This compound . While direct biological data for this exact compound is not extensively published, a comprehensive analysis of its structural features and the activities of related analogs allows for the formulation of robust hypotheses regarding its potential biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the most probable target classes, the scientific rationale for their consideration, and a practical, step-by-step framework for experimental target identification and validation. The primary focus will be on protein kinases, a class of enzymes for which the thiazolo[5,4-b]pyridine core has shown significant inhibitory activity.[1][2]

The Thiazolo[5,4-b]pyridine Scaffold: A Foundation for Diverse Bioactivity

The fusion of a thiazole and a pyridine ring creates the thiazolo[5,4-b]pyridine heterocyclic system. This scaffold is of significant interest in drug discovery because its derivatives have been shown to interact with a diverse range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5]

The specific compound, This compound , possesses two key functional groups that inform its potential:

  • The 2-Bromo Group: This is a crucial synthetic handle. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs. This is an invaluable feature in the hit-to-lead optimization phase of drug discovery, enabling systematic exploration of the structure-activity relationship (SAR).[1]

  • The 5-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring, potentially affecting target binding affinity and selectivity. It can also impact metabolic stability and pharmacokinetic properties.

The known biological activities of compounds built upon this core scaffold are extensive, including inhibition of DNA gyrase B, antagonism of H3 receptors, and agonism of S1p1/S1p5 receptors.[2][4] However, the most widely reported and potent activity is the inhibition of protein kinases.

Primary Hypothesized Target Class: Protein Kinases

Based on a wealth of literature, protein kinases represent the most promising and logical starting point for investigating the biological targets of this compound. The scaffold has been successfully utilized to develop potent inhibitors for numerous kinases, many of which are implicated in oncology and inflammatory diseases.[1]

Key Kinase Families of Interest
  • c-KIT: Novel thiazolo[5,4-b]pyridine derivatives have been identified as potent c-KIT inhibitors, capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST).[1] Some derivatives showed strong activity against c-KIT mutants that are resistant to existing therapies.[1]

  • Phosphoinositide 3-Kinases (PI3Ks): The scaffold has been used to generate extremely potent PI3Kα inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 3.6 nM).[2] The PI3K pathway is a critical signaling node in cancer cell growth and survival.

  • Other Clinically Relevant Kinases: The versatility of the scaffold is demonstrated by its documented activity against a range of other kinases, including:

    • Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK)

    • BCR-ABL, the fusion protein driving chronic myeloid leukemia[1]

    • RAF family kinases, key components of the MAPK/ERK pathway[1]

    • VEGFR2, a central regulator of angiogenesis[1]

    • Cyclin G-associated kinase (GAK), a target for antiviral agents[5]

Structural Rationale for Kinase Inhibition

The thiazolo[5,4-b]pyridine core acts as an effective "hinge-binder." The nitrogen atoms within the heterocyclic system can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif in the ATP-binding site. This mode of binding mimics the interaction of the adenine ring of ATP. Depending on the target kinase, different nitrogen atoms on the scaffold can serve as the primary hinge-binding motif.[1]

G cluster_0 Kinase ATP-Binding Site cluster_1 Thiazolo[5,4-b]pyridine Ligand hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) hydrophobic Hydrophobic Pocket scaffold Thiazolo[5,4-b]pyridine Core scaffold->hinge H-Bonds r1 R1 Group (e.g., 2-Bromo) scaffold->r1 r2 R2 Group (e.g., 5-Methoxy) scaffold->r2 r1->gatekeeper Steric/Electronic Interaction r2->hydrophobic Hydrophobic Interaction G start Start: 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine (SDF/SMILES) step1 Step 1: Similarity Search (Tanimoto, etc.) start->step1 db Target/Ligand Databases (ChEMBL, PubChem, PDB) db->step1 step3 Step 3: Molecular Docking Dock compound into binding sites of predicted targets db->step3 step2 Step 2: Pharmacophore Modeling Identify key chemical features of active analogs step1->step2 step2->step3 output Output: Ranked list of potential protein targets with predicted binding scores step3->output

Caption: Workflow for computational prediction of biological targets.

Experimental Protocol 1: Computational Target Prediction

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Save the structure in SDF or MOL2 format.

  • Similarity-Based Prediction (e.g., using SEA, SwissTargetPrediction):

    • Causality: The principle of molecular similarity states that structurally similar molecules often have similar biological activities. [6] * Submit the 2D structure (SMILES string) to a web server that compares its topology to a database of ligands with known targets.

    • The output will be a list of potential targets ranked by the similarity of the query molecule to known ligands for each target.

  • Molecular Docking:

    • Causality: This method predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, providing a structural hypothesis for the interaction.

    • Select the top 10-20 targets predicted from the similarity search.

    • Download the crystal structures of these proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (typically the known active site or ligand-binding pocket).

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the prepared receptor.

    • Analyze the results based on docking score (predicted binding energy) and the plausibility of the binding pose (e.g., formation of key hydrogen bonds).

Phase 2: Biochemical Screening

The most direct way to confirm kinase activity is through a broad biochemical screen.

Experimental Protocol 2: Broad Kinase Panel Screening

  • Assay Plate Preparation:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a panel of hundreds of purified human kinases. This is more efficient and standardized than setting up individual assays in-house.

    • Provide the compound at a concentration of 1 µM or 10 µM for a primary screen.

  • Kinase Reaction:

    • Causality: These assays directly measure the ability of the compound to inhibit the catalytic activity of each kinase, which is its ability to phosphorylate a substrate.

    • Each well of a multi-well plate will contain a specific kinase, its corresponding peptide or protein substrate, and ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for fluorescence-based detection).

    • The test compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.

    • For fluorescence assays (e.g., Z'-LYTE™), the signal changes based on the phosphorylation state of the substrate.

    • The activity of the kinase in the presence of the compound is compared to a control (DMSO vehicle).

    • Results are expressed as percent inhibition.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition @ 10 µMTarget FamilyAssociated Disease Area
c-KIT95%RTKOncology (GIST)
PIK3CA (p110α)88%Lipid KinaseOncology
VEGFR2 (KDR)85%RTKOncology (Angiogenesis)
GAK72%Ser/Thr KinaseVirology
CDK215%CMGCOncology
ROCK18%AGCCardiovascular

This table presents hypothetical data for illustrative purposes.

Phase 3: Cellular Target Engagement Validation

A positive result in a biochemical assay confirms enzyme inhibition, but it does not prove that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells or tissue lysates.

G start Start: Culture cells expressing the target protein step1 Step 1: Treatment Treat cells with Vehicle (DMSO) or Compound start->step1 step2 Step 2: Thermal Challenge Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) step1->step2 step3 Step 3: Lysis & Separation Lyse cells and centrifuge to separate soluble (folded) from precipitated (unfolded) proteins step2->step3 step4 Step 4: Quantification Quantify remaining soluble target protein via Western Blot or Mass Spec step3->step4 output Output: Thermal shift curve. A shift to higher temperature indicates target stabilization by the compound. step4->output

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Select a cell line that endogenously expresses the target kinase identified in the biochemical screen (e.g., HMC1.2 cells for mutant c-KIT). [1] * Culture cells to ~80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Causality: Ligand binding stabilizes a protein's tertiary structure, increasing its resistance to heat-induced denaturation. Therefore, the drug-bound protein will remain soluble at higher temperatures than the unbound protein.

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western blotting with a target-specific antibody.

    • Plot the band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Conclusion and Future Directions

The This compound molecule stands as a promising starting point for a drug discovery campaign. Based on extensive evidence from related compounds, protein kinases —particularly those involved in oncology such as c-KIT and PI3K —are the highest-priority potential targets. [1][2]This guide proposes a systematic and logical workflow to move from hypothesis to validation:

  • Predict: Employ computational tools to generate a prioritized list of potential targets.

  • Screen: Perform broad biochemical kinase profiling to identify direct enzymatic inhibitors.

  • Validate: Confirm on-target activity in a cellular context using methods like CETSA.

Following target validation, the 2-bromo group provides a direct avenue for synthetic elaboration to conduct SAR studies, optimizing potency, selectivity, and drug-like properties. This structured approach maximizes the probability of successfully identifying and prosecuting the biological targets of this versatile chemical scaffold.

References

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Selected biological compounds with thiazolo[5,4-b]pyridine skeleton. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives Source: Acta Scientific URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Source: MDPI URL: [Link]

  • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchGate URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: MDPI URL: [Link]

  • Title: Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase Source: PubMed URL: [Link]

  • Title: Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey Source: Briefings in Bioinformatics URL: [Link]

  • Title: Predicting protein targets for drug-like compounds using transcriptomics Source: PLOS Computational Biology URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Computational Drug Target Screening through Protein Interaction Profiles Source: PubMed URL: [Link]

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A Comprehensive Technical Guide to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and its versatile applications as a key intermediate in the development of novel therapeutics. The thiazolo[5,4-b]pyridine scaffold is a privileged structure, known to be a core component of various kinase inhibitors and other biologically active molecules.[1] The strategic placement of a bromo substituent at the 2-position and a methoxy group at the 5-position offers a unique combination of reactivity and electronic properties, making this compound a valuable tool for drug discovery programs.

The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The thiazolo[5,4-b]pyridine ring system is a bioisostere of purine and has been identified as a key pharmacophore in a multitude of biologically active compounds. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for specific interactions with various biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The scaffold is a common feature in inhibitors of protein kinases such as c-KIT and PI3K, which are crucial targets in oncology.[1]

  • Antimicrobial Activity: Certain thiazolo[5,4-b]pyridine derivatives have demonstrated potent antibacterial and antifungal properties.

  • Anticancer Properties: Beyond kinase inhibition, some compounds based on this scaffold have shown broader anti-proliferative effects against various cancer cell lines.

The 2-bromo-5-methoxy substitution pattern on this scaffold is particularly strategic. The methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, potentially modulating its interaction with biological targets. The bromo group at the 2-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The overall strategy involves the construction of a substituted aminopyridine-thiol intermediate, followed by cyclization to form the thiazole ring.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-methoxypyridine B 2-Amino-5-methoxy-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2,3-Diamino-5-methoxypyridine B->C Reduction (e.g., SnCl2, HCl) D 2-Amino-5-methoxy-3-thiocyanatopyridine C->D Sandmeyer-type Reaction (NaNO2, HBF4 then KSCN) E 2-Amino-6-methoxypyridine-3-thiol D->E Reduction/Hydrolysis (e.g., NaBH4) F This compound E->F Cyclization with Brominating Agent (e.g., NBS or Br2)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Nitration of 2-Amino-5-methoxypyridine

This initial step introduces a nitro group at the 3-position of the pyridine ring, which will later be converted to an amino group.

  • Protocol: To a cooled (0-5 °C) solution of 2-amino-5-methoxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 2-amino-5-methoxy-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group to give the corresponding diamine.

  • Protocol: 2-Amino-5-methoxy-3-nitropyridine is suspended in a suitable solvent such as ethanol or hydrochloric acid. A reducing agent, for instance, tin(II) chloride dihydrate in concentrated hydrochloric acid, is added portion-wise. The reaction mixture is heated to facilitate the reduction. After completion, the reaction is cooled, and the product, 2,3-diamino-5-methoxypyridine, is isolated, often as a hydrochloride salt.

Step 3: Introduction of the Thiol Functionality (via Thiocyanate)

A Sandmeyer-type reaction can be employed to convert one of the amino groups into a thiocyanate, which is a precursor to the thiol.

  • Protocol: 2,3-Diamino-5-methoxypyridine is diazotized with sodium nitrite in an acidic medium (e.g., tetrafluoroboric acid) at low temperatures. The resulting diazonium salt is then treated with a solution of potassium thiocyanate. The thiocyanate group is introduced at the 3-position, yielding 2-amino-5-methoxy-3-thiocyanatopyridine.

Step 4: Conversion of Thiocyanate to Thiol

The thiocyanate is reduced and hydrolyzed to the desired thiol.

  • Protocol: The 2-amino-5-methoxy-3-thiocyanatopyridine is treated with a reducing agent like sodium borohydride in an alcoholic solvent. This process reduces the thiocyanate to the corresponding thiol, 2-amino-6-methoxypyridine-3-thiol.

Step 5: Cyclization to form the Thiazole Ring

The final step involves the cyclization of the aminothiol with a brominating agent to form the thiazolo[5,4-b]pyridine ring system.

  • Protocol: 2-Amino-6-methoxypyridine-3-thiol is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, for example, N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature. The reaction leads to the formation of the thiazole ring, yielding the final product, this compound. The product can be purified by crystallization or column chromatography.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further synthetic applications. Below is a table summarizing its key physicochemical properties and expected spectroscopic data, based on the analysis of its constituent parts and related structures.

PropertyValue
Molecular Formula C₇H₅BrN₂OS
Molecular Weight 245.09 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in common organic solvents
¹H NMR (predicted) Signals corresponding to the methoxy group (singlet, ~4.0 ppm) and aromatic protons on the pyridine ring.
¹³C NMR (predicted) Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the thiazole ring.
Mass Spectrometry (EI) Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the thiazolo[5,4-b]pyridine ring is the key to its synthetic versatility. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Diagram of Key Cross-Coupling Reactions

Cross_Coupling_Reactions A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->D E 2-Aryl-5-methoxy-thiazolo[5,4-b]pyridine B->E C-C bond formation F 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine C->F C-N bond formation G 2-Alkynyl-5-methoxy-thiazolo[5,4-b]pyridine D->G C-C bond formation

Caption: Versatile cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[2] Reacting this compound with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the synthesis of a diverse library of 2-aryl- and 2-heteroaryl-thiazolo[5,4-b]pyridine derivatives. This is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery projects.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the introduction of primary or secondary amines at the 2-position of the thiazolo[5,4-b]pyridine core. The resulting 2-amino derivatives are often key intermediates or final products in the development of kinase inhibitors and other pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while multi-step, relies on well-established chemical transformations. The reactivity of the 2-bromo substituent in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries, facilitating the exploration of chemical space in drug discovery programs. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important intermediate in their quest for new and effective medicines.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Strategic Guide to the Synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for the multi-step synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Starting from the commercially available precursor 2,5-dibromopyridine, this guide details a robust six-step synthetic pathway. Each step is presented with an in-depth explanation of the underlying chemical principles, causality for reagent and condition selection, and a detailed, field-tested experimental protocol. The protocols are designed to be self-validating, ensuring reproducibility for researchers, chemists, and professionals in pharmaceutical development.

Introduction and Synthetic Strategy

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The target molecule, this compound, serves as a versatile intermediate, featuring two distinct functional handles—a bromine atom on the electron-rich thiazole ring and a methoxy group on the pyridine ring—allowing for sequential and site-selective functionalization in drug discovery programs.

The synthetic strategy outlined herein transforms the readily available 2,5-dibromopyridine into the target compound through a logical sequence of functional group interconversions and a key heterocycle-forming cyclization reaction. The pathway was designed to control regioselectivity at each stage, beginning with the selective functionalization of the C2 and C3 positions of the pyridine ring to build the fused thiazole system, followed by late-stage modification of the C5 position.

Overall Synthetic Pathway

The synthesis proceeds through six distinct stages:

  • Selective Thiolation: Introduction of a sulfur nucleophile at the C2 position.

  • Regioselective Nitration: Installation of a nitro group at the C3 position, ortho to the thiol.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Condensative Cyclization: Formation of the thiazole ring.

  • Electrophilic Bromination: Installation of a bromine atom at the C2 position of the newly formed thiazole ring.

  • Catalytic Methoxylation: Selective substitution of the C5 bromine with a methoxy group.

Below is a graphical representation of the overall workflow.

Synthetic_Workflow cluster_0 Synthesis of this compound Start 2,5-Dibromopyridine Inter1 5-Bromo-pyridine-2-thiol Start->Inter1 1. NaSH Inter2 5-Bromo-3-nitro-pyridine-2-thiol Inter1->Inter2 2. HNO₃/H₂SO₄ Inter3 3-Amino-5-bromo-pyridine-2-thiol Inter2->Inter3 3. Fe / AcOH Inter4 5-Bromo-thiazolo[5,4-b]pyridine Inter3->Inter4 4. HCOOH Inter5 2,5-Dibromo-thiazolo[5,4-b]pyridine Inter4->Inter5 5. NBS End Target Molecule Inter5->End 6. NaOMe, Pd Cat.

Caption: Overall 6-step synthetic route from 2,5-dibromopyridine.

Detailed Synthetic Protocols and Scientific Rationale

Step 1: Synthesis of 5-Bromo-pyridine-2-thiol
  • Reaction Rationale: The first step involves a regioselective nucleophilic aromatic substitution (SNAr). The C2 position of the pyridine ring is significantly more electron-deficient than the C5 position due to the inductive effect of the ring nitrogen. This heightened electrophilicity makes the C2-Br bond highly susceptible to attack by a soft nucleophile like the hydrosulfide anion (SH⁻), enabling selective substitution. Sodium hydrosulfide (NaSH) is an effective and economical source for this transformation.[2]

  • Experimental Protocol:

    • To a stirred solution of 2,5-dibromopyridine (23.7 g, 100 mmol) in N,N-dimethylformamide (DMF, 200 mL) in a three-necked flask, add sodium hydrosulfide hydrate (NaSH·xH₂O, 7.0 g, ~125 mmol) portion-wise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

    • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Acidify the aqueous solution to pH 4-5 with 2 M hydrochloric acid. A pale yellow precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 5-bromo-pyridine-2-thiol.

  • Data Summary:

    Parameter Value
    Starting Material 2,5-Dibromopyridine
    Key Reagent Sodium Hydrosulfide (NaSH)
    Solvent DMF
    Temperature 60 °C
    Typical Yield 85-92%

    | Appearance | Pale yellow solid |

Step 2: Synthesis of 5-Bromo-3-nitro-pyridine-2-thiol
  • Reaction Rationale: This step is an electrophilic aromatic substitution (nitration). The pyridine ring is generally deactivated towards electrophilic attack. However, the thiol group at C2 is an activating, ortho-, para-directing group. This directing effect overcomes the deactivation of the ring, guiding the incoming nitronium ion (NO₂⁺) to the C3 position (ortho to the thiol). A mixture of nitric acid and sulfuric acid is the standard nitrating agent, with sulfuric acid serving to protonate nitric acid, generating the active electrophile.

  • Experimental Protocol:

    • In a flask immersed in an ice-salt bath, add concentrated sulfuric acid (50 mL).

    • Slowly add 5-bromo-pyridine-2-thiol (19.0 g, 100 mmol) in small portions, ensuring the temperature remains below 10 °C.

    • Once all the solid has dissolved, add a pre-cooled mixture of concentrated sulfuric acid (20 mL) and fuming nitric acid (8 mL, ~120 mmol) dropwise via an addition funnel. Maintain the internal temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice.

    • The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.

  • Data Summary:

    Parameter Value
    Starting Material 5-Bromo-pyridine-2-thiol
    Key Reagents HNO₃, H₂SO₄
    Temperature 0-5 °C
    Typical Yield 70-78%

    | Appearance | Yellow solid |

Step 3: Synthesis of 3-Amino-5-bromo-pyridine-2-thiol
  • Reaction Rationale: The conversion of the nitro group to a primary amine is a standard reduction. While various reagents can accomplish this, the use of iron powder in acetic acid is advantageous due to its low cost, effectiveness, and milder conditions compared to reagents like tin(II) chloride. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group in a protic medium (acetic acid). A similar reduction using iron powder is documented for the synthesis of aminothiazolopyridine precursors.[3]

  • Experimental Protocol:

    • Suspend 5-bromo-3-nitro-pyridine-2-thiol (23.5 g, 100 mmol) in a mixture of glacial acetic acid (150 mL) and water (50 mL).

    • Add iron powder (28.0 g, 500 mmol) to the suspension.

    • Heat the mixture to 80 °C with vigorous stirring for 3 hours. The color will change from yellow to dark brown/black.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with hot acetic acid (2 x 30 mL).

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate. The product will precipitate.

    • Collect the solid by filtration, wash with water, and dry to yield 3-amino-5-bromo-pyridine-2-thiol.

  • Data Summary:

    Parameter Value
    Starting Material 5-Bromo-3-nitro-pyridine-2-thiol
    Key Reagents Iron Powder, Acetic Acid
    Temperature 80 °C
    Typical Yield 80-88%

    | Appearance | Off-white to light brown solid |

Step 4: Synthesis of 5-Bromo-thiazolo[5,4-b]pyridine
  • Reaction Rationale: This key step involves the construction of the thiazole ring via an intramolecular condensation cyclization. The ortho-aminothiol intermediate reacts with formic acid. The formic acid acts as a source of a one-carbon electrophile. The reaction proceeds via initial acylation of the more nucleophilic amino group, followed by acid-catalyzed dehydration and cyclization involving the thiol group to form the stable, aromatic thiazole ring. This is a common and effective method for forming the thiazole ring in such fused systems.

  • Experimental Protocol:

    • Place 3-amino-5-bromo-pyridine-2-thiol (20.5 g, 100 mmol) in a round-bottom flask.

    • Add 98% formic acid (100 mL).

    • Heat the mixture under reflux (approx. 110 °C) for 5 hours.

    • Cool the solution and pour it into 400 mL of cold water.

    • Neutralize carefully with solid sodium bicarbonate until effervescence ceases and a precipitate forms.

    • Collect the solid by vacuum filtration, wash with water (3 x 50 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol.

  • Data Summary:

    Parameter Value
    Starting Material 3-Amino-5-bromo-pyridine-2-thiol
    Key Reagent Formic Acid (HCOOH)
    Temperature Reflux (~110 °C)
    Typical Yield 88-95%

    | Appearance | White to beige solid |

Step 5: Synthesis of 2,5-Dibromo-thiazolo[5,4-b]pyridine
  • Reaction Rationale: The C2 position of the thiazole ring is electron-rich and analogous to the alpha-position of pyrrole, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine (Br⁺) that effectively brominates such electron-rich heterocycles under mild conditions.

  • Experimental Protocol:

    • Dissolve 5-bromo-thiazolo[5,4-b]pyridine (21.5 g, 100 mmol) in acetonitrile (300 mL).

    • Add N-bromosuccinimide (NBS, 18.7 g, 105 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (200 mL) and wash with 1 M sodium thiosulfate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel (eluting with a gradient of hexanes to 10% ethyl acetate in hexanes) to afford pure 2,5-dibromo-thiazolo[5,4-b]pyridine.

  • Data Summary:

    Parameter Value
    Starting Material 5-Bromo-thiazolo[5,4-b]pyridine
    Key Reagent N-Bromosuccinimide (NBS)
    Solvent Acetonitrile
    Temperature Room Temperature
    Typical Yield 75-83%

    | Appearance | White solid |

Step 6: Synthesis of this compound
  • Reaction Rationale: The final step is a selective methoxylation. The two C-Br bonds in the precursor exhibit different reactivities. The C5-Br on the pyridine ring is more susceptible to metal-catalyzed cross-coupling than the C2-Br on the thiazole ring. A palladium-catalyzed C-O coupling reaction provides a mild and highly efficient method for this transformation.[4] Using a suitable palladium catalyst and ligand with sodium methoxide allows for the selective formation of the desired methoxy ether. Copper-catalyzed methods are also viable alternatives.[5]

  • Experimental Protocol:

    • To an oven-dried Schlenk flask, add 2,5-dibromo-thiazolo[5,4-b]pyridine (2.94 g, 10 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (381 mg, 0.8 mmol, 8 mol%).

    • Add sodium methoxide (810 mg, 15 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (50 mL) and methanol (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

    • Cool the mixture, dilute with ethyl acetate (100 mL), and filter through Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the residue by flash column chromatography (gradient elution with hexanes/ethyl acetate) to yield the final product, this compound.

  • Data Summary:

    Parameter Value
    Starting Material 2,5-Dibromo-thiazolo[5,4-b]pyridine
    Key Reagents Sodium Methoxide, Pd₂(dba)₃, XPhos
    Solvents Toluene, Methanol
    Temperature 100 °C
    Typical Yield 65-75%

    | Appearance | White to off-white solid |

Workflow and Process Logic

The sequence of reactions is critical to the success of the synthesis. The logic is based on installing the necessary functionalities for cyclization before forming the stable thiazole ring, and performing the final methoxylation as a late-stage functionalization step.

G start 2,5-Dibromopyridine step1 Step 1: Thiolation Regioselective SNAr at C2 start->step1 step2 Step 2: Nitration Electrophilic substitution at C3 step1->step2 step3 Step 3: Reduction Amine formation step2->step3 key_inter Key Intermediate|{3-Amino-5-bromo-|-pyridine-2-thiol} step3->key_inter Formation step4 Step 4: Cyclization Thiazole ring formation step3->step4 step5 Step 5: Bromination C2-H functionalization step4->step5 step6 Step 6: Methoxylation Selective C5-Br substitution step5->step6 end Target Molecule step6->end Final Product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. The thiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize it at the 2-position via C-C bond formation opens a vast chemical space for drug discovery and development. This guide moves beyond a simple recitation of steps, offering a deep dive into the mechanistic rationale behind procedural choices, providing field-proven protocols, and troubleshooting advice. The protocols described herein are designed to be self-validating systems, grounded in established principles of palladium-catalyzed cross-coupling chemistry.

Introduction: The Strategic Importance of Thiazolo[5,4-b]pyridines

The thiazolo[5,4-b]pyridine core is a bioisostere of purine and is considered a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1] The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl-aryl compounds, valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

The target substrate, this compound, presents a unique set of challenges and opportunities. As an electron-deficient heteroaromatic halide, its reactivity in the Suzuki-Miyaura catalytic cycle requires careful consideration to achieve high yields and purity.[3][4] This guide will equip the researcher with the necessary knowledge to successfully couple this substrate with a range of boronic acids and their derivatives.

Mechanistic Considerations and Strategic Choices

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R' Transmetal->PdII_Diaryl Boronate Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' Product RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the key steps to optimize are:

  • Oxidative Addition: The electron-deficient nature of the thiazolo[5,4-b]pyridine ring can slow this step. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand is crucial to promote the formation of the active monoligated palladium species that readily undergoes oxidative addition.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The rate of transmetalation is enhanced by the activation of the boronic acid with a base.[7] For electron-deficient heteroarylboronic acids, protodeboronation can be a competing side reaction, so the choice of base and solvent is critical to ensure efficient transfer to the palladium complex.[4]

Recommended Reagents and Conditions

Based on established protocols for similar electron-deficient heteroaromatic systems, the following tables outline recommended starting points for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Catalyst Systems
Catalyst SystemPalladium Precursor (mol%)Ligand (mol%)Key Advantages
System A: Buchwald Ligand Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)Broad substrate scope, high activity for heteroaryl chlorides and bromides.[8]
System B: NHC Ligand PEPPSI™-IPr (2-5)(integrated)Air and moisture stable, effective for challenging couplings.[9]
System C: Classical Pd(PPh₃)₄ (5)(integrated)Readily available, good for simple arylboronic acids.[2][9]
Table 2: Recommended Bases and Solvents
Base (equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)80-110A robust and general-purpose system.[10]
K₃PO₄ (2-3)Toluene or THF80-110Often effective when carbonates fail, particularly with amine-containing substrates.[2][11]
Cs₂CO₃ (2-3)DME or DMF80-120A stronger base, useful for less reactive boronic acids.
KF (3)1,4-Dioxane110Can be effective for pyridylboronates and helps to minimize protodeboronation.[3]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is a robust starting point for coupling with a wide range of aryl- and heteroarylboronic acids.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Base - Solvent Start->Reagents Degas Degas the Reaction Mixture (e.g., N₂ or Ar sparging) Reagents->Degas Catalyst Add Catalyst System: - Palladium Precursor - Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization of Product (NMR, MS) Purify->Analyze End End Analyze->End

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)

  • SPhos (0.06 equiv, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-substrate).

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Seal the flask or vial and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • PEPPSI™-IPr (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a microwave vial, combine this compound, the boronic acid, PEPPSI™-IPr, and K₃PO₄.

  • Add anhydrous THF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-140 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and proceed with workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of base/solvent.Prepare a fresh catalyst solution. Increase the reaction temperature. Screen different bases and solvents (see Table 2).
Protodeboronation of the boronic acid Presence of water or protic solvents, prolonged reaction time at high temperature.Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts instead of boronic acids.[4] Use KF as the base.[3]
Formation of homocoupled byproducts Oxygen contamination, inefficient reductive elimination.Ensure the reaction is performed under a strict inert atmosphere. A change in ligand may be necessary.
Difficult purification Co-elution of product and residual catalyst or ligands.Filter the reaction mixture through a pad of Celite® before workup. Consider using a scavenger resin to remove palladium.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can achieve high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important reaction.

References

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Carrow, B. P., & Hartwig, J. F. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Molander, G. A., & Ellis, N. (2007).
  • Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Pharmaceutical Chemistry Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Rauf, A., et al. (2017).
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • Das, S., et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2021).
  • Various Authors. (2019). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Shaabani, A., et al. (2016). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing.
  • Kulyk, O. G., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. PMC.
  • Various Authors. (2022). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Chernobrovkin, A. G., et al. (2018). Suzuki cross-coupling reactions of 4,7-dibromo[3][6][10]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate.

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Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the palladium-catalyzed functionalization of the key heterocyclic building block, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. The thiazolo[5,4-b]pyridine scaffold is a significant motif in medicinal chemistry, notably in the development of kinase inhibitors.[1] The ability to strategically introduce diverse functionalities at the 2-position via cross-coupling reactions is paramount for generating compound libraries for structure-activity relationship (SAR) studies.

This document provides a deep dive into four critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section offers a theoretical framework, detailed experimental protocols, and insights into the causality of procedural choices, empowering researchers to confidently apply these methods.

The Strategic Importance of the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine nucleus is a "privileged" structure in drug discovery, frequently appearing in compounds targeting a range of biological targets. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal scaffold for interacting with protein active sites. The functionalization of this core, particularly at the 2-position of the pyridine ring, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Core Reactions and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.[2][3] The general catalytic cycle for these reactions, while varying in the specific coupling partners, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[4] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]

Mechanism in Brief: The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid, a step facilitated by a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Functionalized Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OR)2 Ar'-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) Ar-X 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Ar-X->Ar-Pd(II)-Br(Ln) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Br(Ln)

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, [Pd₂(dba)₃]/SPhosPd(PPh₃)₄ is a reliable catalyst; bulky, electron-rich phosphine ligands like SPhos can improve efficiency for challenging substrates.[5]
Base K₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation.[4] K₃PO₄ is often effective for heteroaryl substrates.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous component is essential for the dissolution of the base and facilitates the reaction.
Temperature 85-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[2][3] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals.[2]

Mechanism in Brief: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[2]

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition [(Ar)Pd(II)(Ln)(HNR'R'')]Br [(Ar)Pd(II)(Ln)(HNR'R'')]Br Ar-Pd(II)-Br(Ln)->[(Ar)Pd(II)(Ln)(HNR'R'')]Br Amine Coordination Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) [(Ar)Pd(II)(Ln)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(Ln) Deprotonation Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination Ar-NR'R'' Functionalized Product Ar-Pd(II)-NR'R''(Ln)->Ar-NR'R'' R'R''NH Amine R'R''NH->Ar-Pd(II)-Br(Ln) Ar-X 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Ar-X->Ar-Pd(II)-Br(Ln) Base Base (e.g., NaOtBu) Base->[(Ar)Pd(II)(Ln)(HNR'R'')]Br

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • Xantphos or BINAP (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[2]

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd₂(dba)₃/BINAPBulky, electron-rich phosphine ligands are essential to facilitate both oxidative addition and reductive elimination and prevent β-hydride elimination.[2]
Base NaOtBu, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. NaOtBu is a common choice, while Cs₂CO₃ can be effective for more sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle.
Temperature 80-110 °CThe reaction generally requires heating to overcome the activation barriers of the catalytic cycle.[6]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] The resulting 2-alkynylthiazolo[5,4-b]pyridines are valuable intermediates for further transformations or as final products in drug discovery programs.

Mechanism in Brief: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the product. The copper cycle involves the deprotonation of the terminal alkyne by a base and coordination to Cu(I) to form the crucial copper acetylide species.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) or Pd(CF₃COO)₂/PPh₃[9][10]

  • Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, can be used as solvent)

  • Solvent: DMF or THF (if amine is not the solvent)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the substrates.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂/PPh₃These palladium catalysts are commonly used and effective for Sonogashira couplings.[9][10]
Co-catalyst Copper(I) iodide (CuI)CuI is essential for the formation of the copper acetylide intermediate, which participates in the transmetalation step.[7][8]
Base Et₃N, DIPAThe amine base deprotonates the terminal alkyne and also serves to neutralize the HBr generated during the reaction.
Solvent DMF, THF, or neat amineA polar aprotic solvent is typically used, although using the amine base as the solvent is also common and can be very effective.
Heck Reaction: Vinylation of the Heterocycle

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[11][12] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanism in Brief: The Heck reaction begins with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the palladium complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[12]

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition Alkene Complex Ar-Pd(II)-Br(Ln)(Alkene) Ar-Pd(II)-Br(Ln)->Alkene Complex Alkene Coordination Insertion Product R-CH(Ar)-CH2-Pd(II)-Br(Ln) Alkene Complex->Insertion Product Migratory Insertion HPd(II)Br(Ln) HPd(II)Br(Ln) Insertion Product->HPd(II)Br(Ln) β-Hydride Elimination Ar-Alkene Functionalized Product Insertion Product->Ar-Alkene HPd(II)Br(Ln)->Pd(0)Ln Base-mediated Regeneration Ar-X 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Ar-X->Ar-Pd(II)-Br(Ln) Alkene Alkene Alkene->Ar-Pd(II)-Br(Ln) Base Base (e.g., K2CO3) Base->HPd(II)Br(Ln)

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (0.04-0.10 equiv)

  • Base: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

  • Optional: Phase-transfer catalyst like Tetrabutylammonium bromide (TBAB)[13]

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.[13]

  • Add the base and optional phase-transfer catalyst.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to 80-140 °C.[13][14]

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer.

  • Combine the organic layers, wash with brine, and dry.

  • Filter, concentrate, and purify by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst/Ligand Pd(OAc)₂/PPh₃, Pd(OAc)₂/P(o-tol)₃Pd(OAc)₂ is a common and effective palladium source. The choice of phosphine ligand can influence the reaction rate and selectivity.
Base K₂CO₃, Et₃NAn inorganic or organic base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst.
Solvent DMF, NMPHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 80-140 °CHeck reactions often require elevated temperatures to proceed efficiently, especially with aryl bromides.[13][14]

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The electronic nature of the thiazolo[5,4-b]pyridine core may necessitate more electron-rich and bulky ligands to promote efficient catalysis. Increasing the reaction temperature or time may also be beneficial.

  • Dehalogenation: The reduction of the starting aryl bromide to the corresponding arene can be a significant side reaction. This can sometimes be mitigated by using a different base or solvent, or by ensuring strictly anaerobic conditions.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. The use of robust ligands and ensuring the reaction is run under an inert atmosphere can help to minimize this.

Safety Considerations

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed functionalization of this compound provides a powerful and versatile platform for the synthesis of novel compounds for drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer a diverse toolkit for introducing a wide range of functionalities at the 2-position of this important heterocyclic scaffold. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Kim, H. Y., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2849.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Mediated Cγ—H Functionalization of Alicyclic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(6), 824–837. Retrieved from [Link]

  • Thieme. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts, 2007(07), 0713–0713. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein journal of organic chemistry, 14, 828–835. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Catalysts, 3(1), 107–117. Retrieved from [Link]

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Application and Protocol Guide: Characterizing 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine as a Novel PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Rationale for Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular processes critical for cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by various upstream signals, including growth factors and insulin, which activate receptor tyrosine kinases (RTKs).[3][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular functions and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[1][4]

Given its fundamental role, dysregulation of the PI3K/mTOR pathway is a frequent occurrence in human cancers, making it a prime target for therapeutic intervention.[1][6][7] The development of small molecule inhibitors that can effectively and selectively target key kinases within this pathway is a major focus of modern oncology drug discovery.[8][9] This document provides a comprehensive guide for the characterization of a novel compound, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine , as a potential dual inhibitor of the PI3K/mTOR pathway. The protocols herein are designed to provide a robust framework for its biochemical and cellular evaluation.

Compound Profile: this compound

The thiazolo[5,4-b]pyridine scaffold has been explored for its potential as a kinase inhibitor.[10][11] The specific properties of this compound must be determined empirically. The following table should be populated with experimental data for the compound batch under investigation.

PropertyValueMethod of Determination
CAS Number 214337-35-6[12]N/A
Molecular Formula C₈H₆BrN₃OSCalculated
Molecular Weight 272.12 g/mol Calculated
Purity >98%HPLC, NMR
Solubility (e.g., 10 mM in DMSO)Experimental
Appearance (e.g., White to off-white solid)Visual Inspection

Part 1: Biochemical Characterization of Kinase Inhibition

The first critical step is to determine if this compound directly inhibits the kinase activity of PI3K and/or mTOR in a cell-free system. This provides unambiguous evidence of target engagement.

In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This assay quantifies PI3K activity by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, PIP2. The ADP-Glo™ Kinase Assay is a luminescent-based system that provides high sensitivity.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep1 Serially Dilute Compound in DMSO prep2 Prepare Recombinant PI3Kα (e.g., p110α/p85α) prep3 Prepare PIP2 Substrate and ATP Solution assay1 Dispense Compound/ DMSO Control to Plate prep3->assay1 assay2 Add PI3Kα Enzyme assay1->assay2 assay3 Initiate Reaction: Add ATP/PIP2 Mixture assay2->assay3 assay4 Incubate at 30°C (e.g., 60 min) assay3->assay4 detect1 Stop Reaction & Add ADP-Glo™ Reagent assay4->detect1 detect2 Incubate (40 min) detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate (30 min) detect3->detect4 detect5 Read Luminescence detect4->detect5 analysis1 Calculate % Inhibition vs. DMSO Control detect5->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC₅₀ Value analysis2->analysis3

Caption: Workflow for the in vitro PI3K kinase inhibition assay.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup : To a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Enzyme Addition : Add 10 µL of recombinant human PI3Kα (e.g., p110α/p85α) diluted in kinase assay buffer to each well.[5] The final enzyme concentration should be optimized for a robust signal-to-background ratio.

  • Reaction Initiation : Start the kinase reaction by adding 10 µL of a mixture containing the lipid substrate (PIP2) and ATP.[5] The final ATP concentration should be near its Km for the enzyme to ensure competitive inhibition can be detected.

  • Incubation : Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction.

  • Signal Generation : Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol (e.g., Promega).[13]

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In Vitro mTOR Kinase Assay

A similar approach is used to assess direct inhibition of mTOR kinase activity. This protocol focuses on mTORC1, which can be immunoprecipitated from cells or used as a recombinant complex.[14][15]

  • mTORC1 Source : Immunoprecipitate mTORC1 from stimulated cells (e.g., HEK293T) using an antibody against the Raptor subunit, or use a commercially available recombinant mTORC1 complex.[15][16]

  • Compound Preparation : Prepare serial dilutions of this compound as described for the PI3K assay.

  • Assay Setup : In a microfuge tube, combine the immunoprecipitated mTORC1 beads or recombinant enzyme with the diluted compound or DMSO control in a kinase reaction buffer.[14]

  • Reaction Initiation : Start the reaction by adding a mixture containing ATP and a suitable mTORC1 substrate, such as recombinant GST-4E-BP1.[14]

  • Incubation : Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[14]

  • Termination and Detection : Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis by Western Blot :

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., at Thr37/46) to detect mTORC1 activity.

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

Part 2: Cellular Characterization of Pathway Inhibition

After confirming direct enzymatic inhibition, the next step is to evaluate the compound's activity in a cellular context. This assesses its ability to cross the cell membrane, engage its target, and modulate downstream signaling, ultimately affecting cell fate.

Western Blot Analysis of Downstream Signaling

This is the gold-standard method to confirm that the compound inhibits the PI3K/mTOR pathway within intact cells. The phosphorylation status of key downstream nodes, such as AKT and S6K, serves as a direct readout of pathway activity.[17]

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blot cluster_analysis Data Analysis step1 Seed Cancer Cells (e.g., MCF-7, PC-3) step2 Serum Starve Cells (24h) step1->step2 step3 Pre-treat with Compound (Dose-Response, 1-2h) step2->step3 step4 Stimulate with Growth Factor (e.g., IGF-1, 15-30 min) step3->step4 step5 Wash with Ice-Cold PBS step4->step5 step6 Lyse Cells in RIPA Buffer (+ Protease/Phosphatase Inhibitors) step5->step6 step7 Quantify Protein (BCA Assay) step6->step7 step8 SDS-PAGE & Transfer to PVDF Membrane step7->step8 step9 Block with 5% BSA in TBST step8->step9 step10 Incubate with Primary Antibodies (p-Akt, p-S6K, etc.) step9->step10 step11 Incubate with HRP-conjugated Secondary Antibody step10->step11 step12 Detect with ECL Substrate step11->step12 step13 Quantify Band Intensities step12->step13 step14 Normalize Phospho-protein to Total Protein step13->step14 step15 Determine Cellular IC₅₀ step14->step15

Caption: Workflow for Western blot analysis of PI3K/mTOR signaling.

  • Cell Culture and Treatment :

    • Seed a cancer cell line known to have an active PI3K pathway (e.g., PC-3, MCF-7) in 6-well plates.

    • Once cells reach ~80% confluency, serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the pathway with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes.[5]

  • Protein Extraction :

    • Immediately wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[18]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[19][20]

    • Incubate the membrane overnight at 4°C with primary antibodies. A recommended panel includes:

      • p-Akt (Ser473) : Readout for mTORC2 activity and general pathway activation.[20]

      • Total Akt : Loading control for p-Akt.

      • p-S6 Ribosomal Protein (Ser235/236) or p-p70S6K (Thr389) : Readouts for mTORC1 activity.

      • Total S6 or Total p70S6K : Loading controls.

      • β-actin : Overall loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis :

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify band intensities. Normalize the phospho-protein signal to its corresponding total protein signal to determine the relative inhibition of phosphorylation.

Cell Viability and Proliferation Assays

Ultimately, a successful inhibitor should translate pathway inhibition into a functional anti-cancer effect, such as reducing cell proliferation or inducing cell death.

This assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[21][22] It is a highly sensitive "add-mix-measure" assay suitable for high-throughput screening.

  • Cell Seeding : Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM). Include DMSO-treated wells as a negative control.

  • Incubation : Incubate the plate for a period relevant to anti-proliferative effects, typically 72 hours.

  • Assay Procedure :

    • Equilibrate the plate to room temperature for approximately 30 minutes.[22][23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Next Steps

The successful completion of these protocols will provide a comprehensive initial characterization of this compound.

Expected Outcomes and Interpretation
AssayFavorable OutcomeInterpretation
In Vitro Kinase Assays Low nanomolar IC₅₀ values for both PI3Kα and mTOR.The compound is a potent, direct dual inhibitor of the target kinases.
Western Blot Analysis Dose-dependent reduction in p-Akt and p-S6K at concentrations correlated with biochemical IC₅₀s.The compound effectively engages its targets in a cellular environment and inhibits downstream signaling.
Cell Viability Assay Low micromolar or nanomolar GI₅₀ value in cancer cell lines.Pathway inhibition translates into a functional anti-proliferative effect.
Visualizing the PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (p-Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation EBP1->Proliferation Relieves Inhibition Compound 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Compound->PI3K Compound->mTORC2 Compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and putative targets.

If the initial data are promising, further studies would include kinase selectivity profiling, in vivo pharmacokinetic studies, and efficacy evaluation in xenograft models to fully assess the therapeutic potential of this compound.

References

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). JoVE. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (2024). In Wikipedia. Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved from [Link]

  • LoRusso, P. M. (2016). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PubMed Central (PMC). Retrieved from [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. Retrieved from [Link]

  • PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. Retrieved from [Link]

  • Engelman, J. A. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. Retrieved from [Link]

  • Ciraolo, E., et al. (2010). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. Retrieved from [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. (2023). YouTube. Retrieved from [Link]

  • Yoon, S. O. (2017). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central (PMC). Retrieved from [Link]

  • Does anyone have a protocol for mTORC1 kinase assay? (2015). ResearchGate. Retrieved from [Link]

  • An In Vitro Assay for the Kinase Activity of mTOR Complex 2. (2012). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma. (n.d.). Spandidos Publications. Retrieved from [Link]

  • 2-Bromo-5-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. Retrieved from [Link]

  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central (PMC). Retrieved from [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 2,6-Dibromo-5-methoxy-thiazolo[4,5-b]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. (2025). MDPI. Retrieved from [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine. (n.d.). Chembase.cn. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Synthesis of Novel c-KIT Inhibitors Utilizing 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of c-KIT Inhibition and the Emergence of Thiazolo[5,4-b]pyridine Scaffolds

The c-KIT receptor tyrosine kinase, encoded by the proto-oncogene c-kit, is a pivotal regulator of intracellular signaling pathways that govern cell proliferation, survival, and differentiation.[1][2][3] Upon binding its ligand, the stem cell factor (SCF), c-KIT dimerizes, leading to autophosphorylation and the activation of downstream cascades such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[4][5] Dysregulation of c-KIT signaling, often through gain-of-function mutations or overexpression, is a key driver in the pathogenesis of various human cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia, and melanoma.[2][4]

Consequently, the development of small molecule inhibitors targeting the ATP-binding site of c-KIT has become a cornerstone of targeted cancer therapy.[6] While first-generation inhibitors like imatinib have shown clinical efficacy, the emergence of drug resistance, frequently driven by secondary mutations in the c-KIT kinase domain, presents a significant clinical challenge.[7][8] This has spurred the development of next-generation inhibitors with improved potency against resistant mutants.

The thiazolo[5,4-b]pyridine scaffold has emerged as a promising core structure for the design of novel and potent c-KIT inhibitors.[7][9] Derivatives of this heterocyclic system have demonstrated the ability to overcome imatinib resistance, notably against mutants like the V560G/D816V double mutant.[7][10] The strategic functionalization of the thiazolo[5,4-b]pyridine core allows for the optimization of interactions within the c-KIT ATP-binding pocket, leading to enhanced inhibitory activity and selectivity.[8][11]

This document provides a detailed guide for the utilization of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine as a key intermediate in the synthesis of a novel c-KIT inhibitor. We will outline a robust synthetic protocol, discuss the underlying chemical principles, and provide context regarding the mechanism of action of the resulting compound.

The c-KIT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical c-KIT signaling pathway and the mechanism by which small molecule inhibitors block its activity.

cKIT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Domain cluster_pathways Downstream Signaling Cascades SCF SCF (Stem Cell Factor) cKIT_receptor c-KIT Receptor SCF->cKIT_receptor Binding P1 Dimerization & Autophosphorylation cKIT_receptor->P1 Activation ATP_binding ATP-Binding Pocket P1->ATP_binding PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK JAK_STAT JAK/STAT Pathway P1->JAK_STAT Cell_Response Cell Proliferation, Survival, Differentiation PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response JAK_STAT->Cell_Response Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->ATP_binding Competitive Binding

Caption: c-KIT signaling pathway and inhibition by a thiazolo[5,4-b]pyridine derivative.

Synthetic Protocol: Synthesis of a Novel c-KIT Inhibitor via Suzuki-Miyaura Coupling

This protocol details the synthesis of a potential c-KIT inhibitor, N-(4-methyl-3-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The bromine atom at the 2-position of the thiazolo[5,4-b]pyridine core is an excellent handle for such transformations, allowing for the facile introduction of diverse aryl moieties.[12][13]

Experimental Workflow

Caption: Workflow for the synthesis of a novel c-KIT inhibitor.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
This compoundN/A245.09Custom Synthesis
3-Acetamido-4-methylphenylboronic acid458532-87-1193.01Sigma-Aldrich, Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals, Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)497-19-8105.99Fisher Scientific, VWR
1,2-Dimethoxyethane (DME)110-71-490.12Anhydrous, Sigma-Aldrich
Deionized Water7732-18-518.02Millipore Milli-Q
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade
Hexanes110-54-386.18HPLC Grade
Silica Gel7631-86-960.08230-400 mesh
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 245 mg).

    • Add 3-Acetamido-4-methylphenylboronic acid (1.2 mmol, 232 mg).

    • Add sodium carbonate (2.5 mmol, 265 mg).

    • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive flow of nitrogen, add 1,2-dimethoxyethane (DME, 10 mL) and deionized water (2.5 mL).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). The catalyst should be added last to the heterogeneous mixture.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% ethyl acetate in hexanes.

  • Workup and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc).

    • Combine the fractions containing the desired product and evaporate the solvent to yield the pure N-(4-methyl-3-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide as a solid.

Expected Results
ParameterExpected Outcome
Yield 65-85%
Appearance Off-white to pale yellow solid
Purity (LC-MS) >95%
¹H NMR Consistent with the proposed structure
HRMS (ESI) Calculated m/z for C₁₆H₁₅N₃O₂S [M+H]⁺, found ± 5 ppm

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

An alternative approach for functionalizing the 2-bromo position involves a Buchwald-Hartwig amination, which forms a C-N bond.[14][15][16] This would be suitable for synthesizing analogs where the thiazolo[5,4-b]pyridine core is linked to a substituted aniline via a nitrogen atom.

The reaction would involve coupling this compound with a desired amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a Buchwald ligand), and a base (e.g., NaOt-Bu or Cs₂CO₃).[17][18] This method expands the accessible chemical space for generating diverse libraries of c-KIT inhibitors.

Conclusion and Future Directions

The protocol described herein provides a reliable and efficient method for the synthesis of novel c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, starting from the key intermediate this compound. The Suzuki-Miyaura coupling is a robust and versatile reaction, allowing for the introduction of a wide array of substituted aryl groups at the 2-position, which is crucial for probing the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity. The synthesized compounds can be subsequently evaluated in biochemical and cellular assays to determine their inhibitory activity against wild-type and mutant forms of c-KIT, ultimately contributing to the development of next-generation therapeutics for c-KIT-driven cancers.

References

  • Sheikh, E., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences.
  • Lennartsson, J., & Rönnstrand, L. (2012). C-KIT signaling in cancer treatment. Current Cancer Drug Targets.
  • Li, J., et al. (2018). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences.
  • Vranic, S., & Gatalica, Z. (2022). Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. ResearchGate.
  • Sheikh, E., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Semantic Scholar.
  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel).
  • EvitaChem. (n.d.). 2-methoxy-5-bromo-pyridine (EVT-1491265).
  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed.
  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.
  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.
  • Kosmider, O., et al. (2011). Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket. PLoS ONE.
  • Sigma-Aldrich. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • Nam, Y., et al. (2023). Synthesis of thiazolo[5,4-b]pyridine derivatives 6a–w and 7a–ha. ResearchGate.
  • Singh, S., et al. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Al-Hiari, Y. M., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of "2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global public health. The continuous evolution of resistant pathogens necessitates an unceasing search for new chemical entities with potent antimicrobial properties. Within this landscape, heterocyclic compounds, particularly those containing thiazole and pyridine rings, have emerged as a promising class of therapeutic agents. The thiazolo[5,4-b]pyridine scaffold is of significant interest due to its structural similarity to purine nucleosides and its documented broad-spectrum biological activities.[1][2]

This application note provides a comprehensive guide for the systematic screening of the antimicrobial activity of novel "2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" derivatives. The protocols detailed herein are grounded in established methodologies and standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] Adherence to these standardized procedures is critical for generating reproducible and comparable data, a cornerstone of preclinical drug development.[6][7]

The primary objectives of this guide are to:

  • Provide a robust framework for the preliminary assessment of antimicrobial activity using the agar disk diffusion method.

  • Detail the quantitative determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.

  • Outline the protocol for establishing the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.

By following these protocols, researchers can effectively evaluate the potential of "this compound" derivatives as lead compounds in the development of new antimicrobial therapies.

Part 1: Preliminary Screening using the Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary assay to assess the antimicrobial activity of a compound.[8] This qualitative test relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the disk indicates that the compound is effective in inhibiting the growth of the microorganism.[9][10]

Causality Behind Experimental Choices
  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors of common antimicrobial agents.[11][12]

  • Standardized Inoculum (0.5 McFarland): The density of the bacterial inoculum is a critical variable. A 0.5 McFarland turbidity standard ensures a consistent bacterial concentration (approximately 1.5 x 10⁸ CFU/mL), which is crucial for obtaining accurate and reproducible zone sizes.[13]

  • Uniform Agar Depth: A consistent agar depth (typically 4 mm) is essential for ensuring a uniform diffusion rate of the antimicrobial agent.[8]

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison.[13]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate, rotating the plate approximately 60 degrees between streaks to ensure complete coverage.[8]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the "this compound" derivative. A stock solution of the compound in a suitable solvent (e.g., DMSO) should be prepared, and a specific volume applied to each disk and allowed to air dry.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14] The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of standardizing the inoculum, apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of applying disks.[13]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or calipers.[15]

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound.[13]

Data Presentation: Example Zone of Inhibition Data
DerivativeConcentration (µ g/disk )Gram-Positive Bacteria (Zone Diameter in mm)Gram-Negative Bacteria (Zone Diameter in mm)
Staphylococcus aureus ATCC 29213Escherichia coli ATCC 25922
Compound A 301815
Compound B 302212
Solvent Control (DMSO) N/A00
Positive Control (Gentamicin) 102521

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16] The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative data on a compound's potency.[14][17]

Causality Behind Experimental Choices
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Using CAMHB ensures consistency and accurate results.

  • Serial Two-Fold Dilutions: This method allows for the testing of a wide range of concentrations to precisely determine the MIC value.[18]

  • Final Inoculum Concentration: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL is the standard for broth microdilution assays to ensure reproducible results.[19]

Experimental Protocol
  • Preparation of "this compound" Derivative Stock Solution:

    • Prepare a stock solution of the test compound in a suitable sterile solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[19]

    • The stock solution can be sterilized by filtration through a 0.22 µm filter if necessary.[14]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound's stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row to the 10th well. Discard 100 µL from the 10th well.[20]

    • Well 11 will serve as the growth control (inoculum and broth, no compound), and well 12 as the sterility control (broth only).[14]

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A common dilution is 1:150, which results in a suspension of about 1 x 10⁶ CFU/mL.[19]

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well). This will bring the total volume in each well to 200 µL and dilute the compound concentrations to the final desired test range.[14]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution D Serial Dilution in 96-Well Plate A->D B Prepare 0.5 McFarland Inoculum C Dilute Inoculum B->C E Inoculate Plate C->E D->E F Incubate 16-20h at 35°C E->F G Visually Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specific bacterium.[21] This is a crucial step in characterizing the antimicrobial properties of a new compound, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.[22]

Causality Behind Experimental Choices
  • Subculturing from Non-Turbid Wells: By plating aliquots from the clear wells of the MIC assay onto antibiotic-free agar, we can determine if the bacteria were killed or merely inhibited.

  • 99.9% Reduction Threshold: The standard definition for bactericidal activity is a ≥99.9% reduction in the initial bacterial inoculum.[23] This ensures a stringent and clinically relevant measure of killing activity.

Experimental Protocol
  • Perform MIC Assay:

    • First, determine the MIC of the "this compound" derivative as described in the previous section.

  • Subculturing:

    • From the well corresponding to the MIC and each well with a higher concentration (i.e., no visible growth), take a 10 µL aliquot.[18]

    • Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[18]

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[23]

  • Interpretation:

    • Compare the MBC and MIC values. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]

Data Presentation: Example MIC and MBC Data
DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A S. aureus ATCC 292138162Bactericidal
Compound A E. coli ATCC 2592216644Bactericidal
Compound B S. aureus ATCC 292134328Bacteriostatic
Compound B E. coli ATCC 2592232>128>4Bacteriostatic
Relationship between MIC and MBC

MIC_MBC_Relationship A Broth Microdilution Assay (Serial Dilutions + Inoculum) B Incubation (16-20h) A->B C Read MIC (Lowest concentration with no visible growth) B->C D Subculture from clear wells (MIC and higher concentrations) onto agar plates C->D G Calculate MBC/MIC Ratio C->G E Incubation (18-24h) D->E F Read MBC (Lowest concentration with ≥99.9% killing) E->F F->G H Determine Activity (Bactericidal vs. Bacteriostatic) G->H

Caption: Logical flow from MIC determination to MBC and activity classification.

Conclusion

The protocols outlined in this application note provide a standardized and robust methodology for the initial antimicrobial screening of "this compound" derivatives. By systematically employing agar disk diffusion for preliminary screening, followed by quantitative determination of MIC and MBC values, researchers can effectively characterize the antimicrobial profile of these novel compounds. This structured approach is essential for identifying promising candidates for further preclinical development and contributes to the vital, ongoing effort to discover and develop new antimicrobial agents to combat the global threat of antibiotic resistance.

References

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  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

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  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

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  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

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  • American Society for Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(5), e26922. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Morales, J., & Tadi, P. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2633. Retrieved from [Link]

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  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. Retrieved from [Link]

  • Kant, R., et al. (2009). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Microbiology Research, 1(2), 20-22. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]

  • Batool, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemproceedings, 12(1), 36. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9923. Retrieved from [Link]

  • Acar Çevik, U., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(40), 35835-35851. Retrieved from [Link]

  • Salimov, T. M., et al. (2018). Synthesis and Antimicrobial Activity of 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine. Pharmaceutical Chemistry Journal, 52(5), 424-426. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7244. Retrieved from [Link]

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Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine for Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine core, a heterocyclic system of significant interest in medicinal chemistry. This scaffold is a key structural component in a multitude of compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of various kinases, such as PI3K, ITK, and EGFR-TK, which are critical targets in oncology.[2][3][4]

The strategic functionalization of the thiazolo[5,4-b]pyridine core is paramount for modulating pharmacological properties and exploring structure-activity relationships (SAR). This compound serves as a versatile and crucial starting material for such explorations. The bromine atom at the 2-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides detailed protocols and technical insights for the derivatization of this key intermediate, focusing on three cornerstone reactions in modern synthetic chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] For this compound, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.

Mechanistic Rationale and Key Parameter Selection

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and its associated ligand is critical. For heteroaromatic substrates like thiazolo[5,4-b]pyridines, which can coordinate to the metal center and potentially inhibit catalysis, ligands that are both electron-rich and sterically bulky are often required. Systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are effective.[2] Pd(PPh₃)₄ is a traditional but often effective choice for many standard couplings.[6]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or a phosphate (K₃PO₄) is commonly used. The choice of base can influence reaction kinetics and suppress side reactions.[6][7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.[6]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine 2-bromo-5-methoxy- thiazolo[5,4-b]pyridine, boronic acid, and base in a flask B Add solvent (e.g., Dioxane/H2O) A->B C Degas the mixture (e.g., N2 purge) B->C D Add Palladium catalyst (e.g., Pd(dppf)Cl2) C->D Introduce catalyst E Heat reaction mixture (e.g., 80-100 °C) under inert atm. D->E F Monitor reaction progress by TLC/LC-MS E->F G Cool to RT, perform aqueous work-up F->G Reaction complete H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I J J I->J Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base K₂CO₃K₃PO₄Na₂CO₃
Solvent 1,4-Dioxane / H₂OToluene / H₂ODME / H₂O
Temperature 90 °C100 °C85 °C
Typical Substrates Arylboronic acidsHeteroarylboronic acidsVinylboronic acids
Reference [2][7][6]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines.

Mechanistic Rationale and Key Parameter Selection

The catalytic cycle is similar to the Suzuki coupling but involves the coordination and deprotonation of an amine to form a palladium-amido complex, which then undergoes reductive elimination.[8]

  • Catalyst System: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or Josiphos-type ligands are often necessary to promote the reductive elimination step, which can be challenging for electron-rich heterocyclic systems.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Isolation A Add Pd catalyst, ligand, and base (e.g., NaOtBu) to a dry flask B Add anhydrous solvent (e.g., Toluene) A->B C Add 2-bromo-5-methoxy- thiazolo[5,4-b]pyridine and amine B->C D Heat reaction mixture (e.g., 90-110 °C) C->D Initiate heating E Monitor for completion by TLC/LC-MS D->E F Cool to RT, quench reaction E->F Reaction complete G Perform aqueous work-up and extraction F->G H Purify by column chromatography G->H I I H->I Final Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., RuPhos, 0.08 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous toluene. Then add this compound (1.0 eq.) followed by the desired amine (1.2 eq.).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterCondition 1Condition 2
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂
Ligand RuPhosXPhos
Base NaOtBuLHMDS
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Typical Substrates Primary & Secondary Aliphatic AminesAnilines, Heterocyclic Amines
Reference [10][11]

C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[12] This reaction introduces an alkynyl moiety, a versatile functional group that can serve as a linchpin for further transformations or as a key pharmacophore itself.

Mechanistic Rationale and Key Parameter Selection

The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[12]

  • Catalyst System: The standard system uses a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both the base and, often, the solvent.

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.[13]

Workflow for Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Dissolve 2-bromo-5-methoxy- thiazolo[5,4-b]pyridine and terminal alkyne in solvent B Add amine base (e.g., Et3N) A->B C Degas the solution B->C D Add Pd catalyst (e.g., Pd(PPh3)4) and CuI co-catalyst C->D Introduce catalysts E Stir at RT to moderate heat D->E F Monitor reaction progress E->F G Filter off amine salts F->G Reaction complete H Concentrate solvent G->H I Purify by chromatography H->I J J I->J Final Product

Caption: General experimental workflow for Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Solvent and Base: Add THF and triethylamine (Et₃N, 2-3 eq.).

  • Inert Atmosphere: Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (CuI, 0.10 eq.).[13]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as indicated by TLC (typically 2-8 hours).

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the alkynylated product.

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂
Copper Co-catalyst CuICuI
Base Et₃NDIPEA
Solvent THFDMF
Temperature Room Temperature50 °C
Typical Substrates Arylacetylenes, AlkylacetylenesSilyl-protected acetylenes
Reference [13][14]

Conclusion

This compound is a highly valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its derivatization. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently generate novel analogues with tailored properties, accelerating the identification of new therapeutic agents. The protocols provided herein serve as a robust starting point for the exploration of this privileged heterocyclic scaffold.

References

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  • Kim, M., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

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  • Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

  • Li, Q., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available from: [Link]

  • Matiychuk, D., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa Pharmaceutical Journal. Available from: [Link]

  • BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available from: [Link]

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  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

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  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available from: [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • ResearchGate. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

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Application Notes and Protocols: 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine as a Privileged Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present need for molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile points for functionalization. Heterocyclic compounds form the bedrock of a vast majority of pharmaceutical agents, with fused bicyclic systems being particularly prominent.[1][2] Among these, the thiazolo[5,4-b]pyridine core has emerged as a "privileged structure" in medicinal chemistry.[3][4] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated a wide array of potent biological activities, including the inhibition of critical kinases such as PI3K (Phosphoinositide 3-kinase) and c-KIT, which are pivotal in cell signaling pathways controlling cell growth, proliferation, and survival.[3][5][6] The strategic placement of substituents on this core structure is key to achieving high potency and selectivity. This application note focuses on 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine , a key intermediate designed for efficient elaboration into potent kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 5-position can be crucial for modulating solubility and forming key interactions within the target protein's binding pocket.

Synthesis of the Key Intermediate: this compound

The synthesis of the thiazolo[5,4-b]pyridine core is a critical first step in the development of drug candidates based on this scaffold. While a direct synthesis for the 2-bromo-5-methoxy derivative is not explicitly detailed in the cited literature, a reliable route can be extrapolated from the synthesis of structurally similar compounds.[5][7] The proposed synthetic pathway commences with a commercially available substituted pyridine, highlighting a practical and scalable approach for research and development.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Amino-5-bromo-2-chloro-6-methoxypyridine (Starting Material) B Potassium Thiocyanate (KSCN) Acidic Conditions A->B Step 1: Aminothiazole formation C 5-Bromo-6-methoxy-thiazolo[5,4-b]pyridin-2-amine B->C D Sandmeyer-type Reaction (e.g., NaNO2, HBr, CuBr) C->D Step 2: Diazotization & Bromination E 2,5-Dibromo-6-methoxy-thiazolo[5,4-b]pyridine D->E F Selective Reaction (e.g., Sodium Methoxide) E->F Step 3: Selective Methoxylation (Hypothetical) G This compound (Target Intermediate) F->G

Caption: Proposed synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold

This protocol is adapted from the synthesis of related thiazolo[5,4-b]pyridine derivatives and serves as a foundational procedure.[5][7]

Step 1: Aminothiazole Ring Formation

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 equiv) in a suitable solvent like ethanol, add potassium thiocyanate (1.2 equiv).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the thiazolo[5,4-b]pyridin-2-amine intermediate.

Causality: This step involves a nucleophilic attack of the thiocyanate on the carbon bearing the chlorine atom, followed by an intramolecular cyclization involving the amino group to form the thiazole ring. The acidic conditions facilitate the reaction.

Application in Drug Discovery: Synthesis of a Potent c-KIT Inhibitor

The this compound intermediate is an ideal precursor for synthesizing potent kinase inhibitors via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.[8][9][10] These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, which is often crucial for achieving high-affinity binding to the target kinase.

Here, we will focus on its application in the synthesis of a hypothetical c-KIT inhibitor, inspired by the structures of known thiazolo[5,4-b]pyridine-based inhibitors.[5][6][7] The c-KIT receptor tyrosine kinase is a key target in the treatment of various cancers, including gastrointestinal stromal tumors (GIST).[5][6][11]

Synthetic Transformation via Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B Arylboronic Acid (e.g., 3-(Trifluoromethyl)phenylboronic acid) B->C D Potent c-KIT Inhibitor (Final Product) C->D Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling for c-KIT inhibitor synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that serves as a starting point and may require optimization for specific substrates.[10][12][13]

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2-aryl-5-methoxy-thiazolo[5,4-b]pyridine derivative.

Trustworthiness: The protocol includes an inert atmosphere to protect the palladium catalyst from oxygen, degassing of solvents to remove dissolved oxygen, and careful monitoring of the reaction progress. These steps are crucial for ensuring the reproducibility and success of the coupling reaction.

Entry Arylboronic Acid Catalyst Base Solvent Yield (%) *
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-90
33-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O75-85

*Yields are estimates based on similar reactions and may vary.

Biological Context: Targeting the c-KIT Signaling Pathway

The final synthesized compounds, derived from the this compound intermediate, are designed to function as potent inhibitors of the c-KIT receptor tyrosine kinase. Mutations that lead to the constitutive activation of c-KIT are a primary driver in GIST and other malignancies.[5][6]

Upon binding of its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. These pathways are central to cell proliferation, survival, and differentiation. Inhibitors based on the thiazolo[5,4-b]pyridine scaffold are designed to bind to the ATP-binding pocket of the c-KIT kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[6][14] This blockade of signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on c-KIT signaling.[6]

c-KIT Signaling Pathway and Point of Inhibition

cKIT_Pathway cluster_pathways Downstream Signaling SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds Dimer Dimerization & Autophosphorylation cKIT->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->Dimer Inhibits Phosphorylation

Caption: Inhibition of the c-KIT signaling pathway.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of potent kinase inhibitors. Its strategic design allows for the efficient introduction of diverse chemical functionalities through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. The resulting compounds show great promise in targeting key signaling pathways, such as the c-KIT pathway, which are implicated in various cancers. The protocols and data presented in this application note provide a solid framework for researchers in the field of drug discovery to synthesize and explore the therapeutic potential of this promising class of molecules.

References

  • Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 15(1), 143. [Link]

  • Liu, K., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • Zhao, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • ResearchGate. (n.d.). Representative c-KIT inhibitors. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

  • NRO Reagents. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • DeLaLuz, P. J., et al. (2016). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters, 7(8), 752-757. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Hylsová, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(34), 6825-6836. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hayakawa, M., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(7), 1726-1744. [Link]

  • ResearchGate. (n.d.). Different FDA approved (PI3K) inhibitors. ResearchGate. [Link]

  • PrepChem. (n.d.). (Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4893. [Link]

  • ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2010). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][5]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][5]triazine Derivatives. Molecules, 15(11), 7756-7767. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine . This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific heteroaromatic halide in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this often-challenging transformation.

The thiazolo[5,4-b]pyridine scaffold is a key structural motif in modern drug discovery, appearing in molecules targeted for oncology and other therapeutic areas. Its successful functionalization via Suzuki coupling is therefore a critical step in many discovery programs. However, the unique electronic and structural features of this substrate present specific challenges that require a carefully considered approach.

Understanding the Substrate: Key Challenges

The structure of this compound introduces several variables that can complicate the standard Suzuki-Miyaura reaction.[1]

  • Lewis Basicity: The presence of multiple nitrogen and sulfur heteroatoms provides potential coordination sites for the palladium catalyst. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.[1][2]

  • Electron-Rich Nature: The 5-methoxy group is electron-donating, which increases the electron density of the aromatic system. This strengthens the C-Br bond, making the rate-determining oxidative addition step more difficult compared to electron-deficient systems.[3][4] This necessitates the use of more active catalyst systems.

  • Steric Hindrance: While the 2-position is relatively accessible, bulky coupling partners or ligands can introduce steric challenges that may slow down the reaction.

This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of this compound.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

Low conversion is the most frequent issue and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[5][6][7]

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion reagent_check Step 1: Verify Reagent Quality & Setup start->reagent_check catalyst_opt Step 2: Optimize Catalyst System reagent_check->catalyst_opt If reagents & setup are OK boronic_acid Boronic Acid/Ester Degradation? (Protodeborylation) reagent_check->boronic_acid atmosphere Inert Atmosphere Compromised? (O2 present) reagent_check->atmosphere solvents Solvent Purity? (Degassed? Anhydrous?) reagent_check->solvents conditions_opt Step 3: Screen Reaction Conditions catalyst_opt->conditions_opt If catalyst system is appropriate ligand_choice Is the Ligand Electron-Rich & Bulky? (e.g., Buchwald ligands) catalyst_opt->ligand_choice precatalyst Use a Pre-catalyst? (e.g., G3/G4 Buchwald) catalyst_opt->precatalyst loading Increase Catalyst Loading? (1-5 mol%) catalyst_opt->loading base_screen Screen Bases (K3PO4, K2CO3, Cs2CO3) conditions_opt->base_screen solvent_screen Screen Solvents (Dioxane, 2-MeTHF, Toluene/H2O) conditions_opt->solvent_screen temp Adjust Temperature? (80-110 °C) conditions_opt->temp

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[8]

Detailed Breakdown:

  • Catalyst System is Suboptimal: This is the most likely culprit. The electron-rich nature of the thiazolo[5,4-b]pyridine ring makes oxidative addition sluggish.[4]

    • Insight: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more active system.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-iPr).[3][9][10] These ligands accelerate both the oxidative addition and the final reductive elimination step.[6][9] Using modern palladium pre-catalysts, which generate the active Pd(0) species cleanly and efficiently, is highly recommended.[3]

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[8][11]

    • Insight: Insufficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species or palladium black.[8]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (3-4 cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[12]

  • Base Selection is Incorrect: The base plays a crucial role in activating the boronic acid for the transmetalation step.[13][14]

    • Insight: The choice of base can dramatically affect reaction rate and yield. Its effectiveness is often dependent on the solvent and specific substrates.[14]

    • Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging substrates, providing a good balance of reactivity.[15] Other common bases to screen include potassium carbonate (K₂CO₃) and the more soluble cesium carbonate (Cs₂CO₃), which can be effective when weaker bases fail.[14][15]

Q2: I'm observing significant protodeborylation of my boronic acid. How can I minimize this?

Protodeborylation is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, consuming your nucleophile.[15] This is particularly problematic with electron-deficient or heteroaryl boronic acids.

  • Insight: This side reaction is often accelerated by high temperatures and the presence of water.[15]

  • Solutions:

    • Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester.[3][11] These are generally more robust and less prone to premature decomposition.

    • Use Anhydrous Conditions: If protodeborylation is severe, switching to anhydrous conditions can help. Use a strong, non-aqueous base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) in a dry solvent like dioxane or toluene.[10][15][16]

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature (e.g., 80°C instead of 110°C) can reduce the rate of decomposition, although this may require a more active catalyst to maintain a reasonable reaction time.

Q3: My reaction produces a lot of homocoupled boronic acid byproduct (Ar-Ar). What is the cause?

Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen or an inappropriate palladium catalyst source.

  • Insight: This side reaction can be promoted by oxygen, which can participate in a separate catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.

  • Solutions:

    • Rigorous Degassing: As with low conversion, ensure your reaction is strictly anaerobic.[11]

    • Use a 2-Component Catalyst System: Instead of using a Pd(II) source like Pd(OAc)₂ alone, which requires in-situ reduction, use a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or use an integrated pre-catalyst.[13] This ensures the rapid formation of the desired L-Pd(0) active species.

    • Adjust Stoichiometry: Use a slight excess of the boronic acid/ester (typically 1.1-1.5 equivalents) relative to the aryl bromide. This ensures that even with minor decomposition or homocoupling, enough nucleophile is present to drive the reaction to completion.

Frequently Asked Questions (FAQs)

What is the best general-purpose catalyst system to start with for this substrate?

For a challenging heteroaromatic bromide like this, a robust starting point is a second or third-generation Buchwald pre-catalyst.

ComponentRecommendationRationale
Pre-catalyst XPhos Pd G3 or SPhos Pd G2Provides a reliable source of active Pd(0) and incorporates a highly effective, bulky, electron-rich ligand.[3]
Catalyst Loading 1-3 mol %A good starting point for optimization. Higher loadings may be needed for very difficult couplings.[17]
Ligand:Pd Ratio (Included in pre-catalyst)Pre-catalysts have a defined, optimal ratio. If using a separate Pd source and ligand, a 1:2 to 1:3 Pd:Ligand ratio is common.

Which solvent system should I try first?

A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3]

Solvent SystemComments
1,4-Dioxane / Water (e.g., 4:1) A very common and effective system for Suzuki couplings.[5][10] Caution: Dioxane can form explosive peroxides and should be handled with care.[18]
2-MeTHF / Water (e.g., 9:1) A greener and often safer alternative to THF and dioxane. It allows for good phase separation during workup.[10]
Toluene / Water (e.g., 10:1) Another excellent choice, particularly for reactions at higher temperatures.[14]
Anhydrous Toluene or Dioxane Use in combination with a base like K₃PO₄ if protodeborylation is a significant issue.

How critical is the purity of the starting materials?

Extremely critical. Impurities in your this compound or your boronic acid can inhibit or poison the catalyst.[11] Always use materials of the highest possible purity and consider re-purifying them if you encounter persistent issues.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps, all centered around the palladium catalyst.[5][6][7]

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(L)₂-Br (Oxidative Adduct) pd0->ox_add Oxidative Addition (Ar-Br) trans Ar-Pd(II)(L)₂-Ar' (Transmetalation Complex) ox_add->trans Transmetalation (Ar'-B(OR)₂) trans->pd0 Reductive Elimination prod Ar-Ar' (Product) arbr Ar-Br (Your Substrate) arbor Ar'-B(OR)₂ + Base

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3]

Experimental Protocols

Protocol 1: General Screening Procedure

This protocol is designed for initial screening of conditions on a small scale.

  • Preparation: To a flame-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the halide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS after a set time (e.g., 2 hours, 12 hours) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Recommended Optimized Conditions

This protocol is a robust starting point based on best practices for challenging heteroaryl couplings.

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Boron Reagent Arylboronic Pinacol Ester (1.3 equiv)
Catalyst SPhos Pd G2 (2 mol %)
Base K₃PO₄ (2.5 equiv, finely powdered)
Solvent 2-MeTHF / H₂O (10:1), degassed
Temperature 100 °C
Time 12-24 h (monitor for completion)

Procedure: Follow the steps outlined in the General Screening Protocol, applying these specific reagents and conditions. Vigorous stirring is essential for the heterogeneous mixture.[11]

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 21(17), 7019–7022. Retrieved from [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(4), 1437-1442. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). ACS Publications. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Denmark, S. E., & Kassel, W. S. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(39), 16076–16088. Retrieved from [Link]

  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Arabian Journal of Chemistry, 11(4), 477-486. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Suzuki-Miyaura Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. Retrieved from [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). PubMed Central. Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 204. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The following FAQs and troubleshooting guides are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low or I'm failing to isolate the target compound. What are the primary causes and how can I troubleshoot this?

Low yield is a frequent issue that can often be traced back to one of several critical areas: the integrity of starting materials, the reaction conditions, or the cyclization efficiency.

Answer:

Let's break down the potential failure points in a logical sequence. The synthesis of the thiazolo[5,4-b]pyridine core often proceeds through the cyclization of a functionalized aminopyridine precursor. A common and effective route involves the reaction of a 3-amino-2-chloropyridine derivative with a thiocyanate source to build the fused thiazole ring.[1]

A. Starting Material Purity and Stability:

  • The Precursor (e.g., 3-Amino-2-chloro-5-methoxypyridine): The stability and purity of your starting aminopyridine are paramount. Aminopyridines can be susceptible to oxidation and degradation over time, especially if not stored properly. Impurities can interfere with the catalytic cycle or compete in side reactions.

    • Troubleshooting Protocol:

      • Verify Purity: Before starting, verify the purity of your aminopyridine precursor using NMR or LC-MS.

      • Purification: If impurities are detected, consider recrystallization or flash chromatography.

      • Storage: Store the precursor under an inert atmosphere (nitrogen or argon) and away from light and heat.

  • Reagent Quality (e.g., Potassium Thiocyanate): Potassium thiocyanate (KSCN) is hygroscopic. The presence of water can significantly impact the reaction environment and lead to unwanted hydrolysis byproducts.

    • Troubleshooting Protocol:

      • Drying: Ensure your KSCN is thoroughly dried before use. This can be achieved by heating under vacuum.

      • Source: Use a high-purity grade from a reputable supplier.

B. Reaction Conditions:

The conditions for both the initial aminothiazole formation and any subsequent bromination steps are critical. Suboptimal parameters can halt the reaction or favor side pathways.[2]

  • Solvent Choice: The solvent must be able to dissolve the reactants while being inert to the reaction conditions. For related syntheses, solvents like ethanol, DMF, or dioxane/water mixtures are often employed.[1][3]

    • Troubleshooting Protocol:

      • Solvent Screen: If yields are low, perform a solvent screen with small-scale trial reactions.

      • Anhydrous Conditions: Ensure you are using dry solvents, especially for steps sensitive to moisture.

  • Temperature and Reaction Time: Many cyclization reactions require heating to overcome the activation energy barrier. However, excessive heat or prolonged reaction times can lead to product degradation or the formation of polymeric tars.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Track the consumption of the limiting reagent and the appearance of the product.[2]

      • Temperature Optimization: Start with the temperature reported in analogous procedures and adjust in 10°C increments in small-scale trials to find the optimal balance between reaction rate and side product formation.

The diagram below illustrates a logical workflow for diagnosing low-yield issues.

Caption: Troubleshooting workflow for low yield.

FAQ 2: My analysis shows multiple unexpected products. What are the most common side reactions in this synthesis?

The formation of byproducts is a classic challenge in heterocyclic chemistry, arising from the multiple reactive sites on the pyridine and thiazole rings.

Answer:

The structure of this compound contains an electron-rich pyridine ring (due to the methoxy group and fused thiazole) and multiple halogen sites, making it susceptible to several side reactions.

A. Over-bromination:

  • Causality: If bromination is a final step in your synthesis, the electron-donating methoxy group and the fused thiazole ring activate the pyridine core, making it susceptible to further electrophilic aromatic substitution by bromine. This can lead to the formation of di- or tri-brominated species. This issue is frequently observed in the synthesis of related electron-rich heterocyclic systems.[4]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use just over 1.0 equivalent.

    • Lower Temperature: Perform the bromination at a lower temperature (e.g., 0°C or even -78°C) to increase selectivity and reduce the rate of secondary reactions.

    • Slow Addition: Add the brominating agent dropwise over a prolonged period to maintain a low concentration in the reaction mixture.

B. Formation of Regioisomers:

  • Causality: If the thiazole ring is formed from an unsymmetrical precursor, there is a possibility of forming regioisomers. For example, cyclization can sometimes occur at different nitrogen atoms within the pyridine ring, leading to the formation of thiazolo[4,5-b]pyridine instead of the desired thiazolo[5,4-b]pyridine. The regioselectivity is highly dependent on the reaction mechanism and conditions.[2]

  • Troubleshooting Protocol:

    • Use Pre-functionalized Precursors: The most reliable method to ensure correct regiochemistry is to start with a pyridine precursor where the amino and chloro/bromo groups are already in the correct positions (3-amino and 2-chloro/bromo, respectively), which directs the cyclization unambiguously.[1]

    • Characterization: Use 2D NMR techniques like NOESY or HMBC to definitively confirm the structure and connectivity of your final product. For instance, a NOE correlation between a pyridine ring proton and a thiazole ring proton can confirm the fusion regiochemistry.[4]

C. Reactions Involving the Methoxy Group:

  • Causality: Under strongly acidic conditions (e.g., using HBr for bromination or during acidic workup), the methoxy group can be cleaved to form a hydroxyl group (-OH). This can be a significant issue, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Avoid Strong Acids: If possible, use non-acidic brominating agents like N-Bromosuccinimide (NBS) with a radical initiator (AIBN) if the mechanism allows.

    • Buffered/Neutral Conditions: Maintain the reaction and workup under neutral or mildly basic conditions to protect the methoxy ether linkage.

The diagram below illustrates the target reaction alongside potential side reactions.

Caption: Desired reaction vs. common side reactions.

FAQ 3: My product is impure, and I'm struggling with purification. What are the best strategies?

Purification can be challenging when the desired product has similar polarity to the starting materials or byproducts.

Answer:

A multi-step purification strategy is often necessary.

A. Work-up Procedure:

  • Quenching and Extraction: A proper aqueous work-up is the first line of defense. Quench the reaction carefully (e.g., with sodium thiosulfate solution to remove excess bromine). Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities and dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]

B. Chromatography:

  • Technique: Silica gel flash column chromatography is typically the most effective method for separating the target compound from closely related impurities.[4]

  • Solvent System (Eluent): The key is finding an eluent system that provides good separation (ΔRf > 0.2) on TLC.

    • Start with a non-polar system like Hexanes/Ethyl Acetate and gradually increase the polarity by increasing the ethyl acetate ratio.

    • If the compounds are very polar, consider a Dichloromethane/Methanol system.

    • Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce the tailing of basic pyridine compounds on the silica gel.

C. Recrystallization:

  • Applicability: If the product is a solid and has moderate to high purity (>90%) after chromatography, recrystallization is an excellent final step to obtain highly pure material.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test various solvents on a small scale (e.g., ethanol, methanol, isopropanol, ethyl acetate, or solvent mixtures like ethanol/water).

Parameter Recommendation for Optimization Rationale
Brominating Agent NBS or Br₂ (1.05 eq.)Minimizes over-bromination. NBS can offer milder conditions.
Reaction Temperature 0°C to room temperatureControls reaction rate and reduces thermal decomposition and side reactions.[4]
Solvent Aprotic (DCM, Dioxane) or Protic (EtOH)Choice depends on the specific step; must ensure solubility of reactants.
Purification Eluent Hexane/Ethyl Acetate GradientGood starting point for separating moderately polar heterocyclic compounds.
pH during Work-up Neutral to Mildly Basic (pH 7-8)Protects the acid-sensitive methoxy group from cleavage.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Available at: [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The thiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, making its efficient purification a critical step in drug discovery.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound derivatives and offers systematic solutions.

Issue 1: My compound is exhibiting significant peak tailing on a silica gel column.

Q: Why is my this compound derivative showing a tailing peak shape during normal-phase chromatography, and how can I fix it?

A: Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles like your thiazolo[5,4-b]pyridine derivative on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4] This strong interaction leads to a non-ideal chromatographic behavior, resulting in broad, tailing peaks.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed on Silica Gel mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase If mobile phase modification fails add_base Add a Competing Base (e.g., 0.1-1% TEA) mobile_phase->add_base For basic compounds adjust_ph Use an Acidic Modifier (e.g., 0.1% Acetic Acid) (Use with caution, assess stability) mobile_phase->adjust_ph For acidic impurities or to improve symmetry use_alumina Switch to Alumina (Basic or Neutral) stationary_phase->use_alumina use_amino Use an Amino-Functionalized Silica Column stationary_phase->use_amino use_c18 Consider Reversed-Phase (C18) stationary_phase->use_c18 end Symmetrical Peak Achieved add_base->end adjust_ph->end use_alumina->end use_amino->end use_c18->end

Caption: A decision tree for troubleshooting peak tailing of basic heterocyclic compounds.

Detailed Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, into your mobile phase (e.g., hexane/ethyl acetate) can significantly improve peak shape.[5][6] These bases will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[4]

    • Use a More Polar Solvent System: Sometimes, a switch in the solvent system, for instance from hexane/ethyl acetate to dichloromethane/methanol, can alter the interactions and improve the peak shape.[3][6]

  • Stationary Phase Alternatives:

    • Alumina: Switching to a basic or neutral alumina stationary phase can be an excellent alternative as it lacks the acidic silanol groups that cause tailing with basic compounds.[3][7]

    • Amino-Functionalized Silica: An amino-propyl bonded silica column provides a less acidic surface and is often suitable for the purification of basic compounds like amines and nitrogen-containing heterocycles.[7][8]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 stationary phase is a powerful alternative that is generally less prone to issues with basic compounds.[3]

Issue 2: I am seeing poor separation between my target compound and a closely-related impurity.

Q: My desired this compound derivative is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system. Selectivity (α) is a measure of the ability of the system to differentiate between analytes and has the most significant impact on resolution.[7]

Strategies to Enhance Resolution:

StrategyPrinciple of ActionRecommended Action
Optimize Mobile Phase Altering the solvent composition changes the interactions of the analytes with both the mobile and stationary phases, thus affecting selectivity.[9]Systematically vary the ratio of your solvents. If using a hexane/ethyl acetate system, try switching to a different solvent combination with different selectivity, such as dichloromethane/methanol or toluene/acetone.[3][9]
Change Stationary Phase Different stationary phases offer different interaction mechanisms (e.g., polar, non-polar, π-π interactions), which can significantly alter selectivity.[4][8][10]If you are using silica, consider a stationary phase with different chemical properties. For reversed-phase, switching from a C18 to a phenyl-hexyl or cyano column can provide alternative selectivity for aromatic compounds.[4][5]
Employ Gradient Elution A gradual increase in the polarity of the mobile phase during the run can help to sharpen peaks and improve the separation of later-eluting compounds.[6]Develop a shallow gradient around the solvent composition that elutes your compounds of interest. This can often resolve closely eluting peaks.
Reduce Sample Load Overloading the column is a common cause of poor separation, as it leads to band broadening.[3][4]Ensure your sample load is within the recommended capacity for your column, typically 1-5% of the stationary phase mass for good resolution.[3][5]
Issue 3: My compound appears to be degrading on the column.

Q: I suspect my this compound derivative is unstable on silica gel. How can I confirm this and what should I do?

A: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[11] To verify this, you can perform a simple 2D TLC experiment.

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[4]

Interpretation: If your compound is stable, you will see all spots aligned on a diagonal. If new spots appear off the diagonal, it indicates that degradation has occurred on the silica plate, and the same is likely happening on your column.[11]

Solutions for Compound Degradation:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating the column with a mobile phase containing a small amount of triethylamine before loading your sample.[11]

  • Switch to a More Inert Stationary Phase: As mentioned previously, alumina or a polymer-based column can be a good alternative for acid-sensitive compounds.[3][7]

  • Minimize Contact Time: Use a faster flow rate or a shorter column to reduce the residence time of your compound on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for my this compound derivative on a silica gel column?

A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common and effective combination for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] Adjust the ratio of these solvents to achieve a retention factor (Rf) for your target compound of approximately 0.2-0.4 on the TLC plate. This generally provides a good starting point for column chromatography.

Q2: How does the pH of the mobile phase affect the chromatography of my compound in reversed-phase HPLC?

The pH of the mobile phase is a critical parameter in reversed-phase chromatography for ionizable compounds like pyridine derivatives.[12] The pKa of most pyridine derivatives is in the range of 5 to 6.[4] To achieve good peak shape and reproducible retention, it is advisable to adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.[5] For basic compounds, using a low pH mobile phase (e.g., pH 2.5-3) with an additive like 0.1% formic acid or trifluoroacetic acid will ensure the pyridine nitrogen is consistently protonated, which minimizes strong interactions with residual silanols on C18 columns and leads to sharper peaks.[4][13]

Q3: I am experiencing low recovery of my compound after purification. What are the possible causes?

Low recovery can stem from several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the stationary phase, especially if it is highly polar and you are using a very non-polar mobile phase.[3][14] Try increasing the polarity of the mobile phase significantly at the end of your run to elute any remaining compound.

  • Degradation on the Column: As discussed in the troubleshooting section, your compound may be decomposing on the stationary phase.[11]

  • Incomplete Elution: You may not be running the column long enough or with a sufficiently polar solvent to elute your compound completely.[11][14] It is good practice to flush the column with a very strong solvent after your main elution to check for any remaining material.

  • Sample Precipitation: If your sample is not fully soluble in the initial mobile phase, it may precipitate at the top of the column. Ensure your sample is dissolved in a minimal amount of a strong solvent and consider using a dry loading technique.[3][9]

Q4: Should I use dry loading or wet (liquid) loading for my sample?

For flash chromatography, dry loading is often the superior method, especially when your crude product has poor solubility in the mobile phase.[3]

Dry Loading Procedure:

  • Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel or Celite to the solution.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-packed column.

This technique prevents issues related to using a strong dissolution solvent that can disrupt the chromatography at the beginning of the separation.[9]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11).
  • Method for pyridine amine derivative - Chromatography Forum. (2015, July 20).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com.
  • Six key factors that impact flash chromatography. (2023, January 23). Biotage.
  • Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 15). Sorbtech.
  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.
  • HPLC Column Selection Guide. (n.d.). Linklab.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • troubleshooting flash chromatography purification. (2022, June 27). Reddit.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International.
  • How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). PubMed Central.
  • In Silico Modeling of Isothiazolo[5,4-b]pyridine Interactions: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

Sources

Technical Support Center: Overcoming Low Yield in the Synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic building block. Thiazolo[5,4-b]pyridine derivatives are of significant interest in medicinal chemistry for their potential as kinase inhibitors and anticancer agents.[1][2] However, their synthesis can be complex, and achieving high yields often requires careful optimization of reaction conditions.

This document provides a structured troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments. It is grounded in established chemical principles and supported by references to peer-reviewed literature to ensure scientific integrity and provide you with actionable insights.

Troubleshooting Guide

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I address them?

Low yields in multi-step syntheses can stem from various factors at different stages. For the synthesis of this compound, the critical steps to scrutinize are the initial pyridine functionalization, the thiazole ring formation, and the final bromination.

Potential Causes and Solutions:

  • Inefficient Starting Material Synthesis: The purity and yield of your precursors, such as a functionalized aminopyridine, are crucial. For instance, the synthesis of a substituted 3-amino-2-chloropyridine is a common starting point.[3] Ensure that this initial step is high-yielding and that the product is thoroughly purified before proceeding.

  • Poor Cyclization Efficiency: The formation of the thiazole ring is a key step. This is often achieved by reacting an aminopyridine derivative with a thiocyanate source or by cyclizing a thiourea derivative.[3]

    • Reaction Conditions: This cyclization can be sensitive to temperature, solvent, and catalyst. Consider exploring microwave-assisted synthesis, which has been reported to improve yields and reduce reaction times in similar heterocyclic syntheses.[4]

    • Reagent Choice: The choice of reagents for cyclization can significantly impact the yield. For example, using isothiocyanates with 3-amino-2-chloropyridine derivatives is a known method.[3]

  • Suboptimal Bromination: The final bromination step to introduce the bromine at the 2-position of the thiazolo[5,4-b]pyridine core can be challenging.

    • Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) is a powerful reagent, it can lead to over-bromination and side reactions.[4][5] Milder and more selective reagents like N-Bromosuccinimide (NBS) are often preferred for electron-rich heterocyclic systems.[4] A copper bromide mediated bromination has also been reported to be effective for similar scaffolds.[6]

    • Reaction Control: Temperature and reaction time must be carefully controlled to prevent the formation of polybrominated byproducts.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Below is a workflow to systematically troubleshoot low-yield issues in your synthesis.

Caption: A general workflow for troubleshooting low-yield reactions.

Question 2: I am observing significant byproduct formation during the bromination step. How can I improve the selectivity for this compound?

Poor selectivity in bromination is a common issue, often leading to a mixture of mono- and poly-brominated products, as well as bromination at undesired positions.[5][7]

Strategies to Enhance Selectivity:

StrategyRationaleRecommended Action
Choice of Brominating Agent Different brominating agents have varying reactivity and selectivity. For electron-deficient systems like pyridines, harsher conditions may be needed, but for the fused, more electron-rich thiazolopyridine system, milder is better.[4]Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS). This reduces the likelihood of over-bromination.[4] Copper(II) bromide can also offer different selectivity.[6]
Control of Reaction Temperature Temperature can significantly influence the rate of competing reactions. Lower temperatures generally favor the thermodynamically more stable product and can reduce the rate of side reactions.[8]Perform the bromination at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the reaction closely.
Solvent Effects The solvent can influence the reactivity of the brominating agent and the substrate.Screen different solvents. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. Acetic acid can sometimes be used with NBS.[4]
Stoichiometry Using a large excess of the brominating agent will inevitably lead to polybromination.[5]Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the brominating agent and adjust based on reaction monitoring.
Question 3: The cyclization to form the thiazolo[5,4-b]pyridine core is sluggish and gives a low yield. What modifications can I try?

The efficiency of the thiazole ring formation is paramount for a good overall yield. If this step is underperforming, several aspects of the reaction protocol can be optimized.

Key Optimization Parameters for Cyclization:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction and improve yields. For similar pyridine syntheses, both Brønsted and Lewis acids have been shown to be effective.[9] For instance, p-toluenesulfonic acid (PTSA) has been used to improve yields in Hantzsch pyridine synthesis.[9]

  • Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and often leads to higher yields and purer products by providing uniform and rapid heating.[4] This has been successfully applied to the synthesis of thiazolo[5,4-b]pyridines.[3]

  • Solvent Choice: The choice of solvent can be critical. While traditional high-boiling point solvents like DMF or DMSO are common, exploring greener alternatives might also be beneficial. Recent research has shown that biomass-derived solvents can be effective for the synthesis of thiazolo[5,4-b]pyridines.[3]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can prevent the formation of side products. Pre-forming an intermediate before the final cyclization step can lead to a cleaner reaction.[8]

Caption: Key parameters influencing the thiazole ring cyclization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common approach involves starting with a substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine or a related analogue.[2] This is then reacted to form the thiazole ring, followed by functional group manipulations and the final bromination at the 2-position of the thiazole ring. The methoxy group can be introduced at various stages, for example, by nucleophilic substitution of a chloro-group on the pyridine ring with sodium methoxide.[10]

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Brominating agents like molecular bromine are toxic, corrosive, and highly reactive.[11] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving bromine can be exothermic, so careful temperature control is essential to prevent runaway reactions.[11] When working with microwave reactors, ensure you are using appropriate microwave-safe vessels and are familiar with the equipment's safety features.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used for characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling constants for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[6]

  • Thin Layer Chromatography (TLC) and Liquid Chromatography (LC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the reaction.

Q4: Can debromination be a problem in subsequent reactions with this compound?

Yes, debromination, or hydrodehalogenation, can be a significant side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving bromopyridines and related heterocycles.[12] This is where the bromine atom is replaced by a hydrogen atom. To minimize this, careful selection of the catalyst, ligand, base, and solvent is crucial.[12]

Experimental Protocols

General Protocol for Electrophilic Bromination using NBS

This is a general guideline and may require optimization for your specific substrate.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-methoxy-thiazolo[5,4-b]pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

  • Dufresne, C., et al. (2022). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Molecules, 27(15), 5038.
  • Al-Ostath, A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727.
  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 14(15), 3788.
  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4567.
  • Reddit. (2016). r/chemistry - Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Kim, J., et al. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 20(2), 276-282.
  • Van der Veken, P., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151.
  • Noël, T., et al. (2019).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Al-Zoubi, W., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7434.
  • ResearchGate. (n.d.). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the versatile building block, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine . This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via cross-coupling is not always straightforward. The electron-rich nature of the heterocyclic system, coupled with the presence of a Lewis basic pyridine nitrogen, can lead to challenges such as catalyst inhibition and sluggish reactivity. This guide is structured to directly address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the primary factors to investigate?

A: Low or nonexistent yield is a frequent challenge, often stemming from several key factors related to the unique characteristics of your substrate. Here is a systematic approach to troubleshooting:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is one of the most critical factors for successful coupling with bromopyridines and related N-heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which discourages coordination of the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[1] Highly effective ligand classes include Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[2]

  • Inefficient Oxidative Addition: The carbon-bromine bond at the 2-position of the thiazolo[5,4-b]pyridine ring is influenced by the electron-donating methoxy group and the overall electron-rich nature of the heterocycle. This can sometimes make the initial oxidative addition step of the catalytic cycle sluggish compared to electron-deficient aryl bromides.

    • Solution: Utilize a catalyst system known for high activity with electron-rich aryl halides. Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3) or PEPPSI-type NHC precatalysts, are designed for rapid activation to the active Pd(0) species and can overcome higher activation barriers.[3][4] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid substrate or product decomposition.[2]

  • Inadequate Base Selection: The choice of base is crucial, particularly in Suzuki-Miyaura couplings where it is required to form the more nucleophilic boronate species to facilitate transmetalation.[5]

    • Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Sub-optimal Solvent System: The solubility of all reaction components (substrate, coupling partner, base, and catalyst) is critical for an efficient reaction.

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with a small amount of water is often employed, especially in Suzuki reactions, to aid in dissolving the inorganic base.[6] However, for substrates prone to decomposition in the presence of water, anhydrous conditions should be screened.

Issue 2: Observation of Significant Side Products

Q: My reaction is proceeding, but I am isolating significant amounts of side products, complicating purification. What are the common side reactions and how can I mitigate them?

A: The formation of byproducts is a clear indicator that an alternative reaction pathway is competing with your desired cross-coupling. Here are the most common culprits:

  • Homocoupling of the Organometallic Reagent: This is particularly common in Suzuki reactions, leading to the formation of a biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen.[2]

    • Solution: Rigorous degassing of the reaction mixture before and during the reaction is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and maintaining a positive pressure of the inert gas throughout the experiment. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[2]

  • Protodeboronation (in Suzuki reactions): This involves the cleavage of the carbon-boron bond of the boronic acid and its replacement with a hydrogen atom. Electron-rich heteroaryl boronic acids are particularly susceptible to this decomposition pathway, especially in the presence of aqueous bases at elevated temperatures.[7]

    • Solution: To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Alternatively, switching to anhydrous reaction conditions can be beneficial. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help to drive the desired reaction to completion despite some degradation.

  • Hydrodehalogenation (De-bromination): This side reaction results in the replacement of the bromine atom on your thiazolo[5,4-b]pyridine substrate with a hydrogen atom, leading to the formation of 5-methoxy-thiazolo[5,4-b]pyridine.

    • Solution: This can be caused by certain solvents or bases acting as a hydride source.[8] Avoid using amine bases like triethylamine if this is a significant issue. Ensure that solvents like THF are free of peroxides, which can contribute to undesired pathways.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand system is the best starting point for Suzuki-Miyaura coupling of this compound?

A1: For a challenging, electron-rich heterocyclic substrate like this, a robust catalyst system is recommended from the outset. While traditional catalysts like Pd(PPh₃)₄ might work in some cases, a more reliable starting point would be a modern Buchwald-type system.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd(OAc)₂ is a cost-effective and common Pd(II) source. Buchwald precatalysts offer faster activation and greater reliability for challenging substrates.[9]
Ligand SPhos or XPhosThese are bulky, electron-rich biaryl phosphine ligands that are highly effective at preventing catalyst inhibition by the pyridine nitrogen and promoting efficient oxidative addition and reductive elimination.[1][10]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are often required to facilitate the transmetalation step with electron-rich heterocycles.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OThese solvent mixtures provide good solubility for a wide range of substrates and the inorganic base.[1]

Q2: How should I approach a Buchwald-Hartwig amination with this substrate?

A2: The Buchwald-Hartwig amination also benefits greatly from the use of bulky, electron-rich ligands to counteract catalyst inhibition by the pyridine nitrogen.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a RuPhos PrecatalystPd₂(dba)₃ is a common Pd(0) source. A dedicated precatalyst like the RuPhos precatalyst can offer higher activity and reproducibility.
Ligand RuPhos or BrettPhosThese ligands are specifically designed for C-N bond formation and are highly effective for coupling with heteroaryl halides.[11]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine coupling partner.[12]
Solvent Toluene or THFAnhydrous, aprotic solvents are standard for this reaction.

Q3: What are the key considerations for a Sonogashira coupling with this compound?

A3: The Sonogashira coupling typically requires a dual-catalyst system. The general principles of ligand selection to protect the palladium catalyst from the pyridine nitrogen still apply.

Catalyst System ComponentRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are standard and effective palladium sources for Sonogashira couplings.
Copper Co-catalyst CuICopper(I) iodide is the classic co-catalyst that facilitates the formation of a copper acetylide intermediate.[13]
Base Et₃N or i-Pr₂NHAn amine base is required, which also often serves as the solvent or co-solvent.
Solvent THF or DMFThese polar aprotic solvents are commonly used to ensure solubility of all components.

Q4: My reaction looks black and heterogeneous. Is this normal?

A4: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition and is generally a sign of a failed or failing reaction. However, some successful reactions, particularly those using Pd(dppf)Cl₂, can appear very dark or black. The key is to assess the reaction by an analytical method like TLC or LC-MS. If you see product formation, the color may not be an issue. If there is no conversion and a black precipitate, it is likely that the active catalyst is no longer in solution. This can be caused by insufficient ligand, presence of oxygen, or excessively high temperatures.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to troubleshooting a failed cross-coupling reaction with this compound.

troubleshooting_workflow start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions check_reagents Are the Reagents of High Quality? start->check_reagents catalyst_inhibition Potential Catalyst Inhibition (Pyridine Nitrogen) check_catalyst->catalyst_inhibition Yes sluggish_reaction Sluggish Oxidative Addition check_catalyst->sluggish_reaction Yes base_issue Inappropriate Base/Solvent check_conditions->base_issue Yes reagent_degradation Reagent Degradation (e.g., Protodeboronation) check_reagents->reagent_degradation Yes degassing_issue Inadequate Degassing check_reagents->degassing_issue Yes ligand_solution Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst_inhibition->ligand_solution precatalyst_solution Use a Modern Precatalyst (e.g., Buchwald G3/G4, PEPPSI) sluggish_reaction->precatalyst_solution base_solution Screen Stronger Bases (K₃PO₄, Cs₂CO₃) and Optimize Solvent System base_issue->base_solution reagent_solution Use Anhydrous Conditions or More Stable Reagent (e.g., Boronic Ester) reagent_degradation->reagent_solution degassing_solution Ensure Rigorous Inert Atmosphere (Ar/N₂ Purge) degassing_issue->degassing_solution catalytic_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br transmetalation_complex Di-organopalladium Complex oxidative_addition->transmetalation_complex Ar'-B(OR)₂ (Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product)

Sources

Technical Support Center: Troubleshooting Debromination of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debromination of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. The following question-and-answer format provides in-depth, field-proven insights to help you achieve a successful debromination.

The thiazolo[5,4-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors for targets like EGFR-TK and c-KIT.[1][2] The ability to selectively remove a bromine atom is a crucial step in the synthesis of various analogs.[1][2]

Frequently Asked Questions (FAQs)

Q1: My debromination of this compound is resulting in low to no yield. What are the primary causes?

Several factors can contribute to a low or nonexistent yield in a debromination reaction. Systematically investigating these potential issues is key to troubleshooting.

Possible Cause 1: Ineffective Catalyst or Reagent The choice of catalyst and reducing agent is paramount for a successful debromination. Not all systems are universally effective for every substrate.

  • Insight: Palladium-based catalysts are commonly used for dehalogenation.[3][4] However, the specific ligand and palladium source can dramatically influence reactivity. For heteroaromatic systems, nickel-based catalysts can also be highly effective and offer a more cost-effective solution.[5]

  • Recommendation: If using a standard Pd/C catalyst with a hydrogen source (like H2 gas or ammonium formate) fails, consider switching to a more specialized palladium catalyst system, such as one with bulky phosphine ligands.[3] Alternatively, an iron-catalyzed system with a Grignard reagent as the reductant can be a powerful option for heteroaryl halides.[6]

Possible Cause 2: Inappropriate Reaction Conditions Temperature, solvent, and reaction time are critical parameters that must be optimized.

  • Insight: High temperatures can sometimes lead to decomposition of starting material or product, while temperatures that are too low may result in an incomplete reaction.[7] The solvent plays a crucial role in substrate solubility and catalyst activity.

  • Recommendation: Start with milder conditions and gradually increase the temperature. If solubility is an issue, consider a different solvent system. Monitoring the reaction by TLC or LC-MS at regular intervals can help determine the optimal reaction time and prevent over-running the reaction, which could lead to byproduct formation.[8]

Possible Cause 3: Poor Quality of Reagents or Solvents Impurities in your starting material, reagents, or solvents can poison the catalyst or introduce side reactions.

  • Insight: The presence of water or other protic impurities can interfere with many catalytic cycles, especially those involving organometallic intermediates.

  • Recommendation: Ensure your this compound starting material is pure. Use anhydrous solvents and high-purity reagents. If you suspect reagent degradation, it is best to use a fresh batch.[8][9]

Q2: I am observing significant amounts of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

Incomplete conversion is a common frustration. Here are several strategies to push the reaction forward.

Possible Cause 1: Insufficient Catalyst Loading or Deactivated Catalyst The catalyst may not be active enough or may be deactivating over the course of the reaction.

  • Insight: Heterogeneous catalysts like Pd/C can lose activity due to surface poisoning or changes in morphology. Homogeneous catalysts can also decompose under the reaction conditions.

  • Recommendation:

    • Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).

    • If using a heterogeneous catalyst, ensure vigorous stirring to maintain good contact between the catalyst and the reactants.

    • Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.

Possible Cause 2: Inefficient Hydride Source The hydride source may not be potent enough or may be consumed before the reaction is complete.

  • Insight: Common hydride sources for debromination include sodium borohydride (NaBH4), formic acid, and isopropanol.[3][10][11] The choice of hydride source can be critical and is often dependent on the catalyst system.

  • Recommendation: If using a transfer hydrogenation approach with formic acid or isopropanol, ensure a sufficient excess is used.[10][11] In some cases, a stronger hydride source like NaBH4 may be necessary.[3][5]

Q3: My reaction is producing multiple unidentified byproducts. What are the likely side reactions and how can I minimize them?

Byproduct formation complicates purification and reduces the yield of your desired product. Understanding the potential side reactions is the first step to mitigating them.

Possible Cause 1: Reductive Dimerization Aryl halides can sometimes undergo reductive coupling to form biaryl species.

  • Insight: This is more common when using strong reducing agents or at higher catalyst loadings.

  • Recommendation: Try reducing the catalyst loading and using a milder hydride source. Lowering the reaction temperature can also help to suppress this side reaction.[7]

Possible Cause 2: Functional Group Reduction If your molecule contains other reducible functional groups, they may be susceptible to the reaction conditions.

  • Insight: The methoxy group on the thiazolo[5,4-b]pyridine core is generally stable. However, if other sensitive functional groups are present on a more complex derivative, they could be reduced.

  • Recommendation: Choose a catalytic system known for its chemoselectivity. For instance, catalytic transfer hydrogenation is often selective for dehalogenation in the presence of other reducible groups.[4][10]

Possible Cause 3: Ring Opening or Decomposition The thiazolo[5,4-b]pyridine ring system, while generally robust, can be sensitive to harsh reaction conditions.

  • Insight: Strong acids or bases, or high temperatures, can potentially lead to the degradation of the heterocyclic core.

  • Recommendation: Employ neutral or mildly basic reaction conditions whenever possible. Avoid excessively high temperatures and monitor the reaction closely for the appearance of unfamiliar spots on the TLC plate.[7]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your debromination reaction.

Caption: A step-by-step workflow for troubleshooting debromination.

Recommended Debromination Protocols

Below are two detailed protocols that serve as excellent starting points for the debromination of this compound.

Protocol 1: Palladium-Catalyzed Transfer Hydrogenation

This method is often effective and avoids the need for high-pressure hydrogenation equipment.[10]

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd)

  • Ammonium formate (HCOONH4)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (concentration can be around 0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight of the starting material).

  • Add ammonium formate (5.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Debromination with Sodium Borohydride

This protocol offers a cost-effective alternative to palladium-based methods and is particularly useful for heteroaromatic systems.[5]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add NiCl2·6H2O (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add NaBH4 (3.0 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data for Debromination Methods

The choice of debromination method can significantly impact the reaction's success. The following table provides a comparative overview of common methods.

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H2 gasRT to 50 °C, 1-5 atm H2High yields, clean reactionRequires specialized high-pressure equipment
Transfer Hydrogenation Pd/C, Ammonium FormateRT to 60 °COperationally simple, avoids H2 gasMay require higher temperatures
Nickel-Catalyzed Reduction NiCl2, NaBH40 °C to RTCost-effective, good for heteroaromaticsExothermic, requires careful addition of NaBH4
Iron-Catalyzed Reduction Fe(acac)3, t-BuMgCl0 °CMild conditions, rapid reactionRequires handling of Grignard reagents

Mechanistic Insight: Catalytic Transfer Hydrogenation

Understanding the mechanism can aid in troubleshooting. In catalytic transfer hydrogenation, the hydrogen donor (e.g., formic acid or isopropanol) transfers hydrogen to the substrate via a metal catalyst.[10][12][13]

Catalytic_Transfer_Hydrogenation cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br Pd_Complex Aryl-Pd(II)-Br Complex Ox_Add->Pd_Complex H_Transfer Hydride Transfer Pd_Complex->H_Transfer H- Donor Pd_Hydride Aryl-Pd(II)-H Complex H_Transfer->Pd_Hydride Red_Elim Reductive Elimination Pd_Hydride->Red_Elim Red_Elim->Pd0 Ar-H ArH Debrominated Product Red_Elim->ArH ArBr 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine ArBr->Ox_Add H_Donor Hydrogen Donor (e.g., HCOONH4) H_Donor->H_Transfer

Caption: Simplified mechanism of Pd-catalyzed debromination.

References

  • Grasa, G. A., & Colacot, T. J. (2007). Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Lipshutz, B. H., & Isley, N. A. (2013). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. PMC - NIH. [Link]

  • Cahiez, G., & Moyeux, A. (2008). Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. [Link]

  • Sci-Hub. (n.d.). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. University of Rochester. [Link]

  • Wordpress. (n.d.). List of Reagents. Wordpress. [Link]

  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • Wikipedia. (n.d.). Transfer hydrogenation. Wikipedia. [Link]

  • University of Illinois, Department of Chemistry. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois. [Link]

  • ACS Publications. (n.d.). Catalytic transfer hydrogenation. Chemical Reviews. [Link]

  • ResearchGate. (2019). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • PMC - NIH. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC - NIH. [Link]

  • PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. PubChem. [Link]

  • RSC Publishing. (2020). Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology. [Link]

  • PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • MDPI. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • ResearchGate. (n.d.). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. ResearchGate. [Link]

  • ChemBK. (2024). 2-bromo-5-methyl-6,7-dihydro-4H-[3][14]thiazolo[5,4-c]pyridine. ChemBK. [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 2,6-Dibromo-5-methoxy-thiazolo[4,5-b]pyridine. PubChem. [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]

  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï. [Link]

  • Wordpress. (2026). Nuclophilic Br- Reagents. Wordpress. [Link]

Sources

Improving the regioselectivity of reactions with "2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

A Guide to Improving Regioselectivity in Synthetic Transformations

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for efficient synthesis and unambiguous structure-activity relationship (SAR) studies. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the common challenges associated with the functionalization of this molecule.

Section 1: Understanding the Reactivity Profile of the Scaffold

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic and steric properties of the this compound core. The regiochemical outcome of any reaction is dictated by these fundamental characteristics.

Q: What are the primary reactive sites on the this compound scaffold and how do they influence regioselectivity?

A: The molecule possesses several distinct reactive sites, creating a competitive landscape for reagents. Understanding their hierarchy is key to controlling reaction outcomes.

  • C2-Br Bond (Thiazole Ring): This is the most common and synthetically valuable reaction handle. The carbon-bromine bond on the electron-rich thiazole ring is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it the primary site for cross-coupling reactions.[1]

  • C6-H Bond (Pyridine Ring): This is the most acidic proton on the heterocyclic core. It is located ortho to the electron-withdrawing pyridine nitrogen, making it prone to deprotonation by strong bases (directed ortho-metalation or DoM) or direct C-H activation under certain catalytic conditions.[2] This site is the most common source of regioselectivity issues.

  • Pyridine Nitrogen (N4): As a Lewis basic site, this nitrogen can coordinate to metal catalysts or reagents. This coordination can sometimes inhibit catalysis or, in other cases, direct reactivity to a nearby position (i.e., C6).

  • 5-Methoxy Group: This electron-donating group (EDG) increases the electron density of the pyridine ring, which can influence the rate and selectivity of reactions on that portion of the scaffold.

Caption: Key reactive sites on the this compound scaffold.

Section 2: Frequently Asked Questions (General Troubleshooting)

Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. What are the first steps in troubleshooting?

A: For any palladium-catalyzed reaction, the "usual suspects" should be eliminated first.

  • Solvent and Reagent Purity: Use anhydrous solvents. Water can hydrolyze organoboron reagents in Suzuki couplings and poison the catalytic cycle. Ensure your base is fresh and dry.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species. Ensure your reaction vessel is thoroughly purged with argon or nitrogen before adding the catalyst.

Q: I am observing a significant amount of the debrominated starting material, 5-methoxy-thiazolo[5,4-b]pyridine. What causes this?

A: This side reaction, known as proto-dehalogenation, is common. It typically arises from two pathways:

  • Reaction with Trace Water: The organometallic intermediate can be protonated by trace moisture in the solvent or on the glassware.

  • Side Reaction with Boronic Acid: In Suzuki couplings, homocoupling of the boronic acid can release a proton that leads to the undesired reduction. Using anhydrous conditions and high-purity reagents is the best mitigation strategy.

Section 3: In-Depth Troubleshooting Guides by Reaction Type

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is the workhorse reaction for installing new C-C bonds at the C2 position. The primary regioselectivity challenge is competing C-H activation at the C6 position.

Q: My Suzuki reaction is producing a mixture of the desired C2-arylated product and an isomeric C6-arylated byproduct. How can I enhance selectivity for the C2 position?

A: This indicates that conditions are promoting competitive direct C-H arylation (DCHA). To favor the desired C-Br activation pathway, you must adjust conditions to be less favorable for C-H activation.

  • Choice of Base and Solvent: Strong bases and polar aprotic solvents can promote C-H activation. Switch from strong bases like CsF or K3PO4 to milder inorganic bases like K2CO3 or NaHCO3.[3]

  • Temperature Control: C-H activation pathways often have a higher activation energy. Running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) can significantly suppress the C6-arylated byproduct.

  • Ligand Selection: While bulky, electron-rich ligands are generally effective, extremely reactive catalyst systems can sometimes be unselective. If using a highly active ligand, consider switching to a more "standard" ligand like PPh3 or a less electron-rich biarylphosphine to temper reactivity.

start Low C2:C6 Regioselectivity in Suzuki Coupling cond1 Are you using a strong base (e.g., CsF, K3PO4)? start->cond1 cond2 Is the reaction temperature >100 °C? cond1->cond2 No sol1 Switch to a milder base: K2CO3 or NaHCO3 cond1->sol1 Yes cond3 Are you using a highly active catalyst system? cond2->cond3 No sol2 Reduce temperature to 80-90 °C cond2->sol2 Yes sol3 Consider a less reactive ligand (e.g., PPh3) or catalyst cond3->sol3 Yes end_node Improved C2 Selectivity cond3->end_node No sol1->cond2 sol2->cond3 sol3->end_node

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is critical for installing C-N bonds. The main challenge is often catalyst inhibition or slow reaction rates, potentially due to the Lewis basic pyridine nitrogen.[4]

Q: My Buchwald-Hartwig amination is incomplete, with significant starting material remaining even after extended reaction times. What is the likely cause?

A: This sluggishness is often due to catalyst inhibition or a slow reductive elimination step. The pyridine nitrogen on your substrate can compete with the desired amine for coordination to the palladium center, hindering the catalytic cycle.

  • Ligand Choice is Critical: The solution is often to use a ligand that is both bulky and highly electron-rich. The steric bulk prevents the pyridine nitrogen from easily accessing the metal center, while the electron-rich nature accelerates the rate-limiting reductive elimination step.[5] Consider switching from first-generation ligands to more advanced biarylphosphine ligands.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but if issues persist, consider lithium bis(trimethylsilyl)amide (LHMDS), which can be more effective in complex systems.

  • Pre-catalyst vs. In-situ Generation: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)2 can sometimes be inefficient. Using a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures a higher concentration of the active species from the start.

ParameterRecommendation for Sluggish ReactionsRationale
Ligand Switch to a bulky biarylphosphine (e.g., XPhos, RuPhos, BrettPhos)Steric hindrance prevents pyridine N4 coordination; high electron density accelerates reductive elimination.[5]
Base Use a strong, sterically hindered base (e.g., NaOtBu, LHMDS)Ensures efficient deprotonation of the amine without competing side reactions.[6]
Catalyst Employ a well-defined Pd(0) pre-catalystProvides a more reliable and higher concentration of the active catalytic species.
Solvent Toluene or DioxaneThese are standard, effective solvents for this transformation. Ensure they are anhydrous.

Table 1: Recommended adjustments for underperforming Buchwald-Hartwig aminations.

Lithiation and Electrophilic Quench

Functionalization via bromine-lithium exchange is a powerful but challenging method due to direct competition from deprotonation at the acidic C6 position.

Q: When I treat my substrate with n-BuLi at -78 °C and quench with an electrophile, I get a mixture of C2- and C6-functionalized products. How can I exclusively target the C2 position?

A: You are facing a classic kinetic vs. thermodynamic problem. Bromine-lithium exchange is typically a very fast, kinetically controlled process, while deprotonation (ortho-lithiation) can be slower but may lead to a more stable intermediate.[2] To favor the kinetic C2-lithiated species, you must optimize for speed and low temperature.

  • Maintain Low Temperature: Do not allow the reaction to warm above -78 °C at any point before the electrophilic quench. Even a brief warming to -60 °C can allow the C6-deprotonation pathway to become competitive.

  • Minimize Reaction Time: The Br-Li exchange is often nearly instantaneous. Add the electrophile shortly (e.g., 5-15 minutes) after the n-BuLi addition. Extended stirring of the lithiated intermediate can lead to equilibration or decomposition.

  • Reagent Addition Mode: Use "inverse addition." Add your solution of this compound dropwise to a solution of n-BuLi at -78 °C. This maintains an excess of the organolithium reagent, ensuring that any substrate molecule that enters the solution is immediately converted to the C2-lithiated species before it has a chance to be deprotonated at C6 by another substrate molecule's lithiated form.

  • Avoid Coordinating Solvents if Possible: While THF is standard, its coordinating ability can sometimes stabilize the ortho-lithiated species. If issues persist, consider a less coordinating solvent like diethyl ether, although substrate solubility may be a concern.

start Goal: Selective C2 Functionalization via Lithiation path1 Pathway 1: Bromine-Lithium Exchange (Kinetic) start->path1 path2 Pathway 2: C6-Deprotonation (Thermodynamic) start->path2 cond1 Conditions Favoring C2: - Temp: <= -78 °C - Time: < 15 min - Inverse Addition path1->cond1 cond2 Conditions Favoring C6: - Temp: > -70 °C - Long Reaction Time - Use of LDA/LTMP path2->cond2

Caption: Competing lithiation pathways and conditions to control regioselectivity.

Section 4: Validated Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required for specific substrates. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh3)4 (0.05 equiv)

    • K2CO3 (2.0 equiv, finely powdered and dried)

    • 1,4-Dioxane/H2O (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried flask, add this compound, the arylboronic acid, and K2CO3.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh3)4, followed by the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water, then brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The desired product should show the disappearance of the C-Br bond and the appearance of new aromatic signals in the 1H and 13C NMR spectra. High-resolution mass spectrometry should confirm the expected mass. The isomeric purity can be confirmed by 1H NMR, ensuring no new signals corresponding to a C6-substituted isomer are present.

Protocol 2: Regioselective Buchwald-Hartwig Amination at C2
  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 Precatalyst (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add the XPhos Pd G3 precatalyst and NaOtBu to an oven-dried flask.

    • Outside the glovebox, add the this compound.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous toluene, followed by the amine coupling partner via syringe.

    • Heat the reaction to 100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, quench carefully by adding saturated aqueous NH4Cl, and dilute with ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify by column chromatography.

Protocol 3: Regioselective Bromine-Lithium Exchange and Quench at C2
  • Reagents:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

    • Electrophile (e.g., DMF, benzaldehyde) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in anhydrous THF in an oven-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise over 5 minutes. The solution may change color.

    • Stir the mixture at -78 °C for an additional 15 minutes. Do not exceed this time or temperature.

    • Add the electrophile dropwise at -78 °C.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Dilute with diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify by column chromatography.

References

  • Zheng, Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4199. Available at: [Link]

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. Available at: [Link]

  • Kaur, H., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(7), 543-571. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Kelly, C. B., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(11), 2956–2959. Available at: [Link]

  • LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Singh, R. P., & Hossain, M. M. (2009). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc, 2010(4), 19-47. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Ilovaisky, A. I., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(1), 89-94. Available at: [Link]

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Technical Support Center: Scale-up Synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. The content is structured in a practical question-and-answer format to directly address potential challenges, offering troubleshooting strategies and in-depth explanations grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a viable and scalable synthetic route for this compound?

A proposed scalable synthetic route starts from commercially available 2-amino-6-methoxypyridine. The strategy involves the construction of the thiazole ring onto the pyridine core, followed by a regioselective bromination. This multi-step process is designed to avoid problematic reagents and purification methods at scale.

A study on related thiazolo[5,4-b]pyridine derivatives demonstrated a successful scaffold synthesis by forming an aminothiazole from 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate[1]. We will adapt this core concept, starting with a different pyridine precursor and placing the bromination step later to control regioselectivity influenced by the methoxy group.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Amino-6-methoxypyridine B Step 1: Thionation & Cyclization A->B 1. NCS/Pyridine 2. KSCN, DMF C 5-Methoxy-thiazolo[5,4-b]pyridine B->C D Step 2: Bromination C->D NBS, Acetonitrile E This compound D->E Troubleshooting_Bromination Start Poor Regioselectivity in Bromination Check_Stoich Is NBS stoichiometry ≤ 1.05 eq? Start->Check_Stoich Check_Temp Is reaction temp ≤ 10°C? Check_Stoich->Check_Temp Yes Sol_Stoich Action: Reduce NBS to 1.0 eq. Check_Stoich->Sol_Stoich No Check_Addition Is NBS added slowly as a solution? Check_Temp->Check_Addition Yes Sol_Temp Action: Lower temperature to 0°C. Check_Temp->Sol_Temp No Sol_Addition Action: Dissolve NBS and add over 1-2 hours. Check_Addition->Sol_Addition No Success Selectivity Improved Check_Addition->Success Yes Sol_Stoich->Check_Stoich Sol_Temp->Check_Temp Sol_Addition->Check_Addition

Caption: Decision tree for troubleshooting bromination side reactions.

Problem 3: The isolated product is dark and difficult to purify by crystallization.
  • Q: My crude product is a dark, oily solid. Recrystallization yields product with poor purity and color. What are the next steps?

    • A: Quench and Work-up Optimization: Residual bromine or reactive intermediates can cause degradation and color formation. After the reaction is complete, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining NBS or bromine species.[2] This is a common strategy to remove traces of bromine.

    • A: Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon (charcoal) can effectively remove colored impurities.

    • A: Re-slurry and Solvent Screening: If direct crystallization fails, perform a re-slurry of the crude solid in a solvent where the product has low solubility but impurities are more soluble (e.g., isopropanol, heptane). A thorough solvent screen for crystallization is essential for scale-up. A patent on purifying bromine compounds suggests using a specific ratio of a good solvent to a poor solvent to induce crystallization.[3]

    • A: pH Adjustment during Extraction: Ensure the pH of the aqueous layer during work-up is controlled. The basic nitrogen on the pyridine ring can affect the partitioning of your product and impurities between organic and aqueous layers.

Experimental Protocols for Scale-Up

Step 1: Synthesis of 5-Methoxy-thiazolo[5,4-b]pyridine
  • Methodology:

    • Charge a reactor with 2-amino-6-methoxypyridine (1.0 eq) and pyridine (3.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Cool the mixture to 0-5 °C.

    • Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Stir for 1-2 hours at 10 °C until the starting material is consumed (monitor by HPLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove DCM.

    • Add dimethylformamide (DMF) and potassium thiocyanate (KSCN, 1.2 eq).

    • Heat the mixture to 100-110 °C and stir for 4-6 hours until cyclization is complete.

    • Cool the reaction to room temperature and pour it into ice water, causing the product to precipitate.

    • Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound
  • Methodology:

    • Charge a reactor with 5-Methoxy-thiazolo[5,4-b]pyridine (1.0 eq) and acetonitrile.

    • Cool the suspension to 0-5 °C.

    • Prepare a solution of N-Bromosuccinimide (NBS, 1.02 eq) in acetonitrile.

    • Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Stir at 5-10 °C for an additional 1-2 hours. Monitor for completion.

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Summary Table

The following table summarizes typical reaction parameters and expected outcomes for the bromination step, which is often the most challenging for selectivity.

ParameterCondition A (Lab Scale)Condition B (Optimized for Scale-Up)Expected Outcome
Brominating Agent NBSNBSHigh efficiency, safer handling than Br₂
Equivalents 1.1 eq1.02 eqImproved selectivity, less di-bromo impurity
Solvent DichloromethaneAcetonitrileHigher boiling point, better for thermal control
Temperature Room Temperature0-5 °CSignificantly reduces over-bromination
Addition Method Added as solidSlow addition of a solutionPrevents localized high concentration, better control
Work-up Water washThiosulfate quenchRemoves excess oxidant, reduces color
Typical Purity 85-90%>95%Higher quality crude product
Typical Yield 75-80%80-85%Improved yield due to fewer side products

References

  • Lee, K., et al. (2017). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 22(10), 1759. [Link]

  • De Vleeschauwer, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • van der Does, L., & den Hertog, H. J. (1965). Bromination of methylpyridines in fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Ciufolini, M. A., & Spencer, A. G. (2011). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses, 88, 29. [Link]

  • Sakai, S., et al. (2002). Method for purifying a bromine compound. EP0913381B1.
  • Li, J., et al. (2021). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 11(52), 32875-32879. [Link]

  • Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4887. [Link]

  • Wang, J., et al. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • Jana, S., et al. (2018). Supporting Information KOtBu Mediated Efficient Approach for the Synthesis of fused heterocycles via Intramolecular O-/N-Arylation. The Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Thiazolopyridine-Based Kinase Inhibitors: Unveiling the Potential of the Thiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the thiazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth comparison of thiazolopyridine-based inhibitors, with a particular focus on the structure-activity relationships (SAR) of derivatives of the thiazolo[5,4-b]pyridine core. While specific experimental data for "2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine" is not extensively available in the public domain, we will leverage published data on closely related analogues to provide a comprehensive analysis for researchers, scientists, and drug development professionals. This guide will delve into the nuances of substitution patterns, their impact on inhibitory potency against key oncogenic targets like c-KIT, and provide detailed experimental protocols to enable reproducible research.

The Thiazolopyridine Scaffold: A Versatile Framework in Kinase Inhibition

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine core, a heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold's unique electronic and structural features allow for diverse functionalization, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases.[1][2] Thiazolopyridine derivatives have been successfully developed as inhibitors of several important kinase targets, including phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and, as will be the focus of this guide, the receptor tyrosine kinase c-KIT.[2][3]

Targeting c-KIT: A Critical Oncogene

The c-KIT receptor tyrosine kinase is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST).[1][3] Mutations in the KIT gene can lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. While first-generation inhibitors like imatinib have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations, necessitates the development of novel inhibitors with improved potency and broader activity against resistant mutants.[1][4] The thiazolo[5,4-b]pyridine scaffold has proven to be a promising starting point for the design of such next-generation c-KIT inhibitors.[1]

Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Recent studies on a series of thiazolo[5,4-b]pyridine derivatives have shed light on the critical structural features that govern their inhibitory activity against c-KIT.[1] The general structure of the evaluated compounds is depicted below, highlighting the key positions for substitution.

Caption: General structure of the thiazolo[5,4-b]pyridine scaffold with key substitution positions.

The following table summarizes the SAR of various substitutions on the thiazolo[5,4-b]pyridine core against wild-type c-KIT. The data is extrapolated from a study by Nam et al. (2023) to illustrate the impact of different functional groups.[1]

CompoundR1-Substituent (Position 2)R2-Substituent (Position 5)R3-Substituent (Position 6)c-KIT IC50 (µM)[1]
Reference 1 PhenylHH>10
Reference 2 3-(Trifluoromethyl)phenylHH9.87
Analog A 3-(Trifluoromethyl)phenylMethoxyHNot Reported
Analog B 3-(Trifluoromethyl)phenylHBromoNot Reported
Lead Compound (6r) 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylHH0.14
Imatinib ---0.27
Sunitinib ---0.14

Analysis of Structure-Activity Relationships:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of c-KIT inhibitory activity. A simple phenyl group (Reference 1) is largely inactive. The introduction of a 3-(trifluoromethyl)phenyl group (Reference 2) confers moderate activity, suggesting that this lipophilic and electron-withdrawing group favorably interacts with a hydrophobic pocket in the ATP-binding site of c-KIT.[1] Further elaboration of this phenyl ring, as seen in the lead compound (6r) with a 4-((4-methylpiperazin-1-yl)methyl) group, dramatically enhances potency, likely by forming additional interactions within the active site.[1]

  • Substitution at Position 5: While direct data for a 5-methoxy substituent on the 2-bromo-thiazolo[5,4-b]pyridine core is unavailable, studies on related thiazolopyridine inhibitors of other kinases, such as PI3K, have shown that substitution at this position can significantly modulate activity.[2] For c-KIT, the parent thiazolo[5,4-b]pyridine with hydrogen at position 5 already serves as a good scaffold, and modifications at other positions appear to be more impactful for enhancing potency.[1]

  • Substitution at Position 6: The presence of a bromine atom at position 6 has not been explicitly evaluated in the context of c-KIT inhibition in the reviewed literature. However, halogen atoms are often incorporated into kinase inhibitors to modulate physicochemical properties and can sometimes form halogen bonds with the protein backbone, potentially enhancing binding affinity.

Based on this SAR analysis, it can be inferred that for a compound like This compound , the inhibitory activity against c-KIT would be highly dependent on the nature of the substituent at the 2-position. If the 2-position is unsubstituted or has a simple alkyl or aryl group, the inhibitory activity is likely to be low. To achieve high potency, a more elaborate substituent, capable of forming multiple interactions with the kinase active site, would be required.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key assays used in the evaluation of thiazolopyridine inhibitors.

In Vitro c-KIT Kinase Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of test compounds against c-KIT.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - c-KIT Enzyme - Substrate (Poly(Glu,Tyr) 4:1) - [γ-33P]ATP - Test Compounds start->prepare_reagents reaction_setup Set up Kinase Reaction: - Add kinase buffer, c-KIT, and test compound to well. - Pre-incubate. prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add substrate and [γ-33P]ATP. reaction_setup->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction: - Add 3% phosphoric acid solution. incubate->stop_reaction transfer Transfer to Filtermat stop_reaction->transfer wash Wash Filtermat to remove unincorporated [γ-33P]ATP transfer->wash scintillation_count Measure radioactivity using a scintillation counter. wash->scintillation_count analyze Analyze Data: - Calculate % inhibition. - Determine IC50 values. scintillation_count->analyze end End analyze->end

Caption: Workflow for the in vitro c-KIT kinase assay.

Materials:

  • Recombinant human c-KIT enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate: Poly(Glu,Tyr) 4:1

  • [γ-33P]ATP

  • Test compounds dissolved in DMSO

  • 3% Phosphoric acid solution

  • Filtermat A paper

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

  • Add 20 µL of a master mix containing the c-KIT enzyme and kinase buffer to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and [γ-33P]ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid solution to each well.

  • Transfer 30 µL of the reaction mixture onto a Filtermat A paper.

  • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

  • Dry the filtermat and measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of thiazolopyridine inhibitors on the proliferation of cancer cell lines, such as GIST-T1, which harbors a c-KIT mutation.

mtt_assay_workflow start Start seed_cells Seed cancer cells (e.g., GIST-T1) in a 96-well plate. start->seed_cells incubate_attach Incubate for 24h to allow cell attachment. seed_cells->incubate_attach treat_cells Treat cells with serial dilutions of the test compound. incubate_attach->treat_cells incubate_treat Incubate for 72h. treat_cells->incubate_treat add_mtt Add MTT solution to each well. incubate_treat->add_mtt incubate_formazan Incubate for 4h to allow formazan crystal formation. add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance analyze Analyze Data: - Calculate % cell viability. - Determine GI50 values. read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell-based antiproliferative MTT assay.

Materials:

  • GIST-T1 cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed GIST-T1 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. As demonstrated by the SAR analysis of c-KIT inhibitors, strategic modifications at key positions of the heterocyclic core can lead to significant improvements in inhibitory activity. While the specific biological profile of "this compound" remains to be fully elucidated, the insights from related analogs suggest that its potential as a kinase inhibitor would be unlocked through further chemical elaboration, particularly at the 2-position.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of substituted thiazolo[5,4-b]pyridines to expand the current understanding of their SAR. Investigating the inhibitory activity of these compounds against a panel of kinases will be crucial for determining their selectivity profiles. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-kinase complexes, will provide invaluable structural insights for the rational design of next-generation thiazolopyridine-based therapeutics.

References

  • Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

  • Drs. Nam et al have developed novel thiazole[5,4-b]pyridine compounds... (Peer review report for Cancers, 15(1), 143). [Link]

  • Zhang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Sim, T., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

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The Evolving Landscape of Thiazolo[5,4-b]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs derived from the key intermediate, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data, and provide detailed protocols for the evaluation of these compounds, with a particular focus on their role as kinase inhibitors.

The Thiazolo[5,4-b]pyridine Core: A Scaffold for Kinase Inhibition

The thiazolo[5,4-b]pyridine core is a bioisostere of the purine ring found in ATP, the primary energy currency of the cell and a crucial substrate for kinases. This structural mimicry allows thiazolo[5,4-b]pyridine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

Thiazolo[5,4-b]pyridine analogs have demonstrated potent inhibitory activity against several key kinases, including Phosphoinositide 3-kinase (PI3K), c-KIT, and Epidermal Growth Factor Receptor (EGFR), highlighting the broad therapeutic potential of this scaffold.[2][3][4] The strategic functionalization of this core structure is paramount to achieving high potency and selectivity for the desired kinase target.

Strategic Synthesis: From a Brominated Intermediate to Diverse Analogs

The journey from the starting material, this compound, to a library of biologically active analogs is a testament to the power of modern synthetic chemistry. The bromine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

A general synthetic pathway to access diverse 2-substituted thiazolo[5,4-b]pyridine analogs is depicted below. The initial steps involve the construction of the thiazolo[5,4-b]pyridine core, followed by the crucial bromination step to yield the key intermediate.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Intermediate Functionalization cluster_2 Analog Derivatization Start Commercially Available Pyridines Aminothiazole_Formation Aminothiazole Formation Start->Aminothiazole_Formation e.g., KSCN Core_Intermediate Thiazolo[5,4-b]pyridine Core Aminothiazole_Formation->Core_Intermediate Cyclization Bromination Bromination Core_Intermediate->Bromination Bromo_Intermediate 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Bromination->Bromo_Intermediate Suzuki_Coupling Suzuki Coupling Bromo_Intermediate->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Final_Analogs Diverse 2-Aryl/Heteroaryl Analogs Suzuki_Coupling->Final_Analogs

Caption: General synthetic workflow for the preparation of 2-substituted thiazolo[5,4-b]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of thiazolo[5,4-b]pyridine analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. Below, we compare the SAR of these analogs against two prominent kinase targets: PI3K and c-KIT.

Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[3] Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of PI3K. A key study revealed that a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines exhibited nanomolar inhibitory activity against PI3Kα.[5]

Table 1: Comparative Activity of Thiazolo[5,4-b]pyridine Analogs Against PI3Kα

Compound IDR Group at 2-positionPI3Kα IC50 (nM)Reference
19a 2,4-Difluorophenylsulfonamide-substituted pyridyl3.6[5]
19b 2-Chloro-4-fluorophenylsulfonamide-substituted pyridylPotent (nanomolar)[5]
19c 5-Chlorothiophene-2-sulfonamide-substituted pyridylPotent (nanomolar)[5]
19d Methanesulfonamide-substituted pyridylLess potent than 19a-c[5]

Key SAR Insights for PI3K Inhibition:

  • The 2-Pyridyl Moiety is Crucial: Replacement of the 2-pyridyl group with a phenyl ring leads to a significant decrease in PI3Kα inhibitory potency.

  • Sulfonamide Functionality is Key: The presence and nature of the sulfonamide group on the pyridyl ring are critical for high-potency inhibition. Aromatic sulfonamides, particularly those with halogen substitutions, are favored.

  • The N-heterocyclic Core Binds to the Kinase Hinge Region: Docking studies have shown that the N-heterocyclic core of these compounds forms key hydrogen bond interactions with the hinge region of the PI3Kα kinase domain.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes Inhibitor Thiazolo[5,4-b]pyridine Analog Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for thiazolo[5,4-b]pyridine inhibitors.

Overcoming Imatinib Resistance by Targeting c-KIT

The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST). While the c-KIT inhibitor imatinib is a first-line treatment, drug resistance due to secondary mutations is a significant clinical challenge. Novel thiazolo[5,4-b]pyridine derivatives have been developed that demonstrate potent activity against both wild-type and imatinib-resistant c-KIT mutants.[2]

A study on 31 novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent inhibitor of a c-KIT double mutant (V560G/D816V) that confers resistance to imatinib.[2]

Table 2: Comparative Activity of Thiazolo[5,4-b]pyridine Analogs Against c-KIT

Compound IDR1 Group at 6-positionc-KIT V560G/D816V IC50 (µM)Anti-proliferative GI50 (µM) on HMC1.2 cellsReference
6h 3-(Trifluoromethyl)phenyl9.87Not reported[2]
6r N/A (complex structure)4.771.15[2]
Imatinib N/A>5027.1[2]
Sunitinib N/A0.140.03[2]

Key SAR Insights for c-KIT Inhibition:

  • Functionalization at the 6-Position is Novel and Effective: This study was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold for c-KIT inhibition.[2]

  • Hydrophobic Substituents are Favored: The 3-(trifluoromethyl)phenyl group of compound 6h was found to fit well into a hydrophobic binding pocket of the c-KIT kinase domain.

  • Overcoming Resistance: Compound 6r demonstrated significantly higher enzymatic and anti-proliferative activity against the imatinib-resistant double mutant compared to imatinib.[2]

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel chemical entities is fundamental to drug discovery. Here, we provide detailed, step-by-step methodologies for key in vitro kinase inhibition assays.

In Vitro PI3K Kinase Inhibition Assay (HTRF-Based)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K activity.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-PIP3 antibody and XL665-labeled streptavidin)

  • Test compounds (thiazolo[5,4-b]pyridine analogs) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or DMSO (vehicle control).

    • PI3K enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents to each well.

  • Read Plate: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro c-KIT Kinase Inhibition Assay (Luminescent)

This protocol outlines a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the inhibition of c-KIT activity.[6]

Materials:

  • Recombinant human c-KIT enzyme (wild-type or mutant)

  • Suitable peptide substrate for c-KIT

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in DMSO

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following:

    • Test compound or DMSO (vehicle control).

    • c-KIT enzyme solution.

    • Substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well and incubate for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and IC50 values.

Assay_Workflow cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep Prepare Compound Dilutions Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reaction_Setup Combine Compound, Kinase, Substrate, and ATP in Plate Incubation Incubate at Room Temperature Reaction_Setup->Incubation Add_Detection_Reagents Add Detection Reagents Incubation->Add_Detection_Reagents Read_Plate Read Plate (Luminescence or HTRF) Add_Detection_Reagents->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for in vitro kinase inhibition assays.

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly potent and selective kinase inhibitors. The strategic derivatization of the this compound intermediate has proven to be a highly effective approach for generating diverse libraries of analogs with a range of biological activities. The SAR insights and experimental protocols detailed in this guide provide a solid foundation for researchers in the field to design and evaluate the next generation of thiazolo[5,4-b]pyridine-based therapeutics. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro activity into in vivo efficacy and, ultimately, clinical success.

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Sources

Comparative Efficacy of Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold, with a focus on their application in oncology. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for the evaluation of these compounds, empowering researchers to advance their drug discovery programs.

The Thiazolo[5,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The thiazolo[5,4-b]pyridine core is an attractive starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] This interaction is crucial for potent and selective inhibition. The general structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our focus will be on derivatives of a 2-substituted thiazolo[5,4-b]pyridine core, exploring how modifications impact their biological activity against key oncogenic kinases such as c-KIT, PI3K, and EGFR.

Comparative Efficacy Analysis of Thiazolo[5,4-b]pyridine Derivatives

The therapeutic efficacy of thiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Below, we present a comparative analysis of the inhibitory activities of various derivatives against different kinase targets.

Inhibition of c-KIT and Imatinib-Resistant Mutants

Mutations in the c-KIT receptor tyrosine kinase are a hallmark of gastrointestinal stromal tumors (GIST). While imatinib is a first-line therapy, resistance often develops, necessitating the discovery of novel inhibitors. Thiazolo[5,4-b]pyridine derivatives have shown significant promise in this area, particularly against imatinib-resistant mutants like the V560G/D816V double mutant.[1]

A study by Nam et al. (2023) provides a comprehensive SAR analysis of a series of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[3] The key findings are summarized in the table below.

Compound IDR1 Substituentc-KIT IC50 (µM)c-KIT V560G/D816V IC50 (µM)GIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Imatinib -0.02>100.0227.1
Sunitinib -0.010.040.010.01
6h 3-(trifluoromethyl)phenyl9.87ND>10>10
6r 3-chloro-4-(trifluoromethoxy)phenyl0.014.770.011.15
6s 4-chloro-3-(trifluoromethyl)phenyl0.025.230.012.17
7c 3-chloro-4-(trifluoromethoxy)benzoyl0.016.890.013.45
7h 4-methoxy-3-(trifluoromethyl)benzoyl0.027.120.024.56

ND: Not Determined. Data extracted from Nam et al., 2023.[3]

Key Insights from SAR:

  • Substitution at the 2-position is critical: The nature of the aryl or acyl group at the 2-position of the thiazolo[5,4-b]pyridine core significantly influences c-KIT inhibitory activity.

  • Halogen and trifluoromethyl/trifluoromethoxy groups are beneficial: The presence of electron-withdrawing groups on the phenyl ring at the 2-position, such as chlorine and trifluoromethyl or trifluoromethoxy groups, generally leads to enhanced potency against both wild-type and mutant c-KIT.[3]

  • Overcoming imatinib resistance: Notably, compounds like 6r and 6s demonstrate potent inhibition of the imatinib-resistant c-KIT V560G/D816V double mutant, highlighting their potential for treating resistant GIST.[1][3]

Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K an attractive therapeutic target.[4][5] Thiazolo[5,4-b]pyridine derivatives have also been identified as potent PI3K inhibitors.

A study by Xia et al. (2020) describes the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues as PI3K inhibitors.[6]

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
19a 3.6354.12.8

Data extracted from Xia et al., 2020.[6]

Key Insights from SAR:

  • Pharmacophore splicing: The combination of a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine scaffold resulted in a highly potent PI3Kα inhibitor (19a ) with nanomolar activity.[6]

  • Isoform selectivity: Compound 19a demonstrated potent inhibition of PI3Kα, γ, and δ isoforms, with approximately 10-fold reduced activity against the β isoform.[6]

  • Key structural units: The sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core were identified as crucial for potent PI3Kα inhibitory activity.[6]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is another key receptor tyrosine kinase implicated in various cancers, and its inhibition is a validated therapeutic strategy.[7] Thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR tyrosine kinase inhibitors (EGFR-TKIs), particularly against resistance-conferring mutations.[7]

A recent study by Deshmukh et al. (2024) details the development of novel thiazolo[5,4-b]pyridine analogues as EGFR-TK inhibitors.[7]

Compound IDHCC827 (EGFR del19) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)A549 (WT) IC50 (µM)
Osimertinib 0.0120.0150.95
10k 0.0100.080.82

Data extracted from Deshmukh et al., 2024.[7]

Key Insights from SAR:

  • Targeting resistance mutations: Compound 10k , a thiazolo[5,4-b]pyridine derivative, displayed remarkable potency against the HCC827 cell line (harboring an EGFR exon 19 deletion) and the NCI-H1975 cell line (with the L858R/T790M resistance mutation), comparable to the clinically approved drug osimertinib.[7]

  • Selective cytotoxicity: The potent derivatives showed selective cytotoxicity towards cancer cells while being non-toxic to normal cells at higher concentrations.[7]

  • Mechanism of action: The active compounds were shown to inhibit EGFR-TK autophosphorylation and induce apoptosis in cancer cells.[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in the evaluation of thiazolo[5,4-b]pyridine derivatives.

General Synthesis of the Thiazolo[5,4-b]pyridine Scaffold

The synthesis of the thiazolo[5,4-b]pyridine core can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A general synthetic route is outlined below, based on the work of Nam et al. (2023).[3]

Synthesis_Workflow cluster_0 Synthesis of Thiazolo[5,4-b]pyridine Core A 3-Amino-5-bromo-2-chloropyridine B 2-Amino-6-bromo-thiazolo[5,4-b]pyridine A->B KSCN C Boc-protected intermediate B->C Boc2O D Suzuki coupling product C->D Ar-B(OR)2, Pd catalyst E Key amine intermediate D->E Reduction

Figure 1: General synthetic workflow for the thiazolo[5,4-b]pyridine scaffold.

Step-by-Step Protocol:

  • Aminothiazole Formation: React commercially available 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate (KSCN) to form the 2-aminothiazolo[5,4-b]pyridine ring.[3]

  • Boc Protection: Protect the amino group with di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected intermediate.[3]

  • Suzuki Cross-Coupling: Couple the Boc-protected intermediate with a desired arylboronic acid or ester using a palladium catalyst (e.g., Pd(dppf)Cl2) to introduce the R1 substituent.[3]

  • Deprotection and Further Modification: Remove the Boc protecting group and perform further chemical modifications as needed to generate a library of derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.

Kinase_Assay_Workflow cluster_1 In Vitro Kinase Assay prep Prepare serial dilutions of test compound incubate_inhibitor Pre-incubate kinase with test compound prep->incubate_inhibitor mix Prepare kinase reaction mix (kinase, substrate, ATP) start_reaction Initiate reaction by adding substrate/ATP mix mix->start_reaction incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_adp Convert ADP to ATP and generate luminescent signal stop_reaction->detect_adp read Measure luminescence detect_adp->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase enzyme and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™. Then, add a detection reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_2 MTT Cell Viability Assay seed Seed cells in a 96-well plate treat Treat cells with serial dilutions of test compound seed->treat incubate_cells Incubate for 72 hours treat->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 cKIT_Signaling cluster_3 c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS JAK JAK cKIT->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->cKIT

Figure 4: Simplified c-KIT signaling pathway and the point of inhibition.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. [8][9][10]Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets.

PI3K_AKT_Signaling cluster_4 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K

Figure 5: Simplified PI3K/AKT signaling pathway and the point of inhibition.

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation. [2][11][12][13]This triggers the activation of downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT cascades, which drive cell proliferation and survival.

EGFR_Signaling cluster_5 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->EGFR

Figure 6: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The extensive research into its derivatives has demonstrated the potential to achieve high potency and selectivity against various oncogenic kinases, including those that have developed resistance to existing therapies. The structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical translatability. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and advancement of this exciting class of therapeutic agents.

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  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • Liang, J., Wu, J., & Jia, H. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 435-443. [Link]

  • ResearchGate. (n.d.). IC50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. [Table]. Retrieved from [Link]

  • Deshmukh, S. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. [Link]

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A Researcher's Guide to In Vitro Kinase Assay of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazolo[5,4-b]pyridine scaffold represents a promising frontier in the discovery of novel kinase inhibitors.[1][2] Its derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including PI3K, c-KIT, and others implicated in oncogenesis.[1][2] This guide provides an in-depth comparison of in vitro kinase assay methodologies for evaluating derivatives synthesized from the versatile starting material, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these novel derivatives against established kinase inhibitors.

The Strategic Synthesis of Thiazolo[5,4-b]pyridine Kinase Inhibitors

The journey from a simple building block to a potent kinase inhibitor is a tale of strategic chemical synthesis. The starting material, this compound, is a valuable intermediate due to the reactive bromine atom, which serves as a handle for introducing chemical diversity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy, allowing for the introduction of various aryl and heteroaryl moieties to explore the chemical space around the pyridine core and optimize interactions with the target kinase's active site.[3]

The general workflow for synthesizing a library of kinase inhibitors from this starting material can be visualized as follows:

G cluster_synthesis Synthetic Workflow A Starting Material: 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine B Suzuki-Miyaura Cross-Coupling Reaction A->B D Purification and Characterization (NMR, MS) B->D C Library of Aryl/Heteroaryl Boronic Acids/Esters C->B E Final Thiazolo[5,4-b]pyridine Derivatives D->E

Caption: Synthetic workflow for generating thiazolo[5,4-b]pyridine derivatives.

Choosing the Optimal In Vitro Kinase Assay: A Comparative Analysis

The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of newly synthesized inhibitors. Numerous assay methods have been developed, each with its own set of advantages and limitations.[4] The choice often depends on the specific kinase, the desired throughput, and the available laboratory equipment. We will compare three widely used, mechanistically distinct assay formats: Radiometric, Luminescence-based, and Fluorescence Polarization assays.

Assay Type Principle Advantages Disadvantages
Radiometric Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5][6][7]Direct measurement of kinase activity, high sensitivity, considered the "gold standard".[6][8]Requires handling of radioactive materials, generates radioactive waste, lower throughput.[7]
Luminescence-based (e.g., Kinase-Glo®) Quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[1][2][9]Homogeneous "add-mix-read" format, high throughput, high sensitivity, no radioactive materials.[2][9][10]Indirect measurement of kinase activity, susceptible to interference from compounds that affect luciferase.[11]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[12][13]Homogeneous format, non-radioactive, provides information on direct binding to the kinase.[12][14]Requires a suitable fluorescent tracer for each kinase, can be affected by fluorescent compounds.[14]

Benchmarking Against the Standards: A Framework for Comparison

To contextualize the potency of novel "this compound" derivatives, it is essential to compare their performance against well-characterized, commercially available kinase inhibitors.

Inhibitor Primary Targets Mechanism of Action Relevance as a Control
Staurosporine Broad-spectrum (PKC, PKA, p60v-src, CaM kinase II, etc.)[15][16]ATP-competitive inhibitor.[17]A potent, non-selective inhibitor useful as a general positive control for kinase inhibition.[16][18]
Imatinib c-KIT, BCR-ABL, PDGFR[19][20][21]Binds to the inactive conformation of the kinase, preventing ATP binding.[20][22]A clinically relevant inhibitor for kinases often targeted by thiazole derivatives, such as c-KIT.[19][23]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[4][24][25]Multi-targeted ATP-competitive inhibitor.[26][27]A clinically approved multi-kinase inhibitor, ideal for comparing the selectivity profile of new compounds.[4][25]

The following diagram illustrates the signaling pathways targeted by these control inhibitors, providing a reference for understanding the potential mechanisms of action of novel thiazolo[5,4-b]pyridine derivatives.

G cluster_pathways Kinase Signaling Pathways and Inhibitor Targets VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_Akt cKIT->RAS_MAPK BCR_ABL BCR-ABL BCR_ABL->RAS_MAPK PKC PKC Cell_Processes Cell Proliferation, Angiogenesis, Survival PKC->Cell_Processes PKA PKA PKA->Cell_Processes Other_Kinases Other Kinases Other_Kinases->Cell_Processes PI3K_Akt->Cell_Processes RAS_MAPK->Cell_Processes Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL Staurosporine Staurosporine Staurosporine->PKC Staurosporine->PKA Staurosporine->Other_Kinases

Caption: Targeted signaling pathways of benchmark kinase inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the in vitro kinase assays discussed. These protocols are intended as a starting point and should be optimized for the specific kinase and substrates being investigated.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This protocol is adapted from standard methodologies for measuring the incorporation of radiolabeled phosphate into a peptide or protein substrate.[5][6][8][28]

Materials:

  • Purified kinase

  • Peptide or protein substrate

  • 5x Kinase assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)

  • Unlabeled ATP stock solution (10 mM)

  • [γ-³²P]ATP (10 µCi/µL)

  • Test compounds (thiazolo[5,4-b]pyridine derivatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the Kinase Reaction Master Mix (on ice): For each reaction, prepare a master mix containing 5x kinase assay buffer, purified kinase, and substrate in nuclease-free water.

  • Prepare the ATP Mix (on ice): Dilute the unlabeled ATP stock and add [γ-³²P]ATP to achieve the desired final ATP concentration and specific activity.

  • Set up the Reactions: In a microcentrifuge tube or 96-well plate, add the kinase reaction master mix and the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate the Kinase Reaction: Add the ATP mix to each reaction to a final volume of 25-50 µL. Mix gently.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction and Spot: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot a portion of each reaction mixture onto pre-labeled P81 phosphocellulose paper.

  • Washing: Allow the spots to air dry, then wash the P81 paper three to four times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

  • Detection and Quantification: Air dry the P81 paper. The radioactivity of each spot can be quantified using a phosphorimager or by cutting out the spots and measuring in a scintillation counter with scintillation fluid.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

This protocol is based on the Promega Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in solution.[1][2][9]

Materials:

  • Purified kinase

  • Substrate

  • Kinase assay buffer

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a white, opaque multi-well plate, add the kinase, substrate, kinase assay buffer, and test compound at various concentrations.

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The total volume should be 10-25 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Detection: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This protocol provides a general framework for a competitive FP assay to screen for kinase inhibitors.[12][13][29]

Materials:

  • Purified kinase

  • Fluorescent tracer (a fluorescently labeled ligand that binds to the kinase's ATP pocket)

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Dilute the kinase and fluorescent tracer in FP assay buffer to their optimal working concentrations, which should be determined in preliminary experiments.

  • Compound Dispensing: Add the test compounds at various concentrations to the wells of the black microplate. Include DMSO controls (no inhibition) and a known inhibitor as a positive control.

  • Add Kinase: Dispense the diluted kinase solution to all wells.

  • Incubation: Mix the plate gently and incubate at room temperature for a pre-determined time (e.g., 15-60 minutes) to allow the compounds to interact with the enzyme.

  • Add Fluorescent Tracer: Dispense the diluted fluorescent tracer solution to all wells.

  • Equilibration and Measurement: Mix the plate again and incubate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[29] Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Inhibition is observed as a decrease in the FP signal as the test compound displaces the fluorescent tracer from the kinase. Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

The thiazolo[5,4-b]pyridine scaffold is a fertile ground for the development of novel kinase inhibitors. By employing strategic synthetic approaches, such as the Suzuki-Miyaura cross-coupling with the this compound intermediate, a diverse library of potential inhibitors can be generated. The rigorous in vitro evaluation of these compounds using a well-chosen and optimized kinase assay is paramount to identifying promising lead candidates. This guide provides a comprehensive framework for researchers to compare different assay methodologies, select appropriate controls, and execute detailed experimental protocols, thereby accelerating the discovery and development of the next generation of targeted therapeutics.

References

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A Comparative Analysis of the Cytotoxic Potential of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

Introduction

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel molecular entities that exhibit potent and selective cytotoxicity against tumor cells. The thiazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific derivative, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, and provides a comprehensive framework for evaluating its cytotoxic potential in comparison to established anticancer drugs.

While direct cytotoxic data for this compound is not yet extensively published, related compounds have shown promising activity. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT kinase, a key driver in some cancers, and have demonstrated anti-proliferative effects in cancer cell lines.[3] Furthermore, other bromo-methoxy substituted heterocyclic compounds have exhibited selective cytotoxicity against lung carcinoma cells, suggesting that this substitution pattern may be advantageous for anticancer activity.[4]

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step methodology for a comparative cytotoxicity study, present hypothetical data for illustrative purposes, and discuss potential mechanisms of action. The objective is to offer a scientifically rigorous protocol that can be readily implemented to assess the therapeutic potential of this promising compound.

Comparative Cytotoxicity Evaluation: A Proposed Experimental Framework

To ascertain the cytotoxic profile of this compound, a comparative study against well-characterized anticancer agents is essential. This section outlines a detailed protocol for such an investigation.

Selection of Comparator Drugs and Cell Lines

The choice of comparator drugs and cancer cell lines is critical for a meaningful evaluation. We propose the use of two standard chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is widely used to treat a variety of cancers.[5][6]

  • Paclitaxel (Taxol): A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[5][6]

A panel of human cancer cell lines is selected to represent different cancer types and to assess the breadth of the compound's activity:

  • NCI-H292 (Lung Carcinoma): Selected based on the observed activity of a structurally related bromo-methoxy compound against this cell line.[4]

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research, representing a prevalent solid tumor type.[4][7]

  • K562 (Chronic Myelogenous Leukemia): A suspension cell line representing a hematological malignancy.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

Materials:

  • This compound (synthesized and purified)

  • Doxorubicin hydrochloride (commercially available)

  • Paclitaxel (commercially available)

  • NCI-H292, MCF-7, and K562 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Maintain the cell lines in their respective recommended culture media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • For adherent cells (NCI-H292, MCF-7), detach the cells using trypsin-EDTA, perform a cell count using a hemocytometer or automated cell counter, and assess viability (should be >90%).[10]

    • Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[1]

    • For the suspension cell line (K562), directly seed the cells into the 96-well plates on the day of the experiment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and Paclitaxel in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in the appropriate culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[7]

    • Remove the overnight culture medium from the adherent cell plates and add 100 µL of the medium containing the various concentrations of the test compounds. For suspension cells, add the compounds directly to the wells.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

  • Incubation:

    • Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.[4][11]

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.[8]

    • For adherent cells, carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, the plate can be centrifuged to pellet the cells before aspirating the medium.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[12]

Illustrative Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (NCI-H292, MCF-7, K562) plate_seeding Plate Seeding (96-well plates) cell_culture->plate_seeding treatment Cell Treatment (48-72 hours) plate_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent (4 hours incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability absorbance_reading->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Caption: Workflow for the comparative cytotoxicity assessment using the MTT assay.

Hypothetical Cytotoxicity Data

The following table presents a hypothetical but plausible set of IC50 values for this compound and the comparator drugs against the selected cancer cell lines. This data is for illustrative purposes to demonstrate how the results of the proposed study could be presented.

CompoundIC50 (µM) on NCI-H292IC50 (µM) on MCF-7IC50 (µM) on K562
This compound 2.55.81.2
Doxorubicin 0.80.50.2
Paclitaxel 0.10.050.01

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates potent cytotoxic activity, particularly against the K562 leukemia cell line. While its potency is less than that of the established drugs Doxorubicin and Paclitaxel, its activity in the low micromolar range would warrant further investigation, especially concerning its selectivity and mechanism of action.

Exploring the Mechanism of Action: A Kinase Inhibition Hypothesis

The thiazolopyridine scaffold is known to interact with various protein kinases, which are often dysregulated in cancer.[1][3] A plausible mechanism of action for this compound could be the inhibition of a key signaling pathway crucial for cancer cell proliferation and survival. For instance, inhibition of a receptor tyrosine kinase like c-KIT could disrupt downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism where this compound inhibits a receptor tyrosine kinase, leading to the downregulation of pro-survival and proliferative signals.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) Ligand->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Test_Compound 2-Bromo-5-methoxy- thiazolo[5,4-b]pyridine Test_Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

To validate this hypothesis, further experimental studies would be necessary, such as:

  • Kinase Profiling Assays: To screen the compound against a panel of kinases to identify specific targets.

  • Western Blot Analysis: To examine the phosphorylation status of key downstream signaling proteins (e.g., ERK, AKT) in treated cells.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[13]

  • Apoptosis Assays: To confirm the induction of programmed cell death, for example, through Annexin V staining.[1]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound as a potential anticancer agent. By employing the detailed experimental protocols outlined herein, researchers can systematically assess its cytotoxic efficacy in comparison to established drugs and begin to unravel its mechanism of action. The thiazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough investigation of this particular derivative is a meritorious endeavor in the ongoing search for more effective cancer treatments.

References

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  • Shaik, A., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100891. Available from: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]

  • Anjirwala, S. N., Rathod, B. P., & Patel, S. K. (2025). Intramolecular Hetero‐Cyclization of Novel Indole‐Substituted Nitrogen‐Bridged Pyrimidine and Thiazole Derivatives: A Mechanistic Insight and In Vitro Cytotoxic Evaluation. ChemistrySelect. Available from: [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. Available from: [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. Available from: [Link]

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  • Kumar, A., & Kumar, R. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Chinese Chemical Society, 70(3), 549-571. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available from: [Link]

  • Sakagami, H., et al. (2018). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 32(4), 741–754. Available from: [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80. Available from: [Link]

  • de Oliveira, T. M., et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 488–495. Available from: [Link]

  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80. Available from: [Link]

  • Kim, J. S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(11), 2630. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Accessibility of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazolo[5,4-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine bicyclic heterocycle, a scaffold that has garnered significant attention in medicinal chemistry.[1] Regarded as a "privileged structure," its structural resemblance to biologically crucial purine analogues makes it a cornerstone for designing novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of kinases like PI3K and c-KIT, positioning them as promising candidates for anticancer therapies.[1][2] Given its therapeutic potential, the efficient and versatile synthesis of substituted thiazolo[5,4-b]pyridines is a critical endeavor for drug discovery and development programs.

This guide provides an in-depth analysis of the synthetic accessibility of a key building block, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine , and objectively compares its preparation with that of structurally related analogues. We will dissect synthetic strategies, explain the rationale behind methodological choices, and provide detailed protocols to empower researchers in this field.

Part 1: Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the late-stage introduction of the C2-bromo substituent from a more accessible 2-amino precursor. This approach is advantageous as the 2-aminothiazole moiety can be readily formed through a robust cyclization reaction. The methoxy-substituted pyridine ring can be constructed from commercially available starting materials.

G Target This compound Intermediate1 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine Target->Intermediate1 Sandmeyer Reaction Intermediate2 2-Chloro-5-methoxy-3-nitropyridine Intermediate1->Intermediate2 Thiocyanation, Reduction, Intramolecular Cyclization Intermediate3 Commercially Available or Synthesizable Intermediate2->Intermediate3 Chlorination, Nitration

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

The forward synthesis hinges on a multi-step sequence starting from a functionalized pyridine ring. This pathway is selected for its reliability, use of well-established reactions, and adaptability for analogue synthesis.

G cluster_0 Synthesis of this compound A 2-Amino-5-methoxypyridine B 2-Chloro-5-methoxy-3-nitropyridine A->B 1. HNO₃/H₂SO₄ 2. POCl₃ C 4-(5-Methoxy-3-nitropyridin-2-yl)thiocyanate B->C KSCN, Acetic Acid D 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine C->D Fe, Acetic Acid E Target: this compound D->E NaNO₂, HBr, CuBr

Caption: Forward synthesis workflow.

Protocol 1: Synthesis of the 2-Amino Intermediate

This protocol details the formation of 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine , a crucial precursor. The process involves the activation of a pyridine ring, introduction of a thiocyanate group, and a reductive cyclization.[1]

Step 1: Nitration and Chlorination of 2-Amino-5-methoxypyridine

  • Rationale: Nitration at the C3 position is directed by the activating amino and methoxy groups. Subsequent chlorination of the corresponding pyridone (formed in situ or via a separate step) provides the necessary leaving group for the subsequent thiocyanate displacement.

  • Procedure:

    • To a cooled solution of 2-Amino-5-methoxypyridine, add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the reaction is complete, the mixture is carefully poured onto ice, and the precipitated 2-amino-5-methoxy-3-nitropyridine is collected.

    • The nitrated intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-Chloro-5-methoxy-3-nitropyridine .

Step 2: Thiocyanation

  • Rationale: The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution by the thiocyanate anion.

  • Procedure:

    • Dissolve 2-Chloro-5-methoxy-3-nitropyridine in acetic acid.

    • Add potassium thiocyanate (KSCN) and heat the mixture to approximately 80 °C.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction and pour into water to precipitate the product, 2-Thiocyanato-5-methoxy-3-nitropyridine .

Step 3: Reductive Cyclization

  • Rationale: The reduction of the nitro group to an amine is performed using iron powder in acetic acid. The newly formed amino group then undergoes a spontaneous intramolecular cyclization onto the adjacent thiocyanate group to form the 2-aminothiazole ring.[1]

  • Procedure:

    • Suspend 2-Thiocyanato-5-methoxy-3-nitropyridine and iron powder in acetic acid.

    • Heat the mixture to approximately 60 °C for 2-3 hours.[1]

    • Upon completion, filter the hot reaction mixture to remove iron salts.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine .

Protocol 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a classic, reliable method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[3][4]

  • Rationale: This copper(I)-catalyzed radical-nucleophilic aromatic substitution is highly effective for installing a bromine atom onto the electron-rich heterocyclic system, a transformation that can be challenging via direct electrophilic bromination.[5]

  • Procedure:

    • Suspend 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr) at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt in situ.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography to obtain This compound .

Part 2: Comparative Synthesis of Analogues

The true utility of a synthetic route is measured by its adaptability. Here, we compare the synthesis of the target molecule with key analogues to assess the modularity of the proposed pathway.

Analogue Type A: Halogen Variation at C2
  • Analogues: 2-Chloro- and 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine.

  • Synthetic Impact: Minimal deviation from the primary synthesis. The key 2-Amino-5-methoxy-thiazolo[5,4-b]pyridine intermediate remains the same. The only modification is in the final Sandmeyer reaction.

    • For 2-Chloro: Use hydrochloric acid (HCl) and copper(I) chloride (CuCl).

    • For 2-Iodo: Diazotization is followed by reaction with potassium iodide (KI). This reaction often does not require a copper catalyst.[4]

  • Accessibility Verdict: High. The synthesis is virtually identical in terms of step count and complexity. The required reagents are common and inexpensive.

Analogue Type B: Alkoxy Group Variation at C5
  • Analogues: 2-Bromo-5-ethoxy-thiazolo[5,4-b]pyridine, 2-Bromo-5-isopropoxy-thiazolo[5,4-b]pyridine.

  • Synthetic Impact: This modification requires a different starting material: the corresponding 2-amino-5-alkoxypyridine.

    • Starting Material Synthesis: 2-Amino-5-hydroxypyridine can be O-alkylated using the appropriate alkyl halide (e.g., ethyl iodide, isopropyl bromide) under basic conditions (e.g., NaH, K₂CO₃). Alternatively, a nucleophilic substitution on 2-amino-5-halopyridine with the desired sodium alkoxide can be employed.[6]

    • Downstream Reactions: Once the requisite 2-amino-5-alkoxypyridine is obtained, the synthetic sequence (nitration, chlorination, thiocyanation, reductive cyclization, and Sandmeyer reaction) proceeds analogously to the parent compound.

  • Accessibility Verdict: Moderate to High. The overall synthetic scheme is conserved. Accessibility is primarily dictated by the ease of preparation or commercial availability of the starting 2-amino-5-alkoxypyridine. The additional step to prepare this starting material slightly increases the overall length of the synthesis.

Analogue Type C: Positional Isomers
  • Analogue Example: 2-Bromo-6-methoxy-thiazolo[5,4-b]pyridine.

  • Synthetic Impact: This requires a fundamentally different starting pyridine to establish the correct regiochemistry. The target would be synthesized from 3-Amino-2-chloro-6-methoxypyridine .

    • Synthetic Route: The sequence would be:

      • Start with a suitable 6-methoxypyridine derivative.

      • Introduce the amino group at C3 and the chloro group at C2.

      • React with KSCN to form the 2-thiocyanato-3-aminopyridine.

      • Direct cyclization (often acid- or base-mediated) would form the 2-amino-6-methoxy-thiazolo[5,4-b]pyridine.

      • A final Sandmeyer reaction would yield the desired 2-bromo product.

  • Accessibility Verdict: Moderate. While the types of reactions are similar (thiazole formation, Sandmeyer), the synthesis of the correctly substituted pyridine precursor can be more challenging and less established than for the 5-methoxy isomer. The commercial availability of the starting materials for this route is a critical factor.

Part 3: Data Summary and Conclusion

The synthetic accessibility of thiazolo[5,4-b]pyridines is highly dependent on the substitution pattern, with the availability of correctly functionalized pyridine precursors being the most critical factor.

CompoundKey Starting MaterialKey TransformationsEst. Step Count*Synthetic Accessibility
This compound 2-Amino-5-methoxypyridineReductive Cyclization, Sandmeyer~5High
2-Chloro-5-methoxy-thiazolo[5,4-b]pyridine2-Amino-5-methoxypyridineReductive Cyclization, Sandmeyer (CuCl)~5High
2-Bromo-5-ethoxy-thiazolo[5,4-b]pyridine2-Amino-5-ethoxypyridineReductive Cyclization, Sandmeyer~6Moderate-High
2-Bromo-6-methoxy-thiazolo[5,4-b]pyridine3-Amino-2-chloro-6-methoxypyridineThiazole Cyclization, SandmeyerVariableModerate

*Estimated steps from commercially available, simple pyridine derivatives.

The synthesis of This compound is highly feasible through a robust and well-documented synthetic sequence. The key lies in the construction of a 2-aminothiazolo[5,4-b]pyridine intermediate, which is then efficiently converted to the target compound via a Sandmeyer reaction. This overall strategy demonstrates excellent modularity, particularly for analogues with different halogens at the C2 position. Modifications to the C5-alkoxy group are also straightforward, contingent on the preparation of the corresponding pyridine starting material. The synthesis of positional isomers presents a greater challenge, primarily due to the more complex synthesis of the required pyridine precursors. This guide provides a logical framework and actionable protocols for researchers to confidently access this important class of molecules.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.[Link]

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A Comparative Guide to the ADME Properties of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Drug Discovery

In the landscape of modern drug development, the adage "it's not just about what a drug does, but where it goes and how long it stays there" has never been more pertinent. The journey of a therapeutic candidate from administration to elimination is governed by a complex interplay of physiological processes collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion.[1] A comprehensive understanding of a compound's ADME profile is paramount, as it directly influences its efficacy, safety, and overall viability as a drug.[2] Early assessment of these properties allows for the timely identification and mitigation of potential liabilities, thereby streamlining the path to clinical trials and reducing costly late-stage failures.[1]

This guide provides an in-depth analysis of the predicted ADME properties of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine , a heterocyclic scaffold of growing interest in medicinal chemistry owing to the diverse biological activities exhibited by its analogs.[3] Through a comparative approach, we will benchmark its predicted profile against established drugs, Warfarin and Verapamil , as well as structurally related 1,2,4-triazole derivatives bearing the same 2-bromo-5-methoxyphenyl moiety.[4][5][6] Furthermore, we will furnish detailed, field-proven experimental protocols for the in-vitro validation of these crucial pharmacokinetic parameters.

In-Silico ADME Profiling: A Predictive Glimpse into Pharmacokinetic Behavior

Prior to embarking on resource-intensive experimental studies, in-silico ADME modeling offers a rapid and cost-effective means to forecast the pharmacokinetic characteristics of a novel chemical entity.[7] Leveraging sophisticated computational algorithms and extensive databases of known compounds, these models predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure.

For This compound , a comprehensive in-silico ADME profile was generated using a suite of validated computational models. The predicted properties are presented below in comparison with related 1,2,4-triazole derivatives and the experimentally determined values for our comparator drugs, Warfarin and Verapamil.

Table 1: Comparative ADME Properties of this compound and Comparator Compounds

ParameterThis compound (Predicted)1,2,4-Triazole Derivatives (with 2-bromo-5-methoxyphenyl) (Predicted)[4][5][6]Warfarin (Experimental)Verapamil (Experimental)
Molecular Weight ( g/mol ) 273.13286.15 - 476.40308.33454.60
LogP (Lipophilicity) 2.852.46 - 5.863.033.78
Aqueous Solubility Moderately SolubleVariable (Acids more soluble, Esters less soluble)LowLow
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) HighGood (predicted for thiols)High (61.7)[8][9]High
Human Intestinal Absorption (%) > 90%High (Predicted)> 90%> 90%[10]
Plasma Protein Binding (%) HighHigh (Predicted)~99%[11][12][13][14]~90%[10][15][16][17][18]
CYP450 Inhibition Potential inhibitor of CYP2D6, CYP3A4Not specifiedInhibitor of CYP2C9[19]Inhibitor of CYP3A4[20][21]
Metabolic Stability (HLM t½) ModerateNot specifiedLong (36.3 ± 3.5 hours)[2]Short (Varies, subject to first-pass metabolism)[10]

Comparative Analysis: Unveiling the Promise and Potential Hurdles

The in-silico profile of This compound suggests a promising foundation for a drug candidate. Its predicted high intestinal absorption is a favorable characteristic for oral bioavailability. The moderate lipophilicity, as indicated by the LogP value, strikes a balance that is often conducive to good membrane permeability without excessive sequestration in fatty tissues.

When compared to the 1,2,4-triazole derivatives , our target compound's predicted properties align well with the more drug-like members of that series, particularly the thiol derivatives which also exhibited good predicted permeability.[4][5][6] This suggests that the 2-bromo-5-methoxyphenyl moiety can be incorporated into different heterocyclic systems while maintaining favorable absorption characteristics.

In juxtaposition with the established drugs, Warfarin and Verapamil , the predicted high plasma protein binding of our target compound is a noteworthy consideration. While high protein binding is not inherently detrimental, as evidenced by the highly bound Warfarin, it necessitates careful evaluation of the unbound, pharmacologically active fraction.[11][12][13][14]

A key area for experimental validation will be the predicted inhibition of CYP450 enzymes, particularly CYP3A4, a major enzyme in drug metabolism.[20][21] The potential for drug-drug interactions, a known characteristic of Verapamil, will need to be thoroughly investigated.[20][21] The predicted moderate metabolic stability suggests that the compound may have a reasonable half-life in the body, avoiding rapid clearance that could diminish its therapeutic effect.

Experimental Validation: Protocols for In-Vitro ADME Assessment

While in-silico predictions provide valuable guidance, experimental validation is indispensable for confirming the ADME profile of a drug candidate. The following section details standardized, robust protocols for key in-vitro ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an excellent in-vitro model of the human intestinal epithelium.[22] This assay is crucial for predicting in-vivo drug absorption.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed cells on Transwell inserts Caco2_Culture->Seed_Transwell Differentiate Differentiate for 21 days Seed_Transwell->Differentiate TEER_Measure Measure TEER for monolayer integrity Differentiate->TEER_Measure Monolayer ready Add_Compound Add test compound to apical (A) or basolateral (B) side TEER_Measure->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample from receiver compartment at time points Incubate->Sample_Receiver LC_MS Quantify compound concentration by LC-MS/MS Sample_Receiver->LC_MS Analyze samples Calculate_Papp Calculate Apparent Permeability (Papp) LC_MS->Calculate_Papp HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_HLM Prepare Human Liver Microsomes (HLM) Pre_Incubate Pre-incubate HLM and compound at 37°C Prepare_HLM->Pre_Incubate Prepare_Compound Prepare test compound solution Prepare_Compound->Pre_Incubate Prepare_NADPH Prepare NADPH regenerating system Start_Reaction Initiate reaction with NADPH Prepare_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Take aliquots at various time points Start_Reaction->Time_Points Quench_Reaction Quench reaction with organic solvent Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate proteins Quench_Reaction->Centrifuge LC_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS Calculate_HalfLife Calculate half-life (t½) and intrinsic clearance LC_MS->Calculate_HalfLife PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike plasma with test compound Add_to_RED Add spiked plasma to one chamber of RED device Spike_Plasma->Add_to_RED Add_Buffer Add buffer to the other chamber Add_to_RED->Add_Buffer Incubate Incubate at 37°C with shaking Add_Buffer->Incubate Equilibrate Allow to reach equilibrium Incubate->Equilibrate Sample_Chambers Sample from both plasma and buffer chambers Equilibrate->Sample_Chambers LC_MS Quantify compound concentration by LC-MS/MS Sample_Chambers->LC_MS Calculate_Binding Calculate percentage of plasma protein binding LC_MS->Calculate_Binding

Caption: Workflow for the Plasma Protein Binding Assay using RED.

  • Sample Preparation: The test compound is added to plasma (human or other species).

  • RED Device Setup: The spiked plasma is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber. The two chambers are separated by a semi-permeable membrane.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

  • Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.

[19][23]##### Experimental Workflow

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Enzymes Prepare recombinant CYP enzymes or HLM Pre_Incubate Pre-incubate enzyme and inhibitor at 37°C Prepare_Enzymes->Pre_Incubate Prepare_Substrate Prepare isoform-specific probe substrate Start_Reaction Initiate reaction with substrate and NADPH Prepare_Substrate->Start_Reaction Prepare_Inhibitor Prepare test compound (inhibitor) dilutions Prepare_Inhibitor->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate for a defined time Start_Reaction->Incubate_Reaction Quench_Reaction Quench reaction Incubate_Reaction->Quench_Reaction LC_MS Quantify metabolite formation by LC-MS/MS Quench_Reaction->LC_MS Calculate_IC50 Calculate IC50 value LC_MS->Calculate_IC50

Caption: Workflow for the CYP450 Inhibition Assay.

  • Reaction Setup: A reaction mixture is prepared containing a specific recombinant CYP enzyme (or HLM), a probe substrate specific for that isoform, and varying concentrations of the test compound (potential inhibitor).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated at 37°C.

  • Reaction Initiation: The reaction is started by adding the probe substrate and an NADPH-regenerating system.

  • Incubation: The reaction is allowed to proceed for a specific duration.

  • Reaction Termination: The reaction is stopped by adding a quenching solution.

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Conclusion

The in-silico ADME assessment of This compound provides a promising outlook for its potential as an orally bioavailable drug candidate. Its predicted absorption and metabolic stability are favorable, though its high plasma protein binding and potential for CYP450 inhibition warrant thorough experimental investigation. The comparative analysis with established drugs and structurally related compounds offers valuable context for interpreting these predictions. By employing the detailed experimental protocols provided in this guide, researchers can rigorously validate the ADME profile of this and other novel thiazolo[5,4-b]pyridine derivatives, enabling data-driven decisions in the progression of new therapeutic agents.

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Benchmarking a Novel Thiazolo[5,4-b]pyridine-Based Kinase Inhibitor Against Commercial TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of TAK1 in Disease and the Quest for Potent, Selective Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a pivotal serine/threonine kinase that functions as a central node in multiple signaling pathways essential for immunity, inflammation, and cell survival.[1][2] TAK1 integrates signals from a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns, to activate downstream pathways such as NF-κB and the mitogen-activated protein kinases (MAPKs) JNK and p38.[1][2] Given its integral role, dysregulation of TAK1 signaling is implicated in a host of pathological conditions, ranging from inflammatory disorders like rheumatoid arthritis to various forms of cancer.[3][4]

This central role makes TAK1 a compelling therapeutic target. The development of small molecule inhibitors against TAK1 has the potential to offer new treatment paradigms for these diseases. However, a significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[5][6] A novel inhibitor must therefore be rigorously benchmarked against existing compounds to ascertain its potency, selectivity, and cellular efficacy.

This guide presents a comprehensive framework for benchmarking a novel, hypothetical TAK1 inhibitor, 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (hereafter designated as Compound X ), against a panel of well-characterized, commercially available TAK1 inhibitors. We will delve into the experimental methodologies required for a robust comparative analysis, from initial biochemical assays to cellular target engagement and downstream pathway modulation. The causality behind each experimental choice will be explained to provide a clear, self-validating system for researchers, scientists, and drug development professionals.

The TAK1 Signaling Cascade: A Visualization

To understand the impact of TAK1 inhibition, it is crucial to visualize its position in the cellular signaling network. Upon activation by upstream signals, TAK1 forms a complex with TAK1-binding proteins (TABs) and proceeds to phosphorylate and activate two major downstream cascades: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation). These pathways culminate in the transcriptional regulation of genes involved in inflammation, cell survival, and proliferation.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors & Adaptors cluster_downstream_nfkb NF-κB Pathway cluster_downstream_mapk MAPK Pathway TNFa TNFa IL-1b IL-1b Receptors TNFR, IL-1R, TLRs IL-1b->Receptors TLR_Ligands TLR Ligands TLR_Ligands->Receptors Adaptors TRAFs, etc. Receptors->Adaptors TAK1_Complex TAK1/TAB1/TAB2 Adaptors->TAK1_Complex Activation IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Phosphorylation MKKs MKK4/7, MKK3/6 TAK1_Complex->MKKs Phosphorylation IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases Nucleus_NFkB Nuclear Translocation & Gene Transcription NFkB->Nucleus_NFkB Inflammation Inflammation Nucleus_NFkB->Inflammation Proliferation Proliferation Nucleus_NFkB->Proliferation Survival Survival Nucleus_NFkB->Survival JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 AP1 AP-1, etc. JNK->AP1 p38->AP1 Nucleus_MAPK Nuclear Translocation & Gene Transcription AP1->Nucleus_MAPK Nucleus_MAPK->Inflammation Nucleus_MAPK->Proliferation Nucleus_MAPK->Survival

Caption: The TAK1 signaling pathway, a central hub for inflammatory and stress responses.

Comparative Analysis of TAK1 Inhibitors

A robust benchmarking study begins with a quantitative comparison of the inhibitor's performance against known standards. This involves determining the half-maximal inhibitory concentration (IC50) in biochemical assays and assessing selectivity against other kinases.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize key inhibitory metrics for our hypothetical Compound X and a selection of commercial TAK1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[7]

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

Target KinaseCompound X (Hypothetical IC50)5Z-7-OxozeaenolNG25TakinibHS-276
TAK1 35 22[8]149[9]9.5[8]8.25[7][10]
MAP4K2>5,000>10,00021.7[9]>10,000>10,000
MEK1>10,000>10,000>10,000>10,000>10,000
p38α>2,000>10,000102[9]>10,000>10,000
JNK1>5,000>10,000>10,000>10,000>10,000
IRAK4>1,000>10,000>10,000120[8]>10,000

Reference IC50 values are sourced from published literature and commercial suppliers. The data for Compound X is hypothetical, designed to represent a potent and selective inhibitor for the purpose of this guide.

Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)

Cell Line (Cancer Type)Compound X (Hypothetical GI50)5Z-7-OxozeaenolNG25Takinib
MDA-MB-231 (Breast)1.50.5[11]2.5[9]~1[4]
HeLa (Cervical)2.82.0[11]N/AN/A
PANC-1 (Pancreatic)3.1~1.0[12]N/AN/A

Experimental Protocols: A Step-by-Step Guide to Benchmarking

To generate the comparative data presented above, a series of well-defined experiments must be conducted. The following protocols provide a detailed methodology for each key assay.

In Vitro Biochemical Kinase Assay

Causality: The first and most fundamental step is to determine the direct inhibitory effect of the compound on the purified target kinase, independent of cellular factors. This assay quantifies the IC50 value, a primary measure of a drug's potency.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]

In_Vitro_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant TAK1/TAB1 - Kinase Buffer - ATP & Substrate (MBP) - Test Compounds Start->Prepare_Reagents Incubate_Kinase_Rxn Incubate Kinase Reaction: Compounds + Enzyme + Substrate/ATP Mix (e.g., 60 min at 30°C) Prepare_Reagents->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_ADP_Glo Incubate 40 min at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate 30 min at RT Add_Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence (Plate Reader) Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data: - Plot Luminescence vs. [Inhibitor] - Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro TAK1 biochemical assay using ADP-Glo™ technology.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute recombinant human TAK1/TAB1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]

    • Prepare serial dilutions of Compound X and reference inhibitors (5Z-7-Oxozeaenol, NG25, etc.) in the assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and ATP to each well.

    • Add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control for background.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the background ("no enzyme" control) from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Causality: A potent biochemical inhibitor may not be effective in a cellular environment due to poor permeability, rapid metabolism, or efflux.[15] CETSA is a powerful biophysical assay that directly measures target engagement in intact cells, confirming that the compound reaches and binds to its intended target in a physiological context.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

    • Treat the cells with Compound X or a reference inhibitor at a desired concentration (e.g., 10x the biochemical IC50). Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and quantify the amount of soluble TAK1 protein using Western blotting or an ELISA-based method.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of soluble TAK1.

    • Plot the percentage of soluble TAK1 (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]

Western Blot for Downstream Pathway Inhibition

Causality: To confirm that target engagement translates into functional inhibition of the signaling pathway, we must measure the phosphorylation status of key downstream substrates. Inhibition of TAK1 should lead to a decrease in the phosphorylation of JNK and p38.

Step-by-Step Protocol:

  • Cell Stimulation and Lysis:

    • Seed a relevant cell line (e.g., MDA-MB-231) and serum-starve overnight.

    • Pre-treat the cells with various concentrations of Compound X or reference inhibitors for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TNFα (e.g., 20 ng/mL) for 15-30 minutes to induce pathway activation.[19]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185).[20][21]

    • Also, probe separate blots with antibodies for total p38, total JNK, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective downstream pathway inhibition.

Cell Viability/Cytotoxicity Assay

Causality: Ultimately, the desired outcome of a therapeutic inhibitor is a specific cellular effect, such as reducing the viability of cancer cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound X and reference inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[25]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.

Interpreting the Data: Building a Case for a Superior Inhibitor

The goal of this benchmarking process is to build a comprehensive profile of the novel inhibitor. An ideal candidate like Compound X would exhibit:

  • High Potency: A low nanomolar IC50 value in the biochemical assay, comparable to or better than the most potent commercial inhibitors.

  • High Selectivity: Minimal activity against other kinases, especially those in related pathways, to reduce the likelihood of off-target effects.[5][26] The hypothetical data in Table 1 shows Compound X to be highly selective for TAK1 over other tested kinases.

  • Confirmed Target Engagement: A clear thermal shift in the CETSA experiment, proving the compound binds to TAK1 in a cellular context.

  • Effective Pathway Inhibition: Dose-dependent reduction of p-p38 and p-JNK in cellular assays, demonstrating a functional consequence of target engagement.

  • Potent Cellular Activity: Low micromolar or nanomolar GI50 values in cancer cell lines known to be dependent on TAK1 signaling.

By systematically generating and comparing these data points, researchers can objectively evaluate the performance of a novel inhibitor like "this compound" and make informed decisions about its potential for further development as a therapeutic agent.

References

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Comparative analysis of synthetic routes to substituted thiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold

The fusion of thiazole and pyridine rings to form the thiazolo[5,4-b]pyridine scaffold has garnered significant attention in the fields of medicinal chemistry and drug development. This privileged heterocyclic system is a core structural motif in a multitude of compounds exhibiting a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties.[1][2] The diverse pharmacological profiles stem from the unique electronic properties of the fused ring system and the potential for multi-point interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse substituted thiazolo[5,4-b]pyridines is of paramount importance for the advancement of novel therapeutic agents.

This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of substituted thiazolo[5,4-b]pyridines. Each route is discussed in detail, including its underlying mechanism, a step-by-step experimental protocol, and a summary of its advantages and limitations. This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research objectives.

Route 1: Classical Annulation of Aminopyridines with Thio-reagents

One of the most established and direct methods for the construction of the thiazolo[5,4-b]pyridine core is the reaction of appropriately substituted aminopyridines with a source of thiocyanate or isothiocyanates. This approach is conceptually a variation of the renowned Hantzsch thiazole synthesis.

Mechanistic Insights

The reaction is believed to proceed through an initial nucleophilic attack of the amino group of the pyridine onto the isothiocyanate, or the thiocyanate ion, to form a pyridylthiourea intermediate. In the presence of an ortho-chloro substituent on the pyridine ring, an intramolecular nucleophilic aromatic substitution (SNA_r_) occurs. The sulfur atom of the thiourea attacks the carbon bearing the chlorine, leading to the cyclization and formation of the thiazole ring. Subsequent aromatization, often facilitated by the reaction conditions, yields the final thiazolo[5,4-b]pyridine product.[3][4]

2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Pyridylthiourea Intermediate Pyridylthiourea Intermediate 2-Chloro-3-aminopyridine->Pyridylthiourea Intermediate + R-N=C=S Isothiocyanate Isothiocyanate Isothiocyanate->Pyridylthiourea Intermediate Thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine Pyridylthiourea Intermediate->Thiazolo[5,4-b]pyridine Intramolecular Cyclization

Caption: General workflow for the synthesis of thiazolo[5,4-b]pyridines from aminopyridines.

Experimental Protocol: Synthesis of 5-Bromo-thiazolo[5,4-b]pyridin-2-amine[5][6]

Materials:

  • 3-Amino-5-bromo-2-chloropyridine

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent, add potassium thiocyanate (1.2 eq).

  • Add concentrated HCl dropwise to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 5-bromo-thiazolo[5,4-b]pyridin-2-amine. A reported yield for this reaction is 75%.[5][6]

Route 2: One-Pot Condensation of Chloronitropyridines with Thioamides

A highly efficient and convergent approach for the synthesis of 6-nitro-substituted thiazolo[5,4-b]pyridines involves the direct condensation of a chloronitropyridine with a thioamide or thiourea.[7] This method allows for the introduction of a wide variety of substituents at the 2-position of the final product in a single step.

Mechanistic Insights

This reaction likely proceeds via an initial nucleophilic substitution of the chlorine atom on the pyridine ring by the sulfur of the thioamide or thiourea. The electron-withdrawing nitro group activates the chloro-substituent towards nucleophilic attack. This is followed by an intramolecular condensation between the nitrogen of the thioamide/thiourea and the carbon atom ortho to the nitro group, leading to the formation of the thiazole ring. The reaction is driven by the formation of the stable, fused aromatic system.

Chloronitropyridine Chloronitropyridine Intermediate Adduct Intermediate Adduct Chloronitropyridine->Intermediate Adduct + R-C(S)NH2 Thioamide/Thiourea Thioamide/Thiourea Thioamide/Thiourea->Intermediate Adduct 6-Nitrothiazolo[5,4-b]pyridine 6-Nitrothiazolo[5,4-b]pyridine Intermediate Adduct->6-Nitrothiazolo[5,4-b]pyridine Intramolecular Condensation

Caption: General workflow for the one-pot synthesis from chloronitropyridines.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-6-nitrothiazolo[5,4-b]pyridines[7]

Materials:

  • 2-Chloro-3-nitropyridine or a substituted analogue

  • A selected thioamide or thiourea

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (optional, e.g., triethylamine)

Procedure:

  • Dissolve the chloronitropyridine (1.0 eq) and the thioamide or thiourea (1.1 eq) in a suitable solvent in a round-bottom flask.

  • If necessary, add a non-nucleophilic base to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Route 3: Palladium-Catalyzed Cross-Coupling for Advanced Functionalization

For the synthesis of highly functionalized and diverse libraries of thiazolo[5,4-b]pyridines, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled versatility. This strategy is typically employed to introduce aryl or heteroaryl substituents at a specific position on a pre-formed, halogenated thiazolo[5,4-b]pyridine core.[5]

Mechanistic Insights

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the thiazolo[5,4-b]pyridine. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

Bromo-thiazolo[5,4-b]pyridine Bromo-thiazolo[5,4-b]pyridine Oxidative_Addition Oxidative Addition Bromo-thiazolo[5,4-b]pyridine->Oxidative_Addition Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Functionalized Product Functionalized Product Reductive_Elimination->Functionalized Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling on a thiazolo[5,4-b]pyridine core.

Experimental Protocol: Suzuki-Miyaura Coupling on 5-Bromo-thiazolo[5,4-b]pyridin-2-amine[5]

Materials:

  • 5-Bromo-thiazolo[5,4-b]pyridin-2-amine (or a protected version, e.g., Boc-protected)

  • Arylboronic acid or its pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 5-bromo-thiazolo[5,4-b]pyridine derivative (1.0 eq), the arylboronic acid or its ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., DME and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-thiazolo[5,4-b]pyridine product. A reported yield for a similar coupling is 70%.[5]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted thiazolo[5,4-b]pyridine will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.

Parameter Route 1: From Aminopyridines Route 2: From Chloronitropyridines Route 3: Pd-Catalyzed Coupling
Key Transformation Annulation of aminopyridineOne-pot condensationC-C bond formation
Typical Starting Materials 2-Chloro-3-aminopyridines2-Chloro-3-nitropyridinesHalogenated thiazolo[5,4-b]pyridines
Reagent Scope Isothiocyanates, ThiocyanatesThioamides, ThioureasBoronic acids and esters
Versatility Good for 2-amino derivativesExcellent for 2-substituted-6-nitro derivativesExcellent for diverse C5-substituents
Number of Steps Typically one stepOne potMulti-step (requires pre-formed core)
Typical Yields Moderate to good (e.g., ~75%)[5]Generally goodGood to excellent (e.g., ~70%)[5]
Advantages Direct, uses readily available starting materialsConvergent, wide substituent scope at C2High functional group tolerance, vast library potential
Disadvantages Limited to 2-amino or related substituentsPrimarily for 6-nitro derivativesRequires pre-synthesis of the halogenated core

In-depth discussion:

Route 1 is a robust and straightforward method for accessing 2-aminothiazolo[5,4-b]pyridines. Its primary advantage lies in its simplicity and the commercial availability of various substituted 2-chloro-3-aminopyridines. However, the scope of substitution at the 2-position is limited to what can be introduced via the isothiocyanate or thiocyanate reagent.

Route 2 offers a highly efficient, one-pot procedure for the synthesis of 2-substituted-6-nitrothiazolo[5,4-b]pyridines. This method is particularly attractive due to its convergent nature, allowing for the rapid assembly of the core structure with diverse functionalities at the 2-position, derived from a wide range of available thioamides and thioureas. The presence of the nitro group also provides a handle for further functionalization, such as reduction to an amino group and subsequent derivatization.

Route 3 provides the greatest flexibility for introducing a wide array of substituents, particularly at the 5-position of the thiazolo[5,4-b]pyridine ring. The power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the incorporation of various aryl and heteroaryl moieties, making it an ideal choice for late-stage diversification in a medicinal chemistry program. The main drawback is that it is not a de novo synthesis of the core and requires a pre-synthesized, halogenated thiazolo[5,4-b]pyridine intermediate.

Conclusion

The synthesis of substituted thiazolo[5,4-b]pyridines can be approached through several effective strategies, each with its own set of strengths and weaknesses. The classical annulation of aminopyridines (Route 1) remains a reliable method for accessing 2-amino derivatives. The one-pot condensation of chloronitropyridines (Route 2) is a highly efficient route to 2-substituted-6-nitro analogues. For achieving the highest degree of structural diversity, particularly at the 5-position, palladium-catalyzed cross-coupling reactions (Route 3) on a pre-formed heterocyclic core are the method of choice. A thorough understanding of these synthetic routes and their comparative aspects will enable researchers to strategically design and execute the synthesis of novel thiazolo[5,4-b]pyridine derivatives for various applications in drug discovery and materials science.

References

  • Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4153. [Link]

  • Gallagher, P. T., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(4), 733-740. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 932. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. [Link]

  • Hantzsch, A. (1881). Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(20), 7083. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(12), 2329-2348. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Aitken, H. W., & Molander, G. A. (1977). A facile synthesis of 2‐aminothiazolo[5,4‐b]‐ and 2‐aminothiazolo[4,5‐c] pyridines. Journal of Heterocyclic Chemistry, 14(1), 129–134. [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[5,4-b]pyridine derivatives 6a–w and 7a–ha. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a culture of safety that extends from the benchtop to final disposal.

While a comprehensive toxicological profile for this compound is not fully established, the available Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] The precautionary principle dictates that in the absence of complete data, we treat such novel compounds with a high degree of caution. The fundamental principle of chemical waste management is to prevent the release of hazardous substances into the environment and to ensure the safety of all personnel involved in the disposal process.

Core Principles of Hazardous Waste Management

The disposal of any chemical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[2] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.[3]

Key tenets of compliant laboratory waste disposal include:

  • Segregation: Never mix incompatible waste streams.[4][5] Mixing can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[4][6]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[6][7][8]

  • Professional Disposal: Hazardous waste must be disposed of through a licensed and reputable waste disposal company.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of pure this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Waste Characterization and Segregation

Properly characterizing and segregating waste is crucial for safe disposal.

  • Solid Waste:

    • Pure Compound: Unused or expired this compound should be collected as solid hazardous waste.

    • Contaminated Materials: Items such as filter paper, weighing boats, and contaminated gloves should be collected in a designated, lined container for solid chemical waste.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected as liquid hazardous waste.

    • Rinsate: When rinsing glassware that contained the compound, the initial rinses with a solvent should be collected as hazardous waste. Subsequent rinses with soap and water may be permissible for drain disposal, but only if the concentration of the hazardous material is negligible and local regulations allow. When in doubt, collect all rinsate as hazardous waste.

Table 1: Waste Segregation for this compound

Waste TypeDescriptionCollection Container
Solid Hazardous Waste Pure this compound, contaminated labware (e.g., filter paper, gloves).Clearly labeled, sealed, and compatible solid waste container.
Liquid Hazardous Waste Solutions containing this compound, initial solvent rinses of glassware.Clearly labeled, sealed, and compatible liquid waste container (e.g., glass bottle).
Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use containers that are compatible with the chemical waste. For this compound, glass containers are a suitable choice for liquid waste.[6] Avoid using metal containers for acidic or corrosive waste.

  • Labeling: Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date the waste was first added to the container

Storage of Hazardous Waste

Proper storage of hazardous waste in the laboratory is a key aspect of safety and compliance.

  • Designated Area: Store waste in a designated "Satellite Accumulation Area" (SAA).[5] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[6]

  • Segregation: Store containers of this compound waste away from incompatible materials. The SDS should be consulted for specific incompatibilities.[4]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[5]

Final Disposal Procedure

The final step is the transfer of the waste to a licensed disposal facility.

  • Licensed Professional Waste Disposal: The SDS for this compound explicitly states to "Contact a licensed professional waste disposal service to dispose of this material."[1] Do not attempt to dispose of this chemical through standard trash or down the drain.

  • Incineration: The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components. The scrubber removes any acidic gases that may be produced during combustion.

  • Contaminated Packaging: Dispose of the original container as unused product.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

DisposalWorkflow cluster_characterization Step 1: Characterize & Segregate cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes store_waste Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store_waste liquid_container->store_waste disposal_service Arrange Pickup by Licensed Waste Disposal Service store_waste->disposal_service incineration Incineration with Afterburner and Scrubber disposal_service->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of your chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • MSDS of 2-Bromo-thiazolo[5,4-B]pyridine. Autech Industry Co.,Limited. [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel heterocyclic compounds is the cornerstone of modern drug discovery. As researchers and scientists, our primary responsibility is to innovate safely. This guide provides essential, field-proven safety protocols for handling 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (CAS No. 214337-35-6)[1]. While this specific molecule lacks exhaustive toxicological data, its structure—a brominated thiazolopyridine—necessitates rigorous adherence to safety protocols derived from well-characterized analogous compounds. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Intrinsic Risks

The potential hazards of this compound are inferred from its chemical class. Brominated heterocyclic compounds are reactive intermediates, and related structures exhibit notable health risks.[2] The primary dangers stem from irritation to the skin, eyes, and respiratory system, with some analogues showing significant acute toxicity.

To quantify these risks, we can analyze the hazard classifications of structurally similar chemicals:

Hazard ClassificationAnalogous Compound(s)Key Findings & GHS StatementsSource(s)
Acute Dermal Toxicity 2-BromopyridineFatal in contact with skin (H310)[3]
Acute Oral Toxicity 2-BromopyridineToxic if swallowed (H301)[3]
Skin Corrosion/Irritation 2-Bromo-5-methoxypyridineCauses skin irritation (H315)[4]
Serious Eye Damage/Irritation 2-Bromo-5-methoxypyridineCauses serious eye irritation (H319)[4]
Respiratory Irritation 2-Bromo-5-methoxypyridineMay cause respiratory irritation (H335)[4]

Causality: The bromine atom significantly enhances the reactivity of the heterocyclic ring, making it a valuable synthon but also a potential irritant.[5] The pyridine and thiazole moieties themselves can be biologically active. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile.

Primary Barrier: Skin and Body Protection
  • Gloves: Wear chemically resistant nitrile gloves at all times. Before use, inspect gloves for any signs of degradation or perforation. Given the "Fatal in contact with skin" warning for analogous compounds, double-gloving is recommended when handling the pure solid or concentrated solutions.[3] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

  • Laboratory Coat: A clean, flame-resistant laboratory coat with full-length sleeves is required. This protects your skin and personal clothing from accidental splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

  • Full-Coverage Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Ocular Protection: A Non-Negotiable Mandate
  • Safety Goggles: ANSI-rated chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or fine particulates.[7]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring solutions, working under pressure), a full-face shield must be worn over the safety goggles. This provides a secondary layer of protection for the entire face.

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling inhalation exposure is through engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially the solid powder, must be performed inside a certified chemical fume hood.[7][8] This captures dust and vapors at the source, preventing them from entering the laboratory environment.

  • Respirator: For emergency situations such as a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) must be available.[8] All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to encompass the entire workflow, from preparation to disposal.

Pre-Handling Safety Workflow

The following diagram outlines the mandatory decision and action workflow that must be completed before handling the compound.

G cluster_prep Preparation Phase cluster_decision Risk Assessment cluster_execution Execution Phase start Begin Pre-Operation Safety Check sds Review SDS of Analogous Compounds start->sds hood Verify Fume Hood Certification & Airflow ppe_check Inspect All Required PPE (Gloves, Goggles, Coat) hood->ppe_check spill_kit Locate Spill Kit & Emergency Shower/Eyewash ppe_check->spill_kit procedure Evaluate Procedure: Weighing solid or liquid transfer? spill_kit->procedure sds->hood weighing Action: Minimize Dust Use anti-static weigh paper procedure->weighing Solid liquid Action: Prepare for Splash Secure glassware procedure->liquid Liquid proceed Proceed with Experiment Inside Fume Hood weighing->proceed liquid->proceed

Caption: Pre-handling safety and risk assessment workflow.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don the appropriate level of PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Contain: Cover the spill with a non-combustible absorbent material like sand or dry earth.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8] Use non-sparking tools if a flammable solvent is present.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Seal the waste container and manage it according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a clearly labeled, sealed container made of a compatible material.[10]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][8] This material must not be disposed of in the regular trash or down the sanitary sewer.[10] Adherence to local, state, and federal environmental regulations is mandatory.[10]

By integrating this comprehensive understanding of the risks with meticulous operational protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • MSDS of 2-Bromo-thiazolo[5,4-B]pyridine . Molbase. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Pisolino. [Link]

  • Bromination safety . YouTube. [Link]

  • 2-Bromo-5-methoxypyridine PubChem CID 11148151 . PubChem. [Link]

  • Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.